molecular formula C55H74IN3O21S4 B15605648 Calicheamicin

Calicheamicin

カタログ番号: B15605648
分子量: 1368.4 g/mol
InChIキー: HXCHCVDVKSCDHU-GCWCSPBVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calicheamicin is a useful research compound. Its molecular formula is C55H74IN3O21S4 and its molecular weight is 1368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C55H74IN3O21S4

分子量

1368.4 g/mol

IUPAC名

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5E,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate

InChI

InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13+,29-18-/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55+/m1/s1

InChIキー

HXCHCVDVKSCDHU-GCWCSPBVSA-N

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Calicheamicin Mechanism of Action on DNA Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Calicheamicin (B1180863) γ1 is a highly potent enediyne antitumor antibiotic isolated from the bacterium Micromonospora echinospora ssp. calichensis.[1][2] Its exceptional cytotoxicity stems from a unique and sophisticated mechanism for inducing sequence-selective, double-stranded DNA breaks.[1] This guide provides a detailed examination of the molecular interactions, chemical activation cascade, and DNA cleavage pathway of this compound. It covers the specific molecular recognition of DNA, the reductive activation of the enediyne "warhead," the subsequent Bergman cyclization to a reactive diradical, and the final hydrogen abstraction from the DNA backbone. This document summarizes key quantitative data and provides detailed protocols for foundational experiments used to elucidate this mechanism, making it a valuable resource for researchers in oncology, medicinal chemistry, and drug development.

Molecular Recognition and DNA Binding

The this compound molecule consists of two functionally distinct domains: an aryltetrasaccharide moiety that acts as a DNA recognition and binding element, and an enediyne aglycone, the "warhead" responsible for DNA cleavage.[1][3]

1.1. Sequence-Specific Minor Groove Binding

This compound targets and binds to the minor groove of double-helical DNA.[4] This interaction is primarily driven by the extended aryltetrasaccharide chain, which confers a high degree of sequence specificity.[3][4] The preferred binding sites are oligopyrimidine sequences, most notably 5′-TCCT-3′ and 5′-TTTT-3′.[1][5][6] The recognition process is not merely a static interaction; evidence suggests an "induced fit" mechanism where this compound binding causes localized DNA bending and conformational changes to maximize the complementarity between the drug and the minor groove.[5][7][8][9]

The critical role of the oligosaccharide in directing the molecule is highlighted by studies with this compound T, a truncated derivative lacking the two terminal sugar units.[5][10] While this compound T is still capable of cleaving DNA in a double-stranded fashion, it does so non-selectively, demonstrating that the complete sugar assembly is essential for sequence-specific targeting.[5][10][11]

The Chemical Pathway of DNA Cleavage

Once bound to its target DNA sequence, this compound is activated through a multi-step chemical cascade that culminates in DNA strand scission.

2.1. Reductive Activation (The Trigger)

The activation sequence is initiated by the methyl trisulfide group within the aglycone, which serves as a chemical trigger.[1] A nucleophilic attack, typically by an intracellular thiol such as glutathione, occurs on the central sulfur atom of the trisulfide.[1]

2.2. Intramolecular Cyclization

This initial reaction generates a thiolate intermediate. The newly formed thiolate then performs an intramolecular Michael addition to an adjacent α,β-unsaturated ketone within the aglycone structure.[1] This cyclization event converts a bridgehead sp2 carbon to a tetrahedral sp3 center, which significantly alters the molecule's geometry and imposes a high degree of strain on the 10-membered enediyne ring.[1]

2.3. Bergman Cyclization

The strain introduced in the previous step is relieved through a Bergman cyclization (or cycloaromatization) reaction.[2][4][12] This electrocyclic reaction converts the enediyne core into a highly reactive 1,4-didehydrobenzene, a p-benzyne diradical species.[1][4] This diradical is the ultimate DNA-damaging agent.

2.4. Hydrogen Abstraction and DNA Scission

Positioned in the minor groove, the p-benzyne diradical is perfectly oriented to abstract hydrogen atoms from the deoxyribose sugar backbone of the DNA.[1][4] This abstraction is highly specific: for the 5'-TCCT-3' recognition site, the diradical abstracts a hydrogen atom from the C-5′ position of the cytidine (B196190) nucleotide.[1] It also abstracts a hydrogen from the C-4′ position of the nucleotide on the complementary strand, three base pairs away.[1] This dual-strand hydrogen abstraction leads to the formation of both single-strand breaks (SSBs) and, most critically, double-strand breaks (DSBs), which are highly cytotoxic.[1][13] this compound is particularly efficient at generating DSBs, which are difficult for cancer cells to repair and often trigger apoptosis.[14][15]

Quantitative Analysis of DNA Cleavage

The efficiency and nature of this compound-induced DNA damage have been quantified through various assays. The data highlight its potency and its propensity for inducing double-strand breaks, a key factor in its antitumor activity.

ParameterValueContextReference(s)
DSB:SSB Ratio 1:3In cellular DNA[15]
DSB:SSB Ratio 1:2On purified plasmid DNA[15]
Cleavage Potency (EC50) 2.76 nMFor tetra-diazonium salt mimic 23 on pBR322 DNA[16][17]
Comparative Kinetics HighRate of second-strand cleavage after initial nick[14][18]
Cellular Potency <1 pMActivity in biochemical prophage induction assay[1]
Cytotoxicity 1,000-10,000xMore cytotoxic than doxorubicin[2]

Key Experimental Methodologies

The elucidation of the this compound mechanism has relied on several key biochemical techniques. Detailed protocols for two of the most fundamental assays are provided below.

4.1. Agarose (B213101) Gel Electrophoresis for DNA Cleavage

This assay is used to visualize and quantify the conversion of supercoiled plasmid DNA into nicked (single-strand break) and linear (double-strand break) forms.

Methodology:

  • Reaction Setup: In sterile microcentrifuge tubes, prepare a final reaction volume of 20 µL. Each reaction should contain:

    • Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 20 µM (in base pairs).

    • Varying concentrations of this compound γ1.

    • An activating agent, such as glutathione, at a final concentration of 1 mM.

    • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl).[19]

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).[19]

  • Reaction Termination: Stop the reaction by adding 4 µL of a loading buffer containing a chelating agent (e.g., 0.25% bromophenol blue, 30% glycerol, 100 mM EDTA).[19]

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., GelRed or ethidium (B1194527) bromide). Perform electrophoresis in a suitable running buffer (e.g., 1x TAE) at a constant voltage until the different DNA forms (supercoiled, nicked, and linear) are adequately separated.[19]

  • Visualization and Quantification: Visualize the separated DNA bands under UV light using a gel documentation system. The relative amounts of each DNA form can be quantified using densitometry software. The percentage of cleaved DNA is then calculated to determine the cleavage efficiency at different drug concentrations.[19]

4.2. DNase I Footprinting for Binding Site Identification

This technique is used to precisely identify the DNA sequence where this compound binds by observing how the bound drug protects the DNA from cleavage by DNase I.

Methodology:

  • Probe Preparation: Prepare a DNA fragment of interest (100-400 bp) containing the putative binding site. Uniquely label one end of one strand with a radioactive isotope (e.g., ³²P). This can be done using T4 polynucleotide kinase (for 5' labeling) or Klenow fragment (for 3' labeling). Purify the end-labeled probe.

  • Binding Reaction:

    • In one tube ("- Protein"), mix the end-labeled DNA probe with a binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 0.1 mM EDTA, 5% glycerol).

    • In a separate tube ("+ Protein"), prepare the same mixture but also add the desired concentration of this compound (or a non-reactive analogue like this compound ε to avoid cleavage by the drug itself).[9]

    • Incubate both reactions at room temperature for 15-20 minutes to allow binding to reach equilibrium.

  • DNase I Digestion: Add a freshly diluted solution of DNase I to each tube. The amount of DNase I should be empirically determined beforehand to achieve, on average, only one cut per DNA molecule ("single-hit kinetics").[20] Incubate for a short, precise time (e.g., 1-2 minutes) at room temperature.

  • Reaction Termination: Stop the digestion by adding a robust stop solution (e.g., 0.6 M Ammonium Acetate, 0.1 M EDTA, and carrier DNA like sonicated salmon sperm DNA).[20]

  • Sample Processing: Precipitate the DNA fragments with ethanol. Wash the pellets with 70% ethanol, dry, and resuspend in a formamide-based loading dye.

  • Denaturing Gel Electrophoresis: Heat the samples to 90-100°C for 3-5 minutes to denature the DNA, then rapidly cool on ice. Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel. Also load a Maxam-Gilbert sequencing ladder (G-lane) of the same DNA fragment for precise band identification.[21]

  • Autoradiography: After electrophoresis, dry the gel and expose it to X-ray film. The resulting autoradiograph will show a ladder of bands. In the lane containing this compound, a region of missing bands—the "footprint"—will appear where the bound drug protected the DNA from DNase I cleavage, revealing its precise binding site.

Signaling and Logical Pathways

Visualizations of the this compound mechanism and associated experimental workflows provide a clear framework for understanding these complex processes.

Calicheamicin_Mechanism cluster_binding 1. DNA Recognition & Binding cluster_activation 2. Chemical Activation cluster_cleavage 3. DNA Cleavage This compound This compound DNA DNA Minor Groove (5'-TCCT-3' or 5'-TTTT-3') This compound->DNA Targets Binding Sequence-Specific Binding Complex This compound->Binding DNA->Binding Trigger Trisulfide Group (Trigger) Binding->Trigger Positions 'Warhead' Nucleophile Nucleophilic Attack (e.g., Glutathione) Trigger->Nucleophile Thiolate Thiolate Intermediate Formation Nucleophile->Thiolate Cyclization Intramolecular Michael Addition Thiolate->Cyclization Strained Strained Enediyne Ring Cyclization->Strained Bergman Bergman Cyclization Strained->Bergman Diradical p-Benzyne Diradical (Reactive Species) Bergman->Diradical Abstraction H-atom Abstraction (from Deoxyribose) Diradical->Abstraction Cleavage DNA Strand Scission (SSB & DSB) Abstraction->Cleavage

Figure 1: The sequential mechanism of this compound action, from DNA binding to strand scission.

Agarose_Gel_Workflow cluster_analysis Data Analysis start Start: Prepare Reaction Mix (Plasmid DNA, this compound, Activator, Buffer) incubate Incubate at 37°C start->incubate terminate Terminate Reaction (Add EDTA/Loading Dye) incubate->terminate electrophoresis Agarose Gel Electrophoresis terminate->electrophoresis visualize Visualize Bands under UV Light electrophoresis->visualize quantify Quantify Band Intensity (Densitometry) visualize->quantify calculate Calculate Cleavage Percentage (SSB vs. DSB) quantify->calculate end End: Determine Cleavage Efficiency calculate->end

Figure 2: Experimental workflow for the agarose gel-based DNA cleavage assay.

Footprinting_Logic cluster_control Control Path cluster_experiment Experimental Path cluster_analysis Analysis dna_only End-Labeled DNA cleave_only Partial Cleavage (DNase I) dna_only->cleave_only denature Denature & Separate Fragments (Sequencing Gel Electrophoresis) cleave_only->denature dna_prot End-Labeled DNA + This compound Analogue cleave_prot Partial Cleavage (DNase I) dna_prot->cleave_prot cleave_prot->denature autorad Autoradiography denature->autorad result Result: 'Footprint' appears where drug binding protected DNA autorad->result

Figure 3: Logical workflow of a DNA footprinting experiment to identify drug binding sites.

References

The Core of Potency: A Technical Guide to the Bergman Cyclization in Calicheamicin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin (B1180863) γ1, a member of the enediyne class of antitumor antibiotics, stands as one of the most potent cytotoxic agents ever discovered.[1] Its remarkable activity stems from a unique mechanism of action that culminates in sequence-selective, double-stranded DNA cleavage, leading to apoptotic cell death.[2][3] This technical guide provides an in-depth exploration of the lynchpin of this compound's activity: the Bergman cyclization. We will delve into the molecular intricacies of this reaction, the factors governing its efficiency, and its central role in the DNA-damaging cascade of this compound. This document is intended to serve as a comprehensive resource for researchers in oncology, medicinal chemistry, and drug development, offering detailed insights into the mechanism, quantitative data on its activity, and the experimental protocols used to elucidate its function.

The Mechanism of Action: A Multi-Step Molecular Onslaught

The biological activity of this compound is not inherent but is rather the result of a precisely orchestrated series of molecular events, triggered within the cellular environment. This process can be dissected into three key phases: activation of the warhead, the Bergman cyclization, and DNA cleavage.

Activation: The Trisulfide Trigger

The enediyne core of this compound is initially in a stable, inactive state. The molecule is "armed" through the reduction of its methyl trisulfide group, a reaction readily carried out by cellular thiols such as glutathione.[4][5] This reduction generates a transient thiol or thiolate, which then initiates an intramolecular Michael addition to an adjacent α,β-unsaturated ketone within the aglycon framework.[4][5] This seemingly subtle intramolecular rearrangement has profound conformational consequences, inducing significant strain within the 10-membered ring that houses the enediyne moiety.[4] This increased ring strain is the critical event that primes the molecule for the subsequent Bergman cyclization.[6][7]

The Bergman Cyclization: Forging a Diradical Intermediate

At the heart of this compound's cytotoxicity lies the Bergman cyclization, a thermal cycloaromatization reaction.[6][8] The strain introduced by the activation step dramatically lowers the activation energy for this reaction, allowing it to proceed under physiological conditions (37 °C).[7][8] During the Bergman cyclization, the enediyne moiety rearranges to form a highly reactive and short-lived 1,4-didehydrobenzene diradical (a p-benzyne intermediate).[1][6] This diradical species is a potent hydrogen-abstracting agent, poised to wreak havoc on nearby molecules.

DNA Cleavage: The Final Assault

The oligosaccharide tail of this compound acts as a sophisticated delivery system, guiding the molecule to the minor groove of DNA with a high degree of sequence specificity, preferentially binding to sequences such as 5′-TCCT-3′ and 5′-TTTT-3′.[4][9] Once positioned within the minor groove, the newly formed p-benzyne diradical abstracts hydrogen atoms from the deoxyribose sugar backbone of both DNA strands.[1][5] This hydrogen abstraction generates DNA radicals, which, in the presence of molecular oxygen, undergo further reactions that ultimately lead to the scission of the phosphodiester backbone, resulting in double-strand breaks.[5] It is this ability to induce double-stranded DNA breaks that is largely responsible for the profound cytotoxicity of this compound.[3][10]

Quantitative Analysis of this compound's Activity

The potency of this compound and its analogues can be quantified through various experimental parameters, including the thermodynamics and kinetics of the Bergman cyclization and the efficiency of DNA cleavage and cytotoxicity.

Thermodynamics and Kinetics of the Bergman Cyclization

The feasibility and rate of the Bergman cyclization are governed by its thermodynamic and kinetic parameters. The reaction is typically endothermic, but the activation energy can be significantly lowered by factors such as ring strain.

Enediyne SystemActivation Enthalpy (ΔH‡) (kcal/mol)Reaction Enthalpy (ΔHr) (kcal/mol)Computational MethodReference
(Z)-hex-3-ene-1,5-diyne28.58.0CCSD(T)/6-31G(d,p)[11]
(Z)-hex-3-ene-1,5-diyne31.5Not ReportedNot Reported[1]
This compound Model (15)19.0 (calculated at 298 K)Not ReportedMI:sum[1]
This compound (20)19.3 (experimental at 262 K)Not ReportedExperimental[1]

Table 1: Thermodynamic and Kinetic Parameters of the Bergman Cyclization for Selected Enediynes.

Cytotoxicity and DNA Cleavage Efficiency

The biological efficacy of this compound is ultimately measured by its ability to kill cancer cells, often quantified by the half-maximal inhibitory concentration (IC50), and its efficiency in cleaving DNA.

Compound/ADCCell LineCancer TypeIC50 (ng/mL)Reference
Gemtuzumab Ozogamicin (anti-CD33)HL-60Acute Promyelocytic Leukemia0.03[12]
Gemtuzumab Ozogamicin (anti-CD33)U937Histiocytic Lymphoma0.05[12]
Inotuzumab Ozogamicin (anti-CD22)TCC-SBladder Carcinoma0.04[12]
CMC-544 (anti-CD22)Various ALL cell linesAcute Lymphoblastic Leukemia0.15 - 4.9[13]
PF-06647263 (anti-EFNA4)Not SpecifiedNot Specified~1[13]

Table 2: In Vitro Cytotoxicity of this compound and its Antibody-Drug Conjugates (ADCs).

DNA Cleavage ParameterValueConditionReference
DSB:SSB Ratio (Cellular DNA)1:3Human Fibroblasts[10]
DSB:SSB Ratio (Plasmid DNA)1:2Purified pBR322[10]

Table 3: Ratio of Double-Strand Breaks (DSB) to Single-Strand Breaks (SSB) Induced by this compound γ1.

Experimental Protocols

The study of this compound's activity relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Agarose (B213101) Gel Electrophoresis Assay for DNA Cleavage

This assay is a fundamental technique to visualize and quantify the cleavage of plasmid DNA by this compound.

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture with a final volume of 20 µL.

    • The reaction mixture should contain:

      • Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 20 µM (in base pairs).

      • Varying concentrations of this compound γ1.

      • An activating agent, such as glutathione, at a final concentration of 1 mM.

      • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl).

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a loading buffer containing a chelating agent like EDTA to sequester any divalent cations that might facilitate non-specific DNA damage and a tracking dye for visualization during electrophoresis.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing a DNA intercalating agent such as ethidium (B1194527) bromide.

    • Perform electrophoresis in a suitable running buffer (e.g., 1x TAE) until the different DNA topologies (supercoiled, nicked circular, and linear) are well separated.

  • Visualization and Quantification:

    • Visualize the DNA bands under UV light.

    • The relative amounts of the different DNA forms can be quantified using densitometry software. The percentage of cleaved DNA is then calculated to determine the cleavage efficiency at different this compound concentrations.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HL-60) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or its antibody-drug conjugate in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) under the same conditions.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value using appropriate software.[12]

Visualizing the Molecular Machinery

To further elucidate the complex processes involved in this compound's activity, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows.

Bergman_Cyclization_Mechanism cluster_activation Activation cluster_cyclization Bergman Cyclization cluster_cleavage DNA Cleavage Inactive_this compound Inactive this compound (with Trisulfide) Thiol_Reduction Reduction by Cellular Thiols (e.g., Glutathione) Inactive_this compound->Thiol_Reduction Activated_Intermediate Activated Intermediate (with Thiolate) Thiol_Reduction->Activated_Intermediate Michael_Addition Intramolecular Michael Addition Activated_Intermediate->Michael_Addition Strained_Enediyne Strained Enediyne Core Michael_Addition->Strained_Enediyne Bergman_Cyclization Bergman Cyclization (Cycloaromatization) Strained_Enediyne->Bergman_Cyclization Diradical_Formation p-Benzyne Diradical Bergman_Cyclization->Diradical_Formation DNA_Binding Binding to DNA Minor Groove Diradical_Formation->DNA_Binding H_Abstraction Hydrogen Abstraction from Deoxyribose DNA_Binding->H_Abstraction DNA_Radicals DNA Radicals H_Abstraction->DNA_Radicals O2_Reaction Reaction with O2 DNA_Radicals->O2_Reaction DSB Double-Strand Breaks O2_Reaction->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: The molecular cascade of this compound's mechanism of action.

DNA_Cleavage_Assay_Workflow start Start prep_reaction Prepare Reaction Mixture: - Supercoiled Plasmid DNA - this compound - Activating Agent (Glutathione) - Buffer start->prep_reaction incubation Incubate at 37°C prep_reaction->incubation stop_reaction Terminate Reaction (Add Loading Buffer with EDTA) incubation->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualization Visualize DNA Bands (UV Transilluminator) gel_electrophoresis->visualization quantification Quantify DNA Forms (Densitometry) visualization->quantification end End quantification->end

Caption: Experimental workflow for the agarose gel electrophoresis DNA cleavage assay.

Conclusion

The Bergman cyclization is the central and defining event in the cytotoxic mechanism of this compound. The intricate interplay between the trisulfide trigger, the conformational strain of the enediyne ring, and the ultimate formation of a DNA-cleaving diradical highlights a remarkable example of nature's chemical ingenuity. For drug development professionals, a deep understanding of this mechanism is paramount for the rational design of next-generation enediyne-based therapeutics and antibody-drug conjugates with improved efficacy and safety profiles. The quantitative data and experimental protocols provided herein offer a valuable resource for researchers actively engaged in this exciting and challenging field of cancer therapy. The continued exploration of the Bergman cyclization and its role in the activity of this compound and other enediynes promises to yield new and powerful tools in the fight against cancer.

References

The Calicheamicin Biosynthesis Pathway and Gene Cluster: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin (B1180863) γ1I, a potent enediyne antitumor antibiotic produced by the bacterium Micromonospora echinospora, has garnered significant attention in the scientific community due to its extraordinary biological activity and complex molecular architecture. Its mechanism of action involves binding to the minor groove of DNA and causing double-stranded breaks, leading to cell death. This remarkable activity has led to its use in antibody-drug conjugates (ADCs) for targeted cancer therapy. Understanding the biosynthesis of this compound is crucial for efforts to engineer novel analogs with improved therapeutic properties. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway and the genetic machinery that governs its production.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded in a large gene cluster within the genome of Micromonospora echinospora. This cluster, identified as BGC0000033 in the MIBiG database, spans over 90 kb and contains a multitude of genes responsible for the synthesis of the enediyne core, the intricate aryltetrasaccharide chain, and for the host organism's self-resistance.

Gene Cluster Organization and Function

The this compound gene cluster is a mosaic of genes encoding enzymes for polyketide synthesis, sugar biosynthesis and modification, tailoring reactions, regulation, and resistance. The core of the cluster is defined by the genes for the type I polyketide synthase (PKS) responsible for the enediyne core and the glycosyltransferases that assemble the aryltetrasaccharide.

calicheamicin_gene_cluster cluster_pks Enediyne Core Biosynthesis cluster_orsellinic Orsellinic Acid Moiety cluster_glycosylation Glycosylation cluster_sugar_mod Sugar Biosynthesis & Tailoring cluster_resistance Self-Resistance calE8 CalE8 (Type I PKS) calO5 CalO5 (PKS) calO6 CalO6 (Methyltransferase) calO1 CalO1 (Methyltransferase) calO2 CalO2 (Oxidase) calO3 CalO3 (Halogenase) calG1 CalG1 calG2 CalG2 calG4 CalG4 calG3 CalG3 calS_genes calS cluster (e.g., CalS7, CalS8, etc.) calC CalC

A summary of key genes and their functions within the this compound biosynthetic cluster is provided below.

GeneProposed or Confirmed Function
Enediyne Core Biosynthesis
calE8Iterative Type I Polyketide Synthase (PKS)
Orsellinic Acid Moiety Biosynthesis
calO5Orsellinate Polyketide Synthase
calO1O-methyltransferase
calO2P450 oxidase
calO3Flavin-dependent halogenase (iodinase)
calO6O-methyltransferase
Glycosylation
calG13-O-methyl-rhamnosyltransferase
calG2Thiosugar transferase
calG3Hydroxylaminosugar transferase
calG4Aminopentosyltransferase
Sugar Biosynthesis and Tailoring
calS7Glucose-1-phosphate nucleotidyltransferase
calS8NDP-glucose synthase
...Other enzymes for deoxysugar and aminosugar synthesis and modification
Self-Resistance
calC"Self-sacrifice" resistance protein that is cleaved by this compound
Regulation & Transport
calR genesPutative regulatory proteins
calT genesPutative transport proteins

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process that can be conceptually divided into three major stages: 1) the formation of the enediyne core, 2) the synthesis of the orsellinic acid-derived aromatic moiety, and 3) the sequential glycosylation of the aglycone to form the final natural product.

Biosynthesis of the Enediyne Core

The backbone of the this compound molecule, the enediyne core, is assembled by an iterative Type I polyketide synthase (PKS) encoded by the calE8 gene.[1] This large, multifunctional enzyme utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit in a series of condensation and reduction reactions to generate a linear polyketide chain. This chain is then thought to undergo a series of cyclization and tailoring reactions, catalyzed by other enzymes in the cluster, to form the characteristic bicyclo[7.3.1]enediyne core. The precise mechanisms of these latter steps are still under investigation.

Biosynthesis of the Orsellinic Acid Moiety

A key component of the DNA-binding aryltetrasaccharide is a substituted orsellinic acid derivative. The biosynthesis of this moiety begins with the action of another PKS, CalO5, which produces an orsellinic acid intermediate. This intermediate then undergoes a series of tailoring reactions, including methylation (catalyzed by CalO1 and CalO6), oxidation (catalyzed by the P450 oxidase CalO2), and iodination (catalyzed by the flavin-dependent halogenase CalO3), to yield the fully decorated aromatic unit.

Glycosylation Cascade

The final stage in this compound biosynthesis is the sequential attachment of four unusual sugar moieties to the aglycone. This process is orchestrated by four dedicated glycosyltransferases (GTs): CalG1, CalG2, CalG3, and CalG4.[2][3] Each of these enzymes is responsible for the regiospecific transfer of a specific sugar from its nucleotide-diphosphate (NDP)-activated form to the growing intermediate. The proposed sequence of glycosylation is as follows:

  • CalG3 attaches a hydroxylaminosugar.

  • CalG2 adds a thiosugar.

  • CalG4 transfers an aminopentose.

  • CalG1 attaches the final 3-O-methyl-rhamnose.

// Nodes for the pathway node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKS_core [label="CalE8 (PKS)\nEnediyne Core Formation"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Orsellinic_acid [label="CalO5 & Tailoring Enzymes\n(CalO1, O2, O3, O6)\nOrsellinic Acid Moiety"];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; Aglycone [label="Calicheamicinone\n(Aglycone)"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Glycosylated Intermediate 1"]; Intermediate2 [label="Glycosylated Intermediate 2"]; Intermediate3 [label="Glycosylated Intermediate 3"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound γ1I"];

// Edges representing the pathway flow PKS_core -> Aglycone; Orsellinic_acid -> CalG1 [style=dashed, arrowhead=none];

Aglycone -> Intermediate1 [label="CalG3", fontcolor="#5F6368", color="#5F6368"]; Intermediate1 -> Intermediate2 [label="CalG2", fontcolor="#5F6368", color="#5F6368"]; Intermediate2 -> Intermediate3 [label="CalG4", fontcolor="#5F6368", color="#5F6368"]; Intermediate3 -> this compound [label="CalG1", fontcolor="#5F6368", color="#5F6368"];

// Invisible edges for alignment {rank=same; PKS_core; Orsellinic_acid;} } . Figure 2. Overview of the this compound biosynthesis pathway.

Quantitative Data

A comprehensive compilation of quantitative kinetic data for all the enzymes in the this compound biosynthetic pathway is not currently available in the public domain. Biochemical characterization studies have largely focused on confirming the function of individual enzymes and elucidating the overall pathway, often presenting data in graphical form rather than in comprehensive tables of kinetic parameters. However, based on available literature, the following provides a qualitative summary of the enzymatic activities.

EnzymeSubstratesProduct(s)Notes on Activity
CalE8 Acetyl-CoA, Malonyl-CoA, NADPHPolyketide precursor to the enediyne coreAn iterative Type I PKS.
CalG1 Glycosylated this compound intermediate, NDP-3-O-methyl-rhamnoseThis compound γ1IA 3-O-methyl-rhamnosyltransferase.
CalG2 Glycosylated this compound intermediate, NDP-thiosugarGlycosylated this compound intermediateA thiosugar transferase.
CalG3 Calicheamicinone, NDP-hydroxylaminosugarGlycosylated this compound intermediateA hydroxylaminosugar transferase.
CalG4 Glycosylated this compound intermediate, NDP-aminopentoseGlycosylated this compound intermediateAn aminopentosyltransferase.
CalO3 Orsellinic acid precursorIodinated orsellinic acid precursorA flavin-dependent iodinase.
CalC This compound γ1ICleaved CalC and inactivated this compoundA "self-sacrifice" resistance protein.

Experimental Protocols

Detailed, step-by-step protocols for all the experiments cited in the literature are extensive and often provided in the supplementary information of the respective publications. Below are generalized methodologies for key experiments in the study of this compound biosynthesis.

Heterologous Expression and Purification of this compound Biosynthetic Enzymes

protein_purification_workflow Cloning Cloning of Gene of Interest into an Expression Vector Transformation Transformation of E. coli Expression Host Cloning->Transformation Induction Induction of Protein Expression (e.g., with IPTG) Transformation->Induction Cell_Lysis Cell Lysis (e.g., sonication) Induction->Cell_Lysis Clarification Clarification of Lysate (centrifugation) Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Clarification->Affinity_Chromatography Size_Exclusion Size-Exclusion Chromatography (Polishing Step) Affinity_Chromatography->Size_Exclusion Purity_Analysis Purity Analysis (SDS-PAGE) Size_Exclusion->Purity_Analysis Purified_Protein Purified Enzyme Purity_Analysis->Purified_Protein

1. Gene Cloning and Expression Vector Construction:

  • The gene of interest (e.g., calG1) is amplified from M. echinospora genomic DNA via PCR.
  • The amplified gene is cloned into a suitable E. coli expression vector, often containing an affinity tag (e.g., a polyhistidine-tag) for purification.

2. Heterologous Expression in E. coli:

  • The expression vector is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).
  • A culture of the transformed E. coli is grown to a specific optical density.
  • Protein expression is induced by the addition of an inducing agent (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG).
  • The culture is incubated for a further period to allow for protein expression.

3. Cell Lysis and Protein Purification:

  • The E. coli cells are harvested by centrifugation.
  • The cell pellet is resuspended in a lysis buffer and the cells are disrupted (e.g., by sonication or high-pressure homogenization).
  • The cell lysate is clarified by centrifugation to remove cell debris.
  • The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).
  • The column is washed to remove non-specifically bound proteins.
  • The target protein is eluted from the column.
  • Further purification steps, such as size-exclusion chromatography, may be employed to achieve higher purity.

4. Protein Purity and Concentration Determination:

  • The purity of the protein is assessed by SDS-PAGE.
  • The concentration of the purified protein is determined using a standard protein assay (e.g., Bradford or BCA assay).

In Vitro Reconstitution of Glycosyltransferase Activity

1. Reaction Setup:

  • A reaction mixture is prepared containing the purified glycosyltransferase (e.g., CalG3), the acceptor substrate (e.g., calicheamicinone), and the activated sugar donor (e.g., NDP-hydroxylaminosugar) in a suitable buffer.

2. Incubation:

  • The reaction mixture is incubated at an optimal temperature for a specific period.

3. Reaction Quenching and Product Extraction:

  • The reaction is stopped, typically by the addition of an organic solvent (e.g., methanol (B129727) or ethyl acetate).
  • The product is extracted into the organic phase.

4. Product Analysis:

  • The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the glycosylated product.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway and the characterization of its associated gene cluster have provided a fascinating glimpse into the intricate enzymatic machinery required to produce such a complex and potent natural product. This knowledge has not only advanced our fundamental understanding of microbial secondary metabolism but has also opened up new avenues for the bioengineering of novel enediyne compounds. Future research in this area will likely focus on the detailed mechanistic characterization of the remaining uncharacterized enzymes in the pathway, the in vitro reconstitution of the entire biosynthetic cascade, and the application of synthetic biology approaches to generate novel this compound analogs with enhanced therapeutic indices. The continued exploration of this remarkable biosynthetic pathway holds great promise for the development of the next generation of targeted anticancer therapies.

References

A Technical Guide to Calicheamicin Production in Micromonospora echinospora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calicheamicins are a class of potent enediyne antitumor antibiotics produced by the actinomycete Micromonospora echinospora. Their unique mechanism of action, involving site-specific DNA double-strand breaks, has made them a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides an in-depth overview of Micromonospora echinospora as a production organism, detailing the biosynthesis of calicheamicin (B1180863), optimized fermentation and purification protocols, and analytical methods for characterization and bioactivity assessment. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery, development, and manufacturing of this compound-based therapeutics.

Introduction to Micromonospora echinospora and this compound

Micromonospora echinospora is a Gram-positive, filamentous bacterium belonging to the family Micromonosporaceae.[1] Originally isolated from chalky soil, this organism is the natural producer of the this compound complex, a group of highly cytotoxic enediyne compounds.[2] The most notable member, this compound γ1I, exhibits remarkable potency against tumor cell lines and has been successfully incorporated into FDA-approved ADCs, such as gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®).[2]

The cytotoxicity of this compound stems from its intricate molecular structure, featuring a bicyclo[7.3.1]tridecadiynene core, commonly referred to as the "warhead," and an aryltetrasaccharide tail that guides the molecule to the minor groove of DNA.[2] Upon reductive activation, the enediyne core undergoes Bergman cyclization to generate a highly reactive 1,4-didehydrobenzene diradical. This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks and subsequent apoptosis.[2]

This compound Biosynthesis

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster in M. echinospora.[3][4] This cluster encodes a suite of enzymes responsible for the synthesis of the enediyne core, the intricate sugar moieties, and their subsequent assembly.

The this compound Gene Cluster

The this compound biosynthetic gene cluster spans approximately 90 kb and contains genes encoding for a variety of enzymatic functions, including polyketide synthesis, glycosylation, tailoring, and regulation.[5][6] A key component of this cluster is the iterative type I polyketide synthase (PKS), CalE8, which is essential for the formation of the enediyne core.[3] The cluster also contains genes for four glycosyltransferases (CalG1-G4) responsible for attaching the sugar units to the aglycone.[4] Additionally, genes involved in the biosynthesis of the unusual sugar components and the orsellinic acid moiety are present within the cluster.[4][7]

Biosynthetic Pathway Overview

The biosynthesis of this compound can be broadly divided into three main stages:

  • Enediyne Core Synthesis: The process is initiated by the iterative type I PKS, CalE8, which utilizes acetyl-CoA and malonyl-CoA to synthesize a 15-carbon polyene intermediate.[2] This polyene then undergoes a series of enzymatic modifications, including cyclization and oxidation, to form the characteristic bicyclo[7.3.1]tridecadiynene core of calicheamicinone (B156449).[2]

  • Sugar Moiety Biosynthesis: The four unique sugar units of the aryltetrasaccharide are synthesized from common carbohydrate precursors through the action of various tailoring enzymes encoded within the gene cluster.[4]

  • Glycosylation and Tailoring: The calicheamicinone aglycone is sequentially glycosylated by the four glycosyltransferases (CalG1-G4), each adding a specific sugar moiety.[4] Further tailoring reactions, such as methylation and amination, complete the synthesis of the final this compound molecule.

Calicheamicin_Biosynthesis_Pathway cluster_core Enediyne Core Synthesis cluster_sugars Sugar Biosynthesis cluster_assembly Assembly and Tailoring Acetyl-CoA Acetyl-CoA Polyene Intermediate Polyene Intermediate Acetyl-CoA->Polyene Intermediate CalE8 (PKS) Calicheamicinone Calicheamicinone Polyene Intermediate->Calicheamicinone Tailoring Enzymes Glycosylated Intermediates Glycosylated Intermediates Calicheamicinone->Glycosylated Intermediates CalG1-G4 (Glycosyltransferases) Precursors Precursors Sugar Moieties Sugar Moieties Precursors->Sugar Moieties Sugar Synthesis Enzymes Sugar Moieties->Glycosylated Intermediates This compound This compound Glycosylated Intermediates->this compound Tailoring Enzymes

Caption: Overview of the this compound Biosynthetic Pathway.

Fermentation of Micromonospora echinospora

Efficient production of this compound relies on optimized fermentation conditions that support robust growth of M. echinospora and promote secondary metabolite biosynthesis.

Culture Maintenance and Inoculum Development

M. echinospora can be maintained on agar (B569324) slants of a suitable medium, such as ATCC medium 172. For inoculum development, a two-stage seed culture is typically employed to ensure a healthy and active mycelial population for inoculation of the production fermenter.

Table 1: Culture Media for Micromonospora echinospora

Medium ComponentSeed Medium (g/L)Production Medium (g/L)
Potato Starch2.0-
Dextrose1.0-
NZ Amine Type E5.0-
Meat Extract3.0-
Peptone5.02.0
Yeast Extract5.0-
Calcium Carbonate1.02.5
Sucrose-20.0
Molasses-5.0
FeSO₄·7H₂O-0.1
MgSO₄·7H₂O-0.2
Potassium Iodide (KI)-0.1

Reference for Seed Medium components:[8]. Reference for Production Medium components:[9].

Production Fermentation

Production of this compound is typically carried out in a fed-batch or batch fermentation process. The addition of macroporous adsorbent resins to the fermentation medium has been shown to significantly increase the yield by sequestering the product and reducing feedback inhibition.[10]

Table 2: Fermentation Parameters for this compound Production

ParameterValue
Culture Temperature28 ± 2 °C
pH6.8 - 7.0 (initial)
Agitation150 - 250 rpm
Aeration0.8 - 1.0 vvm
Fermentation Time8 - 10 days

Reference for fermentation parameters:[10].

Fermentation_Workflow Agar Slant Agar Slant Seed Culture 1 Seed Culture 1 Agar Slant->Seed Culture 1 Inoculation Seed Culture 2 Seed Culture 2 Seed Culture 1->Seed Culture 2 Inoculation Production Fermenter Production Fermenter Seed Culture 2->Production Fermenter Inoculation Harvest Harvest Production Fermenter->Harvest 8-10 days Adsorbent Resin Adsorbent Resin Adsorbent Resin->Production Fermenter Addition DNA_Cleavage_Assay_Workflow cluster_reaction Reaction Setup cluster_results Results pBR322 (Supercoiled) pBR322 (Supercoiled) Reaction Mix Reaction Mix pBR322 (Supercoiled)->Reaction Mix Incubation (37°C) Incubation (37°C) Reaction Mix->Incubation (37°C) This compound This compound This compound->Reaction Mix Reducing Agent Reducing Agent Reducing Agent->Reaction Mix Agarose Gel Electrophoresis Agarose Gel Electrophoresis Incubation (37°C)->Agarose Gel Electrophoresis Visualization Visualization Agarose Gel Electrophoresis->Visualization Form I (Supercoiled) Form I (Supercoiled) Visualization->Form I (Supercoiled) Form II (Nicked) Form II (Nicked) Visualization->Form II (Nicked) Form III (Linear) Form III (Linear) Visualization->Form III (Linear) Quantification Quantification Form I (Supercoiled)->Quantification Form II (Nicked)->Quantification Form III (Linear)->Quantification

References

The Potent Cytotoxicity of Calicheamicin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Calicheamicin's Impact on Cancer Cell Lines, Experimental Protocols, and Signaling Pathways

Calicheamicins are a class of exceptionally potent antitumor antibiotics, renowned for their ability to induce cell death at sub-picomolar concentrations.[1] This technical guide provides a comprehensive overview of the cytotoxicity of This compound (B1180863) and its derivatives against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: DNA Destruction

This compound's formidable cytotoxic effects stem from its unique chemical structure, which includes an enediyne "warhead."[][3] Upon entering a cell, the enediyne core undergoes a reduction reaction, leading to a molecular rearrangement known as the Bergman cyclization.[] This process generates a highly reactive diradical species, 1,4-didehydrobenzene.[] This diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, causing double-strand breaks.[][4][5] The resulting DNA damage is often irreparable, triggering a cascade of events that culminate in programmed cell death, or apoptosis.[6][7] Due to its extreme potency, which is estimated to be 1,000 to 10,000 times greater than conventional chemotherapeutic agents like doxorubicin, this compound is too toxic for systemic administration as a standalone drug.[8] Consequently, its clinical application has been primarily as a payload in antibody-drug conjugates (ADCs), which facilitate targeted delivery to cancer cells.[1][]

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. It represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various this compound derivatives against a range of cancer cell lines.

Table 1: Cytotoxicity of this compound-Based Antibody-Drug Conjugates (ADCs)

Cell LineCancer TypeGemtuzumab Ozogamicin (B1678132) (anti-CD33) IC50 (ng/mL)Inotuzumab Ozogamicin (anti-CD22) IC50 (ng/mL)
HL-60Acute Promyelocytic Leukemia0.03[1]>1000[1]
U937Histiocytic Lymphoma0.05[1]>1000[1]
TCC-SBladder Carcinoma>1000[1]0.04[1]

Table 2: Cytotoxicity of N-Acetyl-Calicheamicin and Related Conjugates

Cell LineCancer TypeCompoundIC50 (ng/mL)
Various ALL cell linesAcute Lymphoblastic LeukemiaCMC-544 (Inotuzumab ozogamicin)0.15 - 4.9[9][10][]
Pediatric primary BCP-ALL cellsB-cell Precursor Acute Lymphoblastic LeukemiaCMC-544 (Inotuzumab ozogamicin)0.1 - 1000 (median 4.8)[12]
WSU-DLCL2Non-Hodgkin LymphomaaCD22-cal ADC0.05 nM
BJABNon-Hodgkin LymphomaaCD22-cal ADC0.12 nM
HCC-1569x2Breast CanceraLy6E-cal ADC87 nM
NCI-1781Lung CanceraLy6E-cal ADC111 nM

*Values reported in nM were not converted to ng/mL due to the unspecified molecular weight of the ADC.

Table 3: In Vivo Antitumor Activity of this compound

Cancer ModelCompoundID50 (µg/kg)
P388 leukemiaThis compound5.0[]
B16 melanomaThis compound1.25[]

Signaling Pathways of this compound-Induced Apoptosis

This compound triggers a complex signaling cascade that leads to apoptosis, primarily through the intrinsic mitochondrial pathway. The process is initiated by the extensive DNA damage caused by the drug.

Calicheamicin_Apoptosis_Pathway This compound-Induced Apoptotic Signaling Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage Caspase2 Caspase-2 Activation DNA_Damage->Caspase2 Bax Bax Activation DNA_Damage->Bax Bid Bid Caspase2->Bid tBid tBid Bid->tBid Cleavage tBid->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 / Bcl-xL Bcl2->Bax Bcl2->Mitochondrion

This compound-Induced Apoptotic Signaling Pathway.

This intricate process is tightly regulated. Studies have shown that the activation of the mitochondrial pathway is entirely dependent on the pro-apoptotic protein Bax.[14] In response to DNA damage, Bax is activated and translocates to the mitochondria, leading to the release of cytochrome c.[14] This, in turn, triggers the formation of the apoptosome and the activation of a caspase cascade, including caspase-9 and the executioner caspase-3.[6][14] Caspase-2 has also been identified as an important mediator in this pathway, acting upstream of the mitochondria.[15] The anti-apoptotic proteins Bcl-2 and Bcl-xL can inhibit this process by preventing Bax activation and mitochondrial permeabilization.[14][16]

Experimental Protocols

Accurate assessment of this compound's cytotoxicity requires robust and well-defined experimental protocols. The following sections detail the methodologies for two key assays: the MTT assay for cell viability and the Annexin V-FITC/PI assay for apoptosis detection.

Workflow for Cytotoxicity and Apoptosis Assays

Experimental_Workflow General Workflow for Cytotoxicity and Apoptosis Assays cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 2. Seed Cells in Plates Cell_Culture->Cell_Seeding Drug_Treatment 3. Treat with this compound Derivatives Cell_Seeding->Drug_Treatment Incubation 4. Incubate for a Defined Period Drug_Treatment->Incubation MTT_Assay 5a. MTT Assay Incubation->MTT_Assay Annexin_V_Assay 5b. Annexin V-FITC/PI Assay Incubation->Annexin_V_Assay Data_Analysis 6. Data Acquisition and Analysis MTT_Assay->Data_Analysis Annexin_V_Assay->Data_Analysis

General Workflow for Cytotoxicity and Apoptosis Assays.
MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound derivatives for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It relies on the binding of Annexin V-FITC to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis, and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with this compound derivatives as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently detach them using trypsin and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Conclusion

This compound and its derivatives represent a class of exceptionally potent cytotoxic agents with significant potential in cancer therapy, particularly when delivered via targeted mechanisms such as antibody-drug conjugates. A thorough understanding of their mechanism of action, quantitative cytotoxic profiles against various cancer cell lines, and the intricate signaling pathways they trigger is crucial for their effective development and application. This technical guide provides a foundational resource for researchers in the field, consolidating key data and methodologies to facilitate further investigation into these remarkable compounds.

References

Unraveling the Interaction of Calicheamicin's Oligosaccharide Domain with DNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calicheamicin (B1180863) γ1 is a potent enediyne antitumor antibiotic renowned for its ability to induce double-stranded DNA breaks with remarkable sequence specificity. This targeted DNA damage is primarily orchestrated by its unique aryltetrasaccharide domain, which serves as a molecular scout, guiding the cytotoxic "warhead" to the minor groove of DNA. This technical guide provides an in-depth exploration of the critical role of the this compound oligosaccharide in DNA binding, detailing the molecular interactions, sequence recognition, and the subsequent cellular response to the induced DNA damage. The guide is intended to be a comprehensive resource, incorporating quantitative binding data, detailed experimental methodologies, and visual representations of the key molecular pathways.

The Oligosaccharide Domain: The Key to Sequence-Specific DNA Recognition

The remarkable potency and targeted action of this compound γ1 are not solely attributable to its enediyne core, but rather to the synergistic interplay between the cytotoxic "warhead" and its sophisticated delivery system: the oligosaccharide domain. This carbohydrate moiety is the primary determinant of the molecule's sequence-specific binding to the DNA minor groove.[1][2]

The aryltetrasaccharide tail of this compound γ1 preferentially recognizes and binds to specific DNA sequences, with a notable affinity for pyrimidine-rich tracts.[3][4] The most well-characterized high-affinity binding site is the tetranucleotide sequence 5'-TCCT-3'.[4][5] This recognition process is not merely based on base composition but also on the local DNA conformation and flexibility.[5] The oligosaccharide fits snugly into the minor groove, establishing a network of hydrogen bonds and van der Waals interactions with the DNA bases and the sugar-phosphate backbone.[4] This precise positioning of the oligosaccharide is crucial for orienting the enediyne aglycone, enabling it to abstract hydrogen atoms from the deoxyribose backbone, ultimately leading to DNA cleavage.[2]

Studies have shown that the synthetic oligosaccharide moiety alone can bind to DNA with sequence selectivity, albeit with a slightly lower affinity than the intact this compound molecule.[5] Conversely, the calicheamicinone (B156449) aglycone, lacking the carbohydrate domain, binds to DNA non-selectively and with reduced efficiency, underscoring the indispensable role of the oligosaccharide in guiding the cytotoxic agent to its target.[2]

Quantitative Analysis of this compound-DNA Binding

The binding affinity of this compound and its oligosaccharide domain to various DNA sequences has been a subject of intense investigation. While direct dissociation constants (Kd) are not always readily available in the literature, the Gibbs free energy of binding (ΔG) provides a quantitative measure of binding affinity.

DNA SequenceGibbs Free Energy (ΔG) (kcal/mol)Relative Binding Affinity
5'-TCCT-3'-8.9High
5'-TTGT-3'-7.9Moderate
5'-ATCT-3'-7.8Moderate

Table 1: Gibbs Free Energy of this compound Binding to Different DNA Sequences. Data extracted from studies on this compound γ1I binding to a 142 base pair DNA restriction fragment. The ΔG values for TTGT and ATCT sequences are in the order of -7.8 to -7.9 kcal/mol over a range of NaCl concentrations, while the TCCT sequence shows a ΔG of -8.9 kcal/mol below 125 mM NaCl.[6]

The significant difference in the Gibbs free energy of binding to the TCCT sequence highlights its status as the primary and highest affinity binding site for this compound.

Experimental Protocols for Studying this compound-DNA Interactions

DNase I Footprinting Assay

DNase I footprinting is a powerful technique to identify the specific DNA binding sites of ligands like this compound. The principle lies in the protection of the DNA backbone from enzymatic cleavage by DNase I upon ligand binding.

Materials:

  • Plasmid DNA containing the target sequence

  • Restriction enzymes

  • T4 Polynucleotide Kinase

  • [γ-³²P]ATP

  • This compound γ1

  • DNase I (RNase-free)

  • DNase I Dilution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂)

  • Stop Solution (e.g., 0.6 M NH₄OAc, 0.1 M EDTA, 20 µg/ml sonicated salmon sperm DNA)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • Sequencing Loading Buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Polyacrylamide gel (denaturing, e.g., 8%)

Protocol:

  • Probe Preparation:

    • Isolate and purify the plasmid DNA.

    • Digest the plasmid with a suitable restriction enzyme to generate a fragment containing the target sequence.

    • Dephosphorylate the 5' ends of the DNA fragment using calf intestinal phosphatase.

    • End-label the DNA fragment at a single 5' end using T4 Polynucleotide Kinase and [γ-³²P]ATP.

    • Purify the end-labeled DNA probe using gel electrophoresis and subsequent elution.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the end-labeled DNA probe (e.g., 10,000-20,000 cpm) with varying concentrations of this compound γ1 in the Binding Buffer.

    • Include a control reaction with no this compound.

    • Incubate the reactions at room temperature for a sufficient time to allow binding equilibrium to be reached (e.g., 30 minutes).

  • DNase I Digestion:

    • Prepare serial dilutions of DNase I in ice-cold DNase I Dilution Buffer. The optimal concentration needs to be determined empirically to achieve, on average, one cut per DNA molecule.

    • Add the diluted DNase I to each binding reaction and incubate at room temperature for a precise duration (e.g., 1-2 minutes).

  • Reaction Termination and DNA Purification:

    • Stop the digestion by adding an excess of Stop Solution.

    • Extract the DNA using phenol:chloroform:isoamyl alcohol.

    • Precipitate the DNA with 100% ethanol, wash the pellet with 70% ethanol, and air-dry.

  • Gel Electrophoresis and Autoradiography:

    • Resuspend the DNA pellets in Sequencing Loading Buffer.

    • Denature the samples by heating at 90°C for 5 minutes and then rapidly cooling on ice.

    • Load the samples onto a denaturing polyacrylamide sequencing gel.

    • Run the gel until the desired resolution is achieved.

    • Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the DNA fragments. The region where this compound is bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to the control lane.

This compound-Induced DNA Damage and Cellular Signaling

The double-stranded DNA breaks induced by this compound trigger a complex cellular signaling cascade known as the DNA Damage Response (DDR). This intricate network of pathways is crucial for sensing the damage, arresting the cell cycle to allow for repair, and, if the damage is too severe, initiating programmed cell death (apoptosis).

The DNA Damage Response Pathway

The primary sensors of double-strand breaks are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[7][8] Upon activation, these kinases phosphorylate a plethora of downstream targets, including the checkpoint kinases Chk1 and Chk2.[9][10][11] This phosphorylation cascade leads to cell cycle arrest, primarily at the G2/M transition, preventing cells with damaged DNA from entering mitosis.[12]

DNA_Damage_Response cluster_0 DNA Damage Induction cluster_1 DNA Damage Sensing and Signaling cluster_2 Cellular Outcomes This compound This compound DNA DNA Minor Groove (TCCT sequence) This compound->DNA Binding DSB Double-Strand Break DNA->DSB Cleavage ATM ATM DSB->ATM Activation ATR ATR DSB->ATR Activation Chk2 Chk2 ATM->Chk2 Phosphorylation Chk1 Chk1 ATR->Chk1 Phosphorylation p53 p53 Chk2->p53 Phosphorylation Chk1->p53 Phosphorylation CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

This compound-induced DNA damage response pathway.
The Apoptotic Pathway

If the DNA damage is extensive and cannot be repaired, the cell is directed towards apoptosis. This compound-induced apoptosis is a complex process involving the activation of caspases, a family of proteases that execute the cell death program. The signaling cascade often involves the mitochondrial pathway.

Apoptosis_Pathway cluster_0 Initiation cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Severe_DSB Severe Double-Strand Breaks (Unrepaired) Bax Bax Severe_DSB->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Outer Membrane Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis_final Apoptosis Caspase3->Apoptosis_final Execution

This compound-induced apoptotic signaling cascade.

Conclusion

The oligosaccharide domain of this compound is a masterful example of molecular recognition, endowing this potent cytotoxin with a high degree of sequence specificity for DNA. This targeted binding to the minor groove is the initiating event in a cascade of cellular responses, culminating in either DNA repair or apoptosis. A thorough understanding of the intricate interactions between the this compound carbohydrate and DNA, as well as the ensuing signaling pathways, is paramount for the rational design of next-generation anticancer agents with enhanced efficacy and reduced off-target toxicity. This technical guide provides a foundational resource for researchers and drug development professionals dedicated to harnessing the power of such targeted therapies in the fight against cancer.

References

An In-depth Technical Guide to the Structural Elucidation of Calicheamicin Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics produced by the bacterium Micromonospora echinospora.[1] Their remarkable biological activity, which involves sequence-selective DNA cleavage, has led to their use as payloads in antibody-drug conjugates (ADCs) for cancer therapy, such as gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®).[2][3] The molecular architecture of calicheamicins is highly complex, comprising two key domains: a highly unstable bicyclic enediyne aglycone, which serves as the "warhead," and a unique aryltetrasaccharide chain responsible for guiding the molecule to the minor groove of DNA.[4][5] The elucidation of this intricate structure, accomplished in the late 1980s, was a landmark achievement in natural product chemistry, requiring a sophisticated combination of isolation, degradation, and advanced spectroscopic techniques. This guide provides a detailed overview of the core methodologies and experimental protocols employed in determining the structure of these formidable molecules.

Core Molecular Architecture

The structure of calicheamicin (B1180863), exemplified by the most notable member this compound γ1I, is a composite of two functionally distinct regions:

  • The Enediyne Aglycone (Calicheamicinone): This is the cytotoxic core of the molecule. Its key feature is a bicyclo[7.3.1]tridecadiyne system, which contains the chemically unstable enediyne moiety.[2][6] This core is equipped with an allylic methyl trisulfide group that acts as a trigger. Reductive activation of this trisulfide initiates a cascade of reactions, culminating in a Bergman cyclization of the enediyne to produce a highly reactive 1,4-didehydrobenzene diradical, which is responsible for DNA strand scission.[1][7]

  • The Aryltetrasaccharide Moiety: This oligosaccharide component is responsible for the molecule's delivery and sequence-specific binding to the minor groove of DNA.[4][7] It is composed of four unusual sugar units and a substituted aromatic ring (a thiobenzoate derivative). This chain recognizes and binds to specific DNA sequences, such as 5'-TCCT-3', positioning the enediyne "warhead" for its damaging reaction.[7][8]

Methodologies for Structural Determination

The structural elucidation of this compound was a multi-faceted process, combining classical chemical degradation with modern spectroscopic analysis.

General Workflow for Structural Elucidation

The overall strategy involved isolating the complex mixture of calicheamicins, separating the individual components, breaking them down into smaller and more stable fragments, and then using a suite of spectroscopic techniques to piece the structure together.

G cluster_0 Isolation & Purification cluster_1 Degradation & Analysis cluster_2 Structure Assembly & Confirmation Fermentation Fermentation of Micromonospora Extraction Solvent Extraction Fermentation->Extraction Chromatography Multi-Stage Chromatography Extraction->Chromatography Degradation Controlled Chemical Degradation (e.g., Methanolysis) Chromatography->Degradation Derivatization N-Acetylation Chromatography->Derivatization Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Degradation->Spectroscopy Fragment Fragment Structure Elucidation Spectroscopy->Fragment Derivatization->Spectroscopy Assembly 2D NMR Correlation & Structure Assembly Fragment->Assembly Confirmation X-ray Crystallography (of prototypes/enzymes) Assembly->Confirmation G cluster_pks Enediyne Core Synthesis cluster_glyco Aryltetrasaccharide Assembly PKS Iterative Type I PKS Polyene 15-Carbon Polyene PKS->Polyene Tailoring Tailoring Enzymes (Cyclization, Oxidation) Polyene->Tailoring Aglycone Calicheamicinone (Aglycone) Tailoring->Aglycone Aglycone_ref Calicheamicinone G3 CalG3 Intermediate1 Glycosylated Intermediate 1 G3->Intermediate1 G2 CalG2 Intermediate2 Glycosylated Intermediate 2 G2->Intermediate2 G4 CalG4 Intermediate3 Glycosylated Intermediate 3 G4->Intermediate3 G1 CalG1 Final This compound γ1I G1->Final Aglycone_ref->G3 + Sugar A Intermediate1->G2 + Sugar B Intermediate2->G4 + Sugar D Intermediate3->G1 + Aromatic Unit C + Sugar E G DNA_Binding 1. Aryltetrasaccharide binds to DNA minor groove Trigger 2. Trisulfide reduction by nucleophile (e.g., GSH) DNA_Binding->Trigger Positioning Michael 3. Intramolecular Michael Addition Trigger->Michael Conformational change Bergman 4. Bergman Cyclization of enediyne core Michael->Bergman Unlocks enediyne Diradical 5. Formation of 1,4-didehydrobenzene diradical Bergman->Diradical Abstraction 6. H-atom abstraction from DNA backbone Diradical->Abstraction Cleavage 7. Double-strand DNA cleavage Abstraction->Cleavage

References

An In-depth Technical Guide to the Calicheamicin Self-Sacrifice Resistance Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Calicheamicin (B1180863), a potent enediyne antitumor antibiotic produced by the bacterium Micromonospora echinospora, possesses the remarkable ability to cleave double-stranded DNA, leading to cell death.[1][2][3] This inherent toxicity raises a critical question: how does the producing organism protect itself from the lethal effects of its own metabolite? The answer lies in a sophisticated and elegant "self-sacrifice" resistance mechanism. First elucidated in 2003 by Thorson and coworkers, this mechanism centers on the protein CalC, which is encoded within the this compound biosynthetic gene cluster.[1][4] CalC functions by intercepting and binding to this compound, which then cleaves the protein, rendering both the antibiotic and the resistance protein inactive.[1][4] This sacrificial interaction prevents this compound from reaching its DNA target within the producer organism. More recent research has identified structural and functional homologs of CalC, namely CalU16 and CalU19, which also contribute to resistance through a similar self-sacrificing action.[5][6] This guide provides a detailed technical overview of this unique resistance mechanism, including the key molecular players, experimental evidence, and potential implications for drug development.

The Core Mechanism: A Molecular Trojan Horse in Reverse

The fundamental principle of the this compound self-sacrifice mechanism is the use of a protein as a disposable decoy. The enediyne core of this compound is a highly reactive "warhead" that, upon activation, generates a diradical species capable of abstracting hydrogen atoms from the DNA backbone, leading to strand scission.[1][4] The CalC protein, and its homologs, present an alternative target for this reactive species.

CalC possesses a specific binding pocket for this compound.[7][8] Once bound, the activated this compound molecule attacks a specific site on the CalC protein, leading to its cleavage and the simultaneous quenching of the reactive enediyne.[1][4] This single-turnover event effectively neutralizes one molecule of this compound at the cost of one molecule of the resistance protein.

Structural studies have revealed that CalC and its homologs belong to the STeroidogenic Acute Regulatory protein-related lipid Transfer (START) domain superfamily.[5][6][7][8] This structural motif provides the scaffold for the this compound binding pocket.

Key Molecular Players in Self-Sacrifice Resistance

The primary actors in this resistance mechanism are a family of related proteins encoded within the this compound biosynthetic gene cluster.

  • CalC: The archetypal self-sacrifice protein. Its gene, calC, was the first identified as conferring resistance to this compound.[1][4] Heterologous expression of calC in a non-producing host, such as E. coli, is sufficient to impart resistance to this compound.

  • CalU16 and CalU19: These proteins were identified through a structural genomics approach as having a similar fold to CalC.[5][6] Subsequent functional characterization confirmed that they also confer resistance to this compound via a self-sacrifice mechanism.[5][6] Interestingly, CalU19 was shown to trigger the cycloaromatization of the enediyne core of this compound even in the absence of the typical reducing agents required for activation.[5][6]

Quantitative Analysis of Resistance

The efficacy of the self-sacrifice proteins in conferring resistance has been quantified through heterologous expression studies in Escherichia coli. The following table summarizes the reported levels of tolerance to this compound γ1I conferred by the expression of CalC homologs.

Resistance ProteinFold Increase in Tolerance vs. ControlReference
CalU1680-fold[6]
CalU19330-fold[6]

Experimental Protocols

Heterologous Expression and In Vivo Resistance Assay

This protocol describes the general workflow for assessing the ability of a gene to confer resistance to this compound when expressed in a heterologous host like E. coli.

experimental_workflow_resistance cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_assay Resistance Assay cloning_start Isolate gene of interest (e.g., calC, calU16, calU19) from M. echinospora vector Ligate into an expression vector (e.g., pET series) cloning_start->vector transformation Transform into E. coli expression strain (e.g., BL21(DE3)) vector->transformation culture Culture transformed E. coli transformation->culture induction Induce protein expression (e.g., with IPTG) culture->induction plating Plate induced cells on media with varying concentrations of this compound induction->plating incubation Incubate plates plating->incubation analysis Determine minimum inhibitory concentration (MIC) or fold-resistance incubation->analysis

Workflow for heterologous expression and resistance testing.

Methodology:

  • Gene Amplification and Cloning: The open reading frame of the candidate resistance gene (e.g., calC, calU16, or calU19) is amplified from the genomic DNA of Micromonospora echinospora using PCR. The amplified product is then cloned into an appropriate E. coli expression vector, such as pET28a, which allows for inducible expression of the protein.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, for example, BL21(DE3).

  • Culture and Induction: Transformed E. coli are grown in liquid culture to a specific optical density. Protein expression is then induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Resistance Assessment: The induced cells are then plated on solid media containing a gradient of this compound concentrations. A control strain containing the empty expression vector is plated under the same conditions.

  • Data Analysis: Following incubation, the minimum inhibitory concentration (MIC) for each strain is determined. The fold-resistance is calculated by dividing the MIC of the strain expressing the resistance gene by the MIC of the control strain.

In Vitro Cleavage Assay

This protocol outlines the process for demonstrating the direct cleavage of a self-sacrifice protein by this compound.

experimental_workflow_cleavage cluster_purification Protein Purification cluster_reaction Cleavage Reaction cluster_analysis Analysis expression Overexpress tagged protein (e.g., His-tagged CalC) in E. coli lysis Cell lysis expression->lysis chromatography Purify protein using affinity chromatography (e.g., Ni-NTA) lysis->chromatography incubation Incubate purified protein with this compound and a reducing agent chromatography->incubation quenching Quench reaction incubation->quenching sds_page Analyze reaction products by SDS-PAGE quenching->sds_page mass_spec Characterize cleavage products by mass spectrometry sds_page->mass_spec

Workflow for in vitro protein cleavage assay.

Methodology:

  • Protein Expression and Purification: The resistance protein, often with an affinity tag (e.g., a polyhistidine-tag), is overexpressed in E. coli. The cells are harvested and lysed, and the protein is purified from the cell-free extract using an appropriate chromatography technique (e.g., nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography for His-tagged proteins).

  • Cleavage Reaction: The purified protein is incubated with this compound in a suitable buffer. The reaction is initiated by the addition of a reducing agent (e.g., dithiothreitol) to activate the enediyne core of this compound.

  • Analysis of Cleavage Products: The reaction mixture is analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The disappearance of the full-length protein band and the appearance of smaller cleavage product bands are indicative of cleavage.

  • Mass Spectrometry: To confirm cleavage and identify the cleavage site, the reaction products are analyzed by mass spectrometry (e.g., MALDI-TOF or ESI-MS). This allows for the precise determination of the masses of the cleavage fragments.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues within the self-sacrifice protein that are critical for its function.

Methodology:

  • Primer Design: Mutagenic primers are designed to introduce a specific amino acid substitution at the desired location in the gene encoding the resistance protein.

  • PCR Mutagenesis: A PCR-based method, such as the QuikChange™ protocol, is used to introduce the mutation into the expression plasmid containing the gene of interest. This involves using the mutagenic primers to amplify the entire plasmid.

  • Template Removal: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).

  • Transformation and Sequencing: The mutated plasmid is transformed into E. coli, and the presence of the desired mutation is confirmed by DNA sequencing.

  • Functional Analysis: The mutated protein is then expressed and tested for its ability to confer resistance and for its cleavage by this compound, as described in the protocols above.

Signaling Pathways and Logical Relationships

The core of the self-sacrifice mechanism is a direct protein-drug interaction. The broader regulatory network controlling the expression of the cal gene cluster, including the resistance genes, is an area of ongoing research. The following diagram illustrates the logical flow of the self-sacrifice resistance mechanism.

signaling_pathway cluster_biosynthesis This compound Biosynthesis cluster_resistance Self-Sacrifice Resistance cluster_target Cellular Target cal_genes cal gene cluster This compound This compound (active) cal_genes->this compound binding Binding This compound->binding DNA Bacterial DNA This compound->DNA Binds to minor groove calC_gene calC gene CalC_protein CalC Protein calC_gene->CalC_protein CalC_protein->binding cleavage Cleavage binding->cleavage binding->DNA PREVENTS inactivated_complex Inactivated this compound + Cleaved CalC cleavage->inactivated_complex DNA_damage DNA Damage DNA->DNA_damage cell_death Cell Death DNA_damage->cell_death

Logical flow of the this compound self-sacrifice resistance mechanism.

Implications for Drug Development

The discovery of the this compound self-sacrifice resistance mechanism has several important implications for the fields of drug discovery and development:

  • Understanding Antibiotic Resistance: This mechanism represents a novel paradigm in how bacteria can evolve resistance to highly potent natural products. It highlights the diverse strategies employed by microorganisms to survive the production of toxic secondary metabolites.

  • Inspiration for Novel Therapeutics: The concept of a "sacrificial" molecule that can intercept and neutralize a toxic agent could inspire the design of new types of antidotes or therapeutic agents.

  • Overcoming Resistance in Pathogens: While this is a self-resistance mechanism in a producer organism, understanding the structural basis of CalC's interaction with this compound could inform the design of this compound analogs that are less susceptible to such resistance mechanisms, should they arise in pathogenic bacteria.

  • Biocatalysis: The discovery that CalU19 can trigger enediyne cycloaromatization opens up possibilities for using these proteins or engineered versions as biocatalysts in synthetic chemistry.

Conclusion

The this compound self-sacrifice resistance mechanism is a testament to the elegant and often surprising solutions that nature has evolved to handle chemical toxicity. The intricate interplay between the potent this compound molecule and the sacrificial CalC protein and its homologs provides a fascinating case study in molecular defense. A thorough understanding of this mechanism, from the genetic and biochemical levels to the structural details of the protein-drug interaction, not only solves the long-standing puzzle of self-resistance in Micromonospora echinospora but also offers valuable insights that can be leveraged in the ongoing quest for new and more effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Calicheamicin Analogues and Mimics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin (B1180863) γ1I is a potent member of the enediyne class of antitumor antibiotics, renowned for its ability to induce double-stranded DNA breaks, leading to apoptosis in targeted cells.[1][2] Its complex molecular architecture, however, presents significant synthetic challenges, driving the exploration of more accessible and tunable analogues and mimics.[2][3] These efforts aim to retain or enhance the potent cytotoxic activity of the natural product while improving its synthetic feasibility and therapeutic window. This document provides detailed protocols for the synthesis of key this compound analogues and mimics, as well as methods for their biological evaluation.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound-Based Antibody-Drug Conjugates (ADCs)
Cell LineCancer TypeGemtuzumab Ozogamicin (anti-CD33) IC50 (ng/mL)Inotuzumab Ozogamicin (anti-CD22) IC50 (ng/mL)
HL-60Acute Promyelocytic Leukemia0.03>1000
U937Histiocytic Lymphoma0.05>1000
TCC-SBladder Carcinoma>10000.04

Note: The cytotoxicity of these ADCs is highly dependent on the expression of the target antigen (CD33 for Gemtuzumab Ozogamicin and CD22 for Inotuzumab Ozogamicin) on the cancer cells.[1]

Table 2: DNA Cleavage Efficiency of Photoactivatable Diazonium Salt-Based this compound Mimics
CompoundStructureEC50 (nM) for pBR322 DNA Cleavage
10 Benzene-1,4-bisdiazoniumImproved potency over monodiazonium salts
11 Naphthalene-1,5-bisdiazonium37.1
12 Bis-diazonium with ketone linker18-74
13 Bis-diazonium with amide linker18-74
14 Bis-diazonium with ester linker18-74
15 Bis-diazonium with ether linker18-74
23 Tetra-diazonium salt2.76

EC50 values were determined by agarose (B213101) gel electrophoresis after irradiation with 525 nm light.[2][3]

Table 3: Synthetic Yields for Diazonium Salt-Based Mimics
PrecursorProductYield (%)
Aryl aminesDiazonium salts40-95

Yields are reported for the conversion of the corresponding aryl amines under modified diazotization conditions.[2][4]

Experimental Protocols

Protocol 1: Synthesis of a Diazonium Salt-Based this compound Mimic (General Procedure)

This protocol describes a general method for the synthesis of diazonium salt-based mimics of this compound.

Materials:

  • Appropriate aryl amine precursor

  • Sodium nitrite (B80452) (NaNO2)

  • Hydrochloric acid (HCl)

  • Diethyl ether or acetone

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve the aryl amine precursor in an aqueous solution of hydrochloric acid. Heating may be necessary to achieve complete dissolution.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution. Maintain the temperature below 5 °C throughout the addition.

  • Continue to stir the reaction mixture in the ice bath for 10-15 minutes after the addition is complete.

  • To facilitate precipitation of the diazonium salt, add a co-solvent such as diethyl ether or acetone.

  • Collect the precipitated diazonium salt by filtration.

  • Wash the solid with cold diethyl ether.

  • The resulting diazonium compounds can be used without further purification after confirming purity by ¹H and ¹³C NMR spectroscopy.[2][4]

Protocol 2: In Vitro DNA Cleavage Assay

This protocol is used to assess the DNA-cleaving ability of this compound analogues and mimics using supercoiled plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound analogue or mimic of interest

  • Reaction buffer (e.g., Tris-HCl, pH 7.0)

  • Agarose

  • Gel electrophoresis apparatus

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

  • UV transilluminator and imaging system

  • For photoactivatable mimics: light source of appropriate wavelength (e.g., 525 nm)[2][3]

Procedure:

  • Prepare a reaction mixture containing the supercoiled plasmid DNA (e.g., 0.5 µg) and varying concentrations of the test compound in the reaction buffer.

  • For photoactivatable compounds, irradiate the samples with the appropriate wavelength of light for a specified duration (e.g., 1.5-2 hours).[2][3] For other compounds, incubate at 37 °C.

  • Stop the reaction by adding a loading dye.

  • Load the samples onto an agarose gel. Include lanes for untreated DNA (negative control), nicked DNA (Form II), and linear DNA (Form III) as markers.

  • Perform electrophoresis to separate the different DNA topoisomers.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled DNA band for each concentration of the test compound.

  • Plot the percentage of remaining supercoiled DNA against the compound concentration to determine the EC50 value (the concentration at which 50% of the supercoiled DNA is cleaved).[2][3]

Protocol 3: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of this compound analogues and mimics by measuring the metabolic activity of cells.[1]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound analogue or mimic

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the drug concentration and determine the IC50 value.[1]

Visualizations

Calicheamicin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments This compound This compound DNA DNA This compound->DNA Binds to minor groove DNA->DNA Bax Bax DNA->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase-9 Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Caspase-3->Mitochondrion Amplification loop Apoptosis Apoptosis Caspase-3->Apoptosis Executes Bax->Mitochondrion Promotes permeability transition Bcl-2 Bcl-2 Bcl-2->Bax Inhibits Cytochrome_c->Caspase-9 Activates

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow_Synthesis Start Start Aryl_Amine_Precursor Aryl_Amine_Precursor Start->Aryl_Amine_Precursor Diazotization Diazotization Aryl_Amine_Precursor->Diazotization NaNO2, HCl, 0-5 °C Diazonium_Salt_Mimic Diazonium_Salt_Mimic Diazotization->Diazonium_Salt_Mimic Purification Purification Diazonium_Salt_Mimic->Purification Precipitation & Filtration Characterization Characterization Purification->Characterization NMR Spectroscopy End End Characterization->End

Caption: Workflow for the synthesis of diazonium salt-based mimics.

SAR_Logic_Diagram cluster_structure Structural Modifications cluster_activity Biological Activity Monodiazonium Monodiazonium DNA_Cleavage_Potency DNA_Cleavage_Potency Monodiazonium->DNA_Cleavage_Potency Lower Potency Bisdiazonium Bisdiazonium Bisdiazonium->DNA_Cleavage_Potency Increased Potency Multidiazonium Multidiazonium Multidiazonium->DNA_Cleavage_Potency Highest Potency Linker_Type Linker_Type Linker_Type->DNA_Cleavage_Potency Modulates Potency

Caption: Structure-activity relationship of diazonium salt mimics.

References

Protocol for Calicheamicin Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics that function by inducing double-strand DNA breaks, leading to apoptosis. Their high cytotoxicity makes them effective payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy that combines the specificity of a monoclonal antibody (mAb) with the cell-killing ability of a cytotoxic agent. Two calicheamicin-based ADCs, gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have received regulatory approval for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), respectively.[1]

These first-generation ADCs have demonstrated the clinical potential of this payload class. However, they are not without challenges, including heterogeneity, aggregation, and linker instability, which can affect their therapeutic window.[1] Recent advancements in ADC technology, such as site-specific conjugation and the development of novel linkers, aim to address these issues and improve the therapeutic index of This compound (B1180863) ADCs.[1]

This document provides detailed application notes and protocols for the development and characterization of this compound ADCs.

Mechanism of Action and Signaling Pathway

The mechanism of action of a this compound ADC begins with the binding of the mAb component to a specific antigen on the surface of a cancer cell. This is followed by the internalization of the ADC-antigen complex, typically through endocytosis.[1] Once inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the this compound payload.[1]

The released this compound then travels to the nucleus and binds to the minor groove of DNA, with a preference for TCCT/AGGA sequences. The trisulfide group within the this compound molecule is then reduced by intracellular reducing agents like glutathione, which triggers a Bergman cyclization reaction.[1] This reaction produces a highly reactive para-benzyne diradical that abstracts hydrogen atoms from the DNA backbone, causing double-strand breaks.[1] These DNA double-strand breaks activate the DNA damage response (DDR) pathway, primarily mediated by the kinases ATM and ATR, which in turn phosphorylate downstream effectors such as Chk1 and Chk2.[1] This signaling cascade leads to cell cycle arrest and ultimately apoptosis.[1]

Calicheamicin_ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC ADC Tumor_Cell_Antigen Tumor Cell Antigen ADC->Tumor_Cell_Antigen Binding Endosome Endosome Tumor_Cell_Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Released_this compound Released This compound Lysosome->Released_this compound Linker Cleavage GSH Glutathione (GSH) Released_this compound->GSH Reduction Activated_this compound Activated This compound (Diradical) GSH->Activated_this compound DNA DNA Activated_this compound->DNA Binds to Minor Groove DSB Double-Strand Breaks (DSBs) DNA->DSB Induces DDR DNA Damage Response (DDR) (ATM/ATR, Chk1/2) DSB->DDR Activates Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces ADC_Conjugation_Workflow cluster_lysine Lysine-Based Conjugation cluster_cysteine Cysteine-Based Conjugation L_Ab_Prep Antibody Preparation L_Conjugation Conjugation L_Ab_Prep->L_Conjugation L_LP_Activation Linker-Payload Activation L_LP_Activation->L_Conjugation L_Quenching Quenching L_Conjugation->L_Quenching L_Purification Purification L_Quenching->L_Purification L_ADC Heterogeneous ADC L_Purification->L_ADC C_Ab_Reduction Antibody Reduction C_Removal Remove Reducing Agent C_Ab_Reduction->C_Removal C_Conjugation Conjugation C_Removal->C_Conjugation C_Capping Capping C_Conjugation->C_Capping C_Purification Purification C_Capping->C_Purification C_ADC Homogeneous ADC C_Purification->C_ADC Cytotoxicity_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate ADC_Treatment Add Serial Dilutions of ADC and Controls Cell_Seeding->ADC_Treatment Incubation Incubate for 72-96 hours ADC_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis

References

Application Notes and Protocols for Calicheamicin Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora. Their exceptional cytotoxicity, which involves binding to the minor groove of DNA and causing double-stranded breaks, makes them highly effective payloads for antibody-drug conjugates (ADCs). ADCs leverage the specificity of a monoclonal antibody (mAb) to deliver these potent cytotoxic agents directly to tumor cells, thereby minimizing off-target toxicity and widening the therapeutic window.

Two calicheamicin-based ADCs, gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have received regulatory approval for the treatment of hematological malignancies.[1] These first-generation ADCs primarily utilize a conjugation strategy that targets lysine (B10760008) residues on the antibody, leading to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[2][3] While clinically effective, this heterogeneity can present challenges in manufacturing and characterization, and the acid-labile linkers used can be unstable in circulation.[2][4]

To address these limitations, newer methodologies focusing on site-specific conjugation have been developed. These approaches, often involving the engineering of cysteine residues into the antibody backbone (e.g., THIOMABs™), allow for the production of homogeneous ADCs with a defined DAR and improved stability.[5][6]

This document provides detailed application notes and protocols for both traditional lysine-based and modern cysteine-based methods for conjugating This compound (B1180863) to monoclonal antibodies. It also includes a comparative analysis of the resulting ADCs and methods for their characterization.

Mechanism of Action of this compound

The cytotoxic effect of this compound is initiated upon its delivery to the target cell and release from the antibody. The mechanism involves a cascade of intracellular events:

  • Internalization and Trafficking: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically through endocytosis. The ADC-antigen complex is then trafficked to the lysosome.[1]

  • Payload Release: Within the acidic environment of the lysosome, cleavable linkers, such as the hydrazone linker used in Mylotarg® and Besponsa®, are hydrolyzed, releasing the this compound payload.[1][3] For ADCs with disulfide linkers, release occurs in the reducing environment of the cell.

  • DNA Binding and Activation: The released this compound translocates to the nucleus and binds to the minor groove of DNA, showing a preference for specific sequences like TCCT/AGGA.[1] The trisulfide group within the this compound molecule is a critical trigger. Intracellular reducing agents, such as glutathione (B108866), reduce this trisulfide, initiating a Bergman cyclization.[1]

  • DNA Damage: This cyclization reaction generates a highly reactive para-benzyne diradical, which abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks.[1]

  • Apoptosis Induction: The DNA double-strand breaks trigger the DNA damage response (DDR) pathway, leading to cell cycle arrest and ultimately, apoptosis.

Calicheamicin_Mechanism Mechanism of Action of this compound ADCs ADC This compound ADC Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Internalization via Endocytosis Antigen->Internalization Lysosome Lysosome (Acidic pH) Internalization->Lysosome Release Linker Cleavage & this compound Release Lysosome->Release Nucleus Nucleus Release->Nucleus DNA_Binding Binding to Minor Groove of DNA Nucleus->DNA_Binding Activation Reduction of Trisulfide & Bergman Cyclization DNA_Binding->Activation Diradical Generation of p-Benzyne Diradical Activation->Diradical DSB DNA Double-Strand Breaks Diradical->DSB Hydrogen Abstraction Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis

Caption: Intracellular pathway of this compound-based ADCs.

Data Presentation: Comparison of Conjugation Methods

The choice of conjugation strategy significantly impacts the properties of the resulting this compound ADC. The following tables summarize quantitative data comparing key characteristics of ADCs produced via lysine- and cysteine-based methods.

Table 1: Drug-to-Antibody Ratio (DAR) and Homogeneity

Conjugation MethodLinker TypeTypical Average DARDAR RangeHomogeneityReference
Lysine-based AcBut-hydrazone2-40-8Heterogeneous[2][7]
Cysteine-based Disulfide~2.0Primarily 2Homogeneous[2][4]

Table 2: In Vitro and In Vivo Stability

Conjugation MethodLinker TypeIn Vitro Plasma StabilityIn Vivo Stability (% drug remaining)Reference
Lysine-based AcBut-hydrazoneProne to hydrolysisVariable, potential for premature release[2][4]
Cysteine-based DisulfideHigh~50% remaining after 21 days (mouse)[2][4]

Table 3: In Vivo Efficacy

Conjugation MethodLinker TypeTumor ModelEfficacyReference
Lysine-based AcBut-hydrazoneHematological MalignanciesClinically proven efficacy[1]
Cysteine-based DisulfideSolid and Hematological TumorsPotent tumor regression in preclinical models[2][4]

Experimental Protocols

The following are detailed protocols for the two primary methods of this compound conjugation.

Protocol 1: Lysine-Based Conjugation via AcBut-Hydrazone Linker

This method involves the random conjugation of a this compound derivative to surface-accessible lysine residues on the monoclonal antibody. The AcBut (4-(4-acetylphenoxy)butanoic acid) linker is a bifunctional reagent that forms a stable amide bond with lysine and a pH-sensitive hydrazone bond with the this compound payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-AcBut-NHS ester linker-payload

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)

  • Quenching solution (e.g., 100 mM glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HIC-HPLC, Mass Spectrometer)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.

  • Linker-Payload Activation:

    • Dissolve the this compound-AcBut-NHS ester in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the this compound-AcBut-NHS ester stock solution to the mAb solution with gentle stirring. The molar ratio of linker-payload to mAb will determine the average DAR and should be optimized (typically a 5-10 fold molar excess of the linker-payload is used).

    • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept low (<10% v/v) to avoid antibody denaturation.

    • Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle agitation.

  • Quenching the Reaction:

    • Add a quenching solution, such as glycine, to a final concentration of 50-100 mM to react with any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unconjugated linker-payload and other small molecules by SEC or TFF.

    • Exchange the purified ADC into a suitable formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).

  • Characterization of the ADC:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average DAR using UV-Vis spectroscopy (measuring absorbance at 280 nm for the antibody and a wavelength specific to this compound) or, more accurately, by Hydrophobic Interaction Chromatography (HIC)-HPLC or mass spectrometry.

    • Assess the level of aggregation by SEC.

    • Measure endotoxin (B1171834) levels.

Protocol 2: Site-Specific Cysteine-Based Conjugation (THIOMAB™)

This method utilizes engineered antibodies (THIOMABs™) where specific amino acids are replaced with cysteine residues, providing a site for controlled conjugation. This results in a homogeneous ADC with a defined DAR.

Materials:

  • Cysteine-engineered monoclonal antibody (THIOMAB™)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))

  • Oxidizing agent (e.g., dehydroascorbic acid (DHAA))

  • Thiol-reactive this compound derivative (e.g., this compound-maleimide or this compound-pyridyldithio)

  • Reaction buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, pH 7.5-8.0)

  • Purification system (e.g., cation-exchange chromatography (CEX) or SEC)

  • Analytical instruments (as in Protocol 1)

Procedure:

  • Antibody Reduction:

    • The engineered cysteines in THIOMABs™ are often capped with glutathione or other small molecules during expression. These caps (B75204) must be removed to expose the reactive thiol group.

    • Dissolve the THIOMAB™ in a suitable buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0).

    • Add a 50-100 fold molar excess of TCEP and incubate at 37°C for 1-3 hours to reduce both the engineered cysteines and the interchain disulfide bonds.[5]

  • Re-oxidation of Native Disulfide Bonds:

    • To selectively re-form the native interchain disulfide bonds while leaving the engineered cysteines as free thiols, a mild oxidizing agent is used.

    • Remove the TCEP by buffer exchange into the reaction buffer.

    • Add a 5-10 fold molar excess of DHAA and incubate at room temperature for 2-4 hours.

  • Conjugation Reaction:

    • Chill the reduced and re-oxidized THIOMAB™ solution on ice.

    • Add a 3-10 molar excess of the thiol-reactive this compound derivative dissolved in a minimal amount of a compatible organic solvent (e.g., DMF).[2]

    • Incubate the reaction at room temperature for 2-5 hours or at 4°C overnight with gentle stirring.[2]

  • Purification of the ADC:

    • Purify the ADC to remove unconjugated linker-payload and any unreacted antibody using CEX or SEC.[2]

    • The use of CEX can effectively separate the desired ADC from unconjugated antibody and species with incorrect disulfide bridging.

    • Exchange the final ADC product into a suitable formulation buffer.

  • Characterization of the ADC:

    • Perform the same characterization steps as in Protocol 1 (protein concentration, DAR, aggregation, and endotoxin levels).

    • The DAR for a site-specific ADC is expected to be highly uniform (e.g., a DAR of ~2.0 for a THIOMAB™ with two engineered cysteines). This can be confirmed by mass spectrometry, which will show a single major conjugated species.

Visualizations

ADC_Production_Workflow General Workflow for this compound ADC Production cluster_lysine Lysine-Based Conjugation cluster_cysteine Cysteine-Based Conjugation mAb_L Monoclonal Antibody Conjugation_L Conjugation with This compound-AcBut-NHS mAb_L->Conjugation_L Purification_L Purification (SEC/TFF) Conjugation_L->Purification_L ADC_L Heterogeneous ADC Purification_L->ADC_L mAb_C Engineered mAb (THIOMAB™) Reduction Reduction (TCEP) mAb_C->Reduction Reoxidation Re-oxidation (DHAA) Reduction->Reoxidation Conjugation_C Conjugation with Thiol-Reactive This compound Reoxidation->Conjugation_C Purification_C Purification (CEX/SEC) Conjugation_C->Purification_C ADC_C Homogeneous ADC Purification_C->ADC_C

Caption: Comparison of lysine and cysteine conjugation workflows.

Linker_Comparison Logical Relationship of this compound Linker Types cluster_cleavable Cleavable Linkers cluster_noncleavable Non-Cleavable Linkers Linkers This compound Linker Strategies Hydrazone Hydrazone Linker (e.g., AcBut) Linkers->Hydrazone Disulfide Disulfide Linker Linkers->Disulfide Amide Amide Linker Linkers->Amide Property_H pH-sensitive Prone to instability in plasma Hydrazone->Property_H Properties Property_D Redox-sensitive More stable in plasma Disulfide->Property_D Properties Property_A Requires antibody degradation for payload release Highly stable Amide->Property_A Properties

Caption: Classification and properties of this compound linkers.

References

Application Notes and Protocols for Calicheamicin Cytotoxicity Assays In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of calicheamicin (B1180863) and its derivatives. Calicheamicins are a class of potent enediyne antitumor antibiotics that induce double-strand DNA breaks, ultimately leading to apoptosis.[1][][3] Accurate and reproducible methods for evaluating their cytotoxic effects are crucial for drug development and mechanistic studies.

Principle of this compound Cytotoxicity

This compound and its derivatives, often used in antibody-drug conjugates (ADCs), exert their cytotoxic effects through a well-defined mechanism.[1][4] Upon internalization by target cells, the active form of this compound is released and translocates to the nucleus.[1] There, it binds to the minor groove of DNA and undergoes a reaction that generates diradical species.[][5] These radicals abstract hydrogen atoms from the DNA backbone, causing double-strand breaks.[][5] This significant DNA damage triggers a cellular response that leads to cell cycle arrest and ultimately, apoptosis.[1][6]

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. The following table summarizes the IC50 values of various this compound derivatives in different cancer cell lines. It is important to note that the cytotoxicity of ADCs is highly dependent on the expression of the target antigen on the cancer cells.[7]

Cell LineCancer TypeThis compound DerivativeIC50Reference
HL-60Acute Promyelocytic LeukemiaGemtuzumab Ozogamicin (anti-CD33)0.03 ng/mL[7]
U937Histiocytic LymphomaGemtuzumab Ozogamicin (anti-CD33)0.05 ng/mL[7]
TCC-SBladder CarcinomaGemtuzumab Ozogamicin (anti-CD33)>1000 ng/mL[7]
TCC-SBladder CarcinomaInotuzumab Ozogamicin (anti-CD22)0.04 ng/mL[7]
HL-60Acute Promyelocytic LeukemiaInotuzumab Ozogamicin (anti-CD22)>1000 ng/mL[7]
U937Histiocytic LymphomaInotuzumab Ozogamicin (anti-CD22)>1000 ng/mL[7]
WSU-DLCL2Diffuse Large B-cell LymphomaaCD22-cal ADC0.05 nmol/L[8]
BJABBurkitt's LymphomaaCD22-cal ADC0.12 nmol/L[8]
HCC-1569 x 2Breast CanceraLy6E-cal ADC87 nmol/L[8]
NCI-1781Lung CanceraLy6E-cal ADC111 nmol/L[8]
Various ALL cell linesAcute Lymphoblastic LeukemiaCMC-544 (Inotuzumab Ozogamicin)0.15 to 4.9 ng/mL[9]

Experimental Protocols

Several assays can be employed to measure the cytotoxic and apoptotic effects of this compound in vitro. The most common methods include the MTT assay for cell viability and the Annexin V-FITC/PI assay for apoptosis detection.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][10] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product.[11]

Materials:

  • Cancer cell lines (e.g., HL-60, U937, TCC-S)[7]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[7]

  • This compound derivatives

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7] Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[7]

  • Drug Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium without the drug).[7] Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to correct for background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value using suitable software.[7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7] It relies on the detection of phosphatidylserine (B164497) (PS) externalization in apoptotic cells using Annexin V-FITC and the loss of membrane integrity in late apoptotic and necrotic cells, allowing propidium (B1200493) iodide (PI) to enter and stain the nucleus.[7]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivatives

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat the cells with this compound derivatives as described in the cell viability assay protocol for the desired duration.[7]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[7]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7]

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.[7]

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.[7]

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[7]

    • Necrotic cells: Annexin V-FITC negative and PI positive.[7]

Visualizations

This compound-Induced DNA Damage and Apoptosis Pathway```dot

Calicheamicin_Pathway

Caption: General experimental workflow for in vitro cytotoxicity assessment.

References

techniques for isolating calicheamicin from bacterial cultures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of the potent antitumor antibiotic calicheamicin (B1180863) from bacterial cultures is a critical process. This document provides detailed application notes and protocols for the fermentation, extraction, purification, and characterization of this compound from Micromonospora echinospora.

Calicheamicins are a class of enediyne antitumor antibiotics produced by the bacterium Micromonospora echinospora ssp. calichensis.[1][2] Their remarkable potency in cleaving DNA has made them a focal point in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[3][4] The successful isolation of high-purity this compound is a multi-step process requiring careful optimization of fermentation, extraction, and chromatographic techniques.

I. Fermentation for this compound Production

The production of this compound begins with the submerged fermentation of Micromonospora echinospora. To enhance yield, in-situ resin adsorption can be coupled with the fermentation process.[4]

Protocol 1: Fermentation of Micromonospora echinospora

1. Culture and Inoculum Preparation:

  • Obtain a culture of Micromonospora echinospora (e.g., NRRL15839, NRRL 15975, or NRRL 18149).[1]

  • Prepare a seed culture by inoculating a suitable seed medium and incubating at 28 ± 2 °C for 36-48 hours with shaking (200-250 rpm).[1]

2. Fermentation Medium:

  • Prepare the production medium with the following components. The exact composition can be optimized for specific strains and conditions.

    • Carbon Source: Select from starch, dextrin, glucose, or industrial molasses.[1]

    • Nitrogen Source: Select from yeast extract, beef extract, tryptone, peptone, or soybean cake powder.[1]

    • Precursor: Add potassium iodide (KI).[1]

    • Adsorbent Resin (Optional but Recommended): Add a macroporous adsorbent resin (e.g., polystyrene nonpolar, low-polarity, or middle-polarity resins) to the medium before sterilization.[1]

3. Fermentation Conditions:

  • Sterilize the fermentation medium at 120-122 °C for 20-30 minutes.[1]

  • After cooling, inoculate with 3-10% (v/v) of the seed culture.[1]

  • Maintain the fermentation at 28 ± 2 °C for 8-10 days.[1]

  • For shake flask cultures, use a shaking speed of 200-250 rpm.[1]

  • For fermentor tanks, maintain a mixing speed of 150-250 rpm and an air flow of 0.8-1.0 vvm.[1]

ParameterValue
MicroorganismMicromonospora echinospora
Fermentation Time8-10 days
Incubation Temperature28 ± 2 °C
Shaking Speed (Flask)200-250 rpm
Mixing Speed (Fermentor)150-250 rpm
Air Flow (Fermentor)0.8-1.0 vvm
Inoculum Size3-10% (v/v)

II. Extraction of this compound from Fermentation Broth

Following fermentation, the this compound must be extracted from the culture broth. Solvent extraction with ethyl acetate (B1210297) is a commonly employed method.[2][5]

Protocol 2: Solvent Extraction of this compound

1. Broth Pre-treatment:

  • At the end of the fermentation, harvest the entire broth.

2. Extraction:

  • Add an equal volume of ethyl acetate to the fermentation broth (1:1 v/v).[1]

  • Agitate the mixture vigorously for at least 30 minutes to ensure thorough extraction.[1]

  • Separate the organic and aqueous phases by centrifugation.[1]

3. Concentration:

  • Collect the upper organic phase (ethyl acetate layer).

  • Evaporate the ethyl acetate under reduced pressure or with a stream of nitrogen to obtain the crude extract.[1]

III. Chromatographic Purification of this compound

The crude extract contains a mixture of this compound analogues and other metabolites. A multi-step chromatographic process is required to isolate the desired this compound components. This typically involves normal phase, reversed-phase, and partition chromatography.[2][4]

Protocol 3: Multi-Step Chromatographic Purification

1. Normal Phase Chromatography (Initial Purification):

  • Stationary Phase: Silica (B1680970) gel.[6]

  • Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent such as cyclohexane (B81311) or petroleum ether can be used.[7]

  • Elution: Load the sample onto the silica gel column and elute with the mobile phase gradient.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Pool the fractions containing the this compound complex.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC; Intermediate Purification):

  • Stationary Phase: A C18 column (e.g., Agilent ZORBAX SB-C18, 5 µm, 250mm x 4.6mm).[1]

  • Mobile Phase: A mixture of 0.01M ammonium (B1175870) formate (B1220265) and 95% acetonitrile (B52724) (45:55 v/v).[1]

  • Flow Rate: 1.0 ml/min.[1]

  • Detection: UV at 230 nm.[1]

  • Procedure: Inject the partially purified this compound fraction onto the C18 column and elute with the mobile phase. Collect the peaks corresponding to the different this compound analogues.

3. Partition Chromatography (Final Polishing):

  • Further purification of individual this compound components can be achieved using partition chromatography. The specific conditions will depend on the desired this compound analogue.

IV. Characterization of Purified this compound

The identity and purity of the isolated this compound components are confirmed using various spectroscopic techniques.[2][8]

Protocol 4: Physicochemical Characterization

1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Dissolve the purified this compound in a suitable solvent (e.g., ethanol) and record the UV-Vis spectrum.

2. Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the purified compound to identify characteristic functional groups.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Perform ¹H and ¹³C NMR spectroscopy to elucidate the detailed chemical structure of the this compound analogue.

4. Mass Spectrometry (MS):

  • Determine the molecular weight and fragmentation pattern of the purified this compound using techniques such as electrospray ionization-mass spectrometry (ESI-MS).[8]

V. Workflow and Data Summary

The overall process for isolating this compound from bacterial cultures is a sequential workflow from fermentation to final characterization.

Calicheamicin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Fermentation Micromonospora echinospora Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Fermentation Broth NormalPhase Normal Phase Chromatography Extraction->NormalPhase Crude Extract ReversedPhase Reversed-Phase HPLC NormalPhase->ReversedPhase Partially Purified Fractions Partition Partition Chromatography ReversedPhase->Partition Isolated Analogues Characterization UV-Vis, IR, NMR, MS Partition->Characterization Purified this compound

References

Application Notes and Protocols for Calicheamicin Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora.[1][2] Their extreme cytotoxicity, which is up to 1000 times more potent than doxorubicin, makes them highly effective payloads for targeted cancer therapies, most notably as antibody-drug conjugates (ADCs).[3][4] ADCs combine the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent like calicheamicin (B1180863).[5][6] This targeted delivery minimizes systemic toxicity, a significant challenge with traditional chemotherapy.[]

Two this compound-based ADCs, gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have received regulatory approval for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), respectively.[6][8] These first-generation ADCs validated the clinical potential of this payload class but also highlighted challenges related to heterogeneous drug-to-antibody ratios (DARs), aggregation, and linker instability.[9][10]

Recent advancements in drug delivery systems, particularly in linker technology and site-specific conjugation, are addressing these limitations to develop next-generation this compound ADCs with improved stability, homogeneity, and a wider therapeutic window.[6][11] These notes provide detailed protocols and data for the formulation, characterization, and evaluation of this compound-based drug delivery systems.

Mechanism of Action and Signaling Pathway

The mechanism of action for a this compound ADC begins with the antibody component binding to a specific antigen on the surface of a cancer cell.[6] The ADC-antigen complex is then internalized, typically through endocytosis.[1][6] Inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the this compound payload.[3][6]

The released this compound translocates to the nucleus and binds to the minor groove of DNA, with a preference for TCCT/AGGA sequences.[2][12] The trisulfide group within the this compound molecule is then reduced by intracellular agents like glutathione, which triggers a Bergman cyclization reaction.[1][6] This reaction produces a highly reactive para-benzyne diradical that abstracts hydrogen atoms from the DNA backbone, causing double-strand breaks.[1][12] These DNA double-strand breaks activate the DNA damage response (DDR) pathway, leading to cell cycle arrest and ultimately, apoptosis.[3][6]

Calicheamicin_Signaling_Pathway cluster_nucleus Nuclear Events ADC This compound-ADC Receptor Tumor Cell Surface Antigen (e.g., CD22, CD33) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release This compound Activated This compound Payload_Release->this compound Nucleus Nucleus This compound->Nucleus Translocation DNA_Binding Binds to DNA Minor Groove Bergman_Cyclization Bergman Cyclization (Reduction by Glutathione) DNA_Binding->Bergman_Cyclization Diradical p-Benzyne Diradical Formation Bergman_Cyclization->Diradical DSB DNA Double-Strand Breaks Diradical->DSB DDR DNA Damage Response (DDR) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis ADC_Conjugation_Workflow start_lysine Start: Lysine Conjugation mab_prep_lysine Prepare mAb Solution start_lysine->mab_prep_lysine react_lysine React mAb and Linker-Payload mab_prep_lysine->react_lysine linker_prep_lysine Prepare AcButDMH- This compound Stock linker_prep_lysine->react_lysine quench_lysine Quench Reaction react_lysine->quench_lysine purify_lysine Purify ADC (TFF/SEC) quench_lysine->purify_lysine formulate_lysine Formulate ADC purify_lysine->formulate_lysine end_lysine End: Heterogeneous ADC formulate_lysine->end_lysine start_cysteine Start: Cysteine Conjugation reduce_mab Reduce Engineered mAb (TCEP) start_cysteine->reduce_mab desalt_mab Remove TCEP (Desalting) reduce_mab->desalt_mab add_payload Add Reduced this compound Thiol desalt_mab->add_payload oxidize Facilitate Disulfide Bond (DHAA) add_payload->oxidize purify_cysteine Purify ADC (TFF/SEC) oxidize->purify_cysteine formulate_cysteine Formulate ADC purify_cysteine->formulate_cysteine end_cysteine End: Homogeneous ADC formulate_cysteine->end_cysteine Safety_Handling_Logic handling_this compound Handling this compound engineering_controls Engineering Controls (BSC/CACI) handling_this compound->engineering_controls ppe Personal Protective Equipment (PPE) handling_this compound->ppe decontamination Decontamination Protocol handling_this compound->decontamination safe_handling Safe Handling Achieved engineering_controls->safe_handling respirator Respirator (N95+) ppe->respirator gloves Double Chemo-Gloves ppe->gloves eye_protection Goggles/Face Shield ppe->eye_protection gown Disposable Gown ppe->gown ppe->safe_handling spill_plan Spill Management Plan decontamination->spill_plan decontamination->safe_handling

References

Experimental Protocols for Assessing Calicheamicin-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for assessing apoptosis induced by calicheamicin (B1180863), a potent enediyne antitumor antibiotic. This compound and its derivatives, often conjugated to monoclonal antibodies to form antibody-drug conjugates (ADCs), exert their cytotoxic effects by causing double-stranded DNA breaks, which subsequently trigger programmed cell death, or apoptosis.[1][2][3] This guide outlines the key methodologies to quantify and characterize this apoptotic response.

Mechanism of Action: this compound-Induced Apoptosis

This compound binds to the minor groove of DNA and undergoes a reaction that generates a diradical species. This species then abstracts hydrogen atoms from the DNA backbone, leading to double-stranded breaks.[3] This significant DNA damage activates a cellular response that culminates in apoptosis, primarily through the intrinsic or mitochondrial pathway.[4][5] This process is characterized by being independent of the p53 tumor suppressor protein.[5] Key events in this signaling cascade include the activation of mitochondrial permeability transition, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[4][5] Some evidence also suggests a role for caspase-2 in mediating this apoptotic signaling.[6]

This compound-Induced Apoptosis Signaling Pathway

This compound-Induced Apoptosis Signaling Pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound DNA Nuclear DNA This compound->DNA Binds to minor groove DSB Double-Strand Breaks DNA->DSB Induces Mitochondrion Mitochondrion DSB->Mitochondrion Activates intrinsic pathway Caspase2 Caspase-2 Activation DSB->Caspase2 May activate CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase2->Caspase3

Caption: A diagram of the this compound-induced apoptotic signaling pathway.

Experimental Workflow for Assessing Apoptosis

A typical workflow for assessing this compound-induced apoptosis involves a series of assays to evaluate cell viability, membrane integrity, DNA fragmentation, and caspase activation.

Experimental Workflow Diagram

Experimental Workflow for Apoptosis Assessment Experimental Workflow for Apoptosis Assessment start Start: Treat cells with this compound viability Cell Viability Assay (e.g., MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis dna_frag DNA Fragmentation Assay (e.g., TUNEL) start->dna_frag caspase Caspase Activity Assay (e.g., Caspase-Glo 3/7) start->caspase western Western Blot Analysis (e.g., Cleaved PARP, Caspases) start->western data Data Analysis and Interpretation viability->data apoptosis->data dna_frag->data caspase->data western->data

Caption: A typical experimental workflow for cytotoxicity and apoptosis assessment.

Quantitative Data Summary

The cytotoxic and apoptotic effects of this compound and its conjugates can be quantified by determining the half-maximal inhibitory concentration (IC50).

CompoundCell LineIC50 ValueReference
Gemtuzumab Ozogamicin (B1678132)HL-60~10 ng/mL[6]
This compoundHL-60~3 ng/mL[6]
This compound θIIBJAB~10 pM (for DNA fragmentation)[4]

Note: IC50 values can vary depending on the cell line, exposure time, and assay conditions.

Detailed Experimental Protocols

Here are detailed protocols for key experiments used to assess this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HL-60, Jurkat)

  • Complete cell culture medium

  • This compound or its conjugate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells).

  • Treatment: Treat the cells with a range of concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells after treatment.

  • Washing: Wash the cells twice with cold PBS.[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Treated and control cells in 96-well plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Plating and Treatment: Plate and treat cells with this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase activity.

DNA Fragmentation Analysis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10]

Materials:

  • Treated and control cells on slides or in suspension

  • TUNEL assay kit

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Fixation and Permeabilization: Fix the cells with a crosslinking agent (e.g., paraformaldehyde) and then permeabilize with a detergent (e.g., Triton X-100).

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

  • Washing: Wash the cells to remove unincorporated nucleotides.

  • Analysis: Visualize the fluorescently labeled cells using a fluorescence microscope or quantify the fluorescence by flow cytometry.

Western Blotting for Apoptotic Markers

Western blotting can be used to detect the cleavage and activation of key proteins in the apoptotic pathway.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2 family proteins (e.g., Bax, Bcl-xL), and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the changes in the expression levels of the target proteins. An increase in cleaved caspase-3 and cleaved PARP is indicative of apoptosis.

References

Application Notes and Protocols: Click Chemistry-Enabled Calicheamicin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora.[1] Their mechanism of action involves binding to the minor groove of DNA and inducing double-stranded breaks, leading to apoptosis at sub-picomolar concentrations.[1][2] This extraordinary cytotoxicity makes them ideal payloads for antibody-drug conjugates (ADCs), a therapeutic modality that combines the tumor-targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents.

Historically, calicheamicin-based ADCs like gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®) have utilized conventional conjugation chemistries, such as the formation of hydrazone linkers with lysine (B10760008) residues on the antibody.[3] While clinically effective, these methods often result in heterogeneous ADC populations with varying drug-to-antibody ratios (DARs) and conjugation sites, which can negatively impact their pharmacokinetic properties, stability, and therapeutic index.[4]

Modern bioconjugation techniques, particularly "click chemistry," offer a pathway to overcome these limitations. Click chemistry, a set of bioorthogonal reactions, enables the creation of precisely defined, homogeneous ADCs with controlled DARs and specific conjugation sites.[4] Strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free variant of click chemistry, is particularly well-suited for biological applications due to its high efficiency and biocompatibility.[5]

These application notes provide an overview of the application of click chemistry to the development of this compound-based ADCs, detailed experimental protocols, and a summary of relevant quantitative data to guide researchers in this field.

Mechanism of Action of This compound (B1180863)

The cytotoxic effect of this compound is initiated through a sequence of events culminating in DNA damage and apoptosis.

  • Target Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Payload Release: The ADC-antigen complex is trafficked to the lysosome. Inside the lysosome, the linker connecting the this compound to the antibody is cleaved, releasing the payload into the cytoplasm.

  • DNA Binding and Activation: The released this compound translocates to the nucleus and binds to the minor groove of DNA.[1]

  • Bergman Cyclization and DNA Damage: Intracellular reducing agents, such as glutathione, reduce the trisulfide group within the this compound molecule. This triggers a Bergman cyclization, generating a highly reactive 1,4-didehydrobenzene diradical.[1] This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, causing double-stranded breaks.[1][2]

  • Apoptosis Induction: The extensive DNA damage activates DNA damage response pathways, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).

This compound-Induced Apoptotic Signaling Pathway

The DNA double-strand breaks induced by this compound trigger a signaling cascade that converges on the intrinsic (mitochondrial) pathway of apoptosis. This process is largely independent of p53.

Calicheamicin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis ADC This compound-ADC Receptor Tumor Antigen (e.g., CD22, CD33) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Released_Cal Released this compound Lysosome->Released_Cal Linker Cleavage Activated_Cal Activated this compound (Diradical) Released_Cal->Activated_Cal DNA Nuclear DNA Released_Cal->DNA Nuclear Translocation & Minor Groove Binding GSH Glutathione (GSH) GSH->Released_Cal Reduction of Trisulfide Trigger Activated_Cal->DNA Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosis_Substrates Apoptotic Substrates Casp3->Apoptosis_Substrates Cleavage Apoptosome->Casp3 Activation Cell_Death Cell Death Apoptosis_Substrates->Cell_Death DSB Double-Strand Breaks DNA->DSB DSB->Mitochondrion DNA Damage Signal

Caption: this compound-induced apoptotic signaling pathway.

Data Presentation: Comparative Performance of this compound ADCs

The choice of conjugation strategy significantly impacts the stability, potency, and in vivo efficacy of this compound ADCs. The following tables summarize quantitative data for a modern, site-specific "linkerless" this compound ADC, which serves as a benchmark for next-generation this compound conjugates.

Table 1: In Vitro Cytotoxicity of a Site-Specific "Linkerless" this compound ADC

Cell LineTarget AntigenADC ConstructIC50 (ng/mL)
RamosCD22Anti-CD22 "Linkerless" this compound~1
NCI-H292Ly6EAnti-Ly6E "Linkerless" this compound~1

Data adapted from "this compound Antibody–Drug Conjugates with Improved Properties"[6][7][8]. The "linkerless" ADC was formed via a disulfide bond to an engineered cysteine.

Table 2: In Vivo Stability and Pharmacokinetics of a Site-Specific "Linkerless" this compound ADC

ADC ConstructAnimal ModelTime Point% Drug Remaining Conjugated
Anti-Ly6E "Linkerless" this compoundMouse21 days50%

Data adapted from "this compound Antibody–Drug Conjugates with Improved Properties"[6][7][8].

Table 3: In Vivo Efficacy of a Site-Specific "Linkerless" this compound ADC

Xenograft ModelTarget AntigenADC ConstructDose (mg/kg)Tumor Growth Inhibition
Ramos (Non-Hodgkin Lymphoma)CD22Anti-CD22 "Linkerless" this compound3Tumor Regression
HCC-1569 (Breast Cancer)Ly6EAnti-Ly6E "Linkerless" this compound3Tumor Regression

Data adapted from "this compound Antibody–Drug Conjugates with Improved Properties"[6][7][8].

Experimental Protocols

This section provides a detailed, proposed protocol for the synthesis of a this compound ADC using strain-promoted azide-alkyne cycloaddition (SPAAC). This protocol is based on established methods for SPAAC with antibodies and assumes the availability of an azide-functionalized antibody and a DBCO-functionalized this compound derivative.

Experimental Workflow for SPAAC-based this compound ADC Synthesis

SPAAC_Workflow cluster_synthesis Synthesis of Components cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Azide_Ab Azide-functionalized Antibody (mAb-N3) Reaction SPAAC Reaction: mAb-N3 + DBCO-Calicheamicin Azide_Ab->Reaction DBCO_Cal DBCO-functionalized This compound Derivative DBCO_Cal->Reaction Purify Purification (e.g., SEC) Reaction->Purify DAR DAR Determination (LC-MS, HIC) Purify->DAR Aggregation Aggregation Analysis (SEC) Purify->Aggregation Potency In Vitro Cytotoxicity (IC50 Assay) DAR->Potency Efficacy In Vivo Efficacy (Xenograft Model) Potency->Efficacy

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Calicheamicin Resistance in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges related to calicheamicin (B1180863) resistance in tumor cells.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro and in vivo experiments with this compound-based Antibody-Drug Conjugates (ADCs).

Issue Potential Cause(s) Recommended Solution(s)
High variability in cytotoxicity (IC50) assays 1. Cell line heterogeneity: Resistant populations may emerge or exist within the parental cell line. 2. Inconsistent ADC stability: The ADC may be degrading or aggregating. 3. Variable drug-to-antibody ratio (DAR): Different batches of ADC may have different DARs.1. Single-cell clone your cell lines: Ensure a homogenous population for consistent results. Regularly verify the resistance phenotype. 2. Check ADC integrity: Use techniques like Hydrophobic Interaction Chromatography (HIC) or native Mass Spectrometry (MS) to assess aggregation and stability before each experiment. Store ADCs at recommended temperatures and avoid multiple freeze-thaw cycles.[1] 3. Characterize each ADC batch: Determine the average DAR using LC-MS for each new batch to ensure consistency.[1]
Low potency of this compound ADC in a sensitive cell line 1. Low target antigen expression: The target antigen may not be sufficiently expressed on the cell surface. 2. Impaired ADC internalization: The ADC-antigen complex may not be efficiently internalized. 3. Defective lysosomal processing: The linker may not be cleaved, or the payload may not be released within the lysosome.1. Quantify antigen expression: Use flow cytometry or quantitative western blotting to confirm high levels of target antigen on your cell line. 2. Perform an internalization assay: Use fluorescently labeled ADCs to visualize and quantify uptake via flow cytometry or confocal microscopy.[2][3] 3. Assess lysosomal function: Use lysosomal tracers and pH sensors to check the integrity and function of the lysosomal compartment.[4]
Acquired resistance in vivo does not correlate with in vitro findings 1. Tumor microenvironment (TME) factors: The TME can influence drug penetration and cancer cell phenotype. 2. Emergence of cancer stem cells (CSCs): CSCs can be inherently resistant to therapy. 3. Altered ADC pharmacokinetics: In vivo factors can affect ADC stability and clearance.1. Use 3D culture models: Spheroids or organoids may better recapitulate the in vivo resistance phenotype. 2. Characterize CSC populations: Use CSC markers to identify and isolate these cells from resistant tumors for further study. 3. Analyze ADC stability in serum: Perform stability assays in mouse or human serum to assess premature drug release.[1]
Difficulty in reversing resistance with an MDR1 inhibitor 1. Ineffective inhibitor concentration: The concentration of the MDR1 inhibitor may be too low. 2. Multiple resistance mechanisms: Resistance may not be solely dependent on MDR1. 3. Inhibitor toxicity: The inhibitor itself may be causing cytotoxicity.1. Optimize inhibitor concentration: Perform dose-response experiments to determine the optimal non-toxic concentration of the MDR1 inhibitor. 2. Investigate other mechanisms: Check for alterations in antigen expression, ADC trafficking, and lysosomal function. 3. Include inhibitor-only controls: Always run parallel experiments with the MDR1 inhibitor alone to assess its intrinsic effects on cell viability.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound-based ADCs?

A1: Resistance to this compound ADCs is multifactorial and can be broadly categorized into:

  • Reduced intracellular drug concentration: This is often due to the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1 or ABCB1).[5] P-gp can actively efflux the this compound payload from the tumor cell.

  • Alterations in the target antigen: Downregulation or mutation of the cell surface antigen targeted by the ADC can prevent binding and subsequent internalization.

  • Defective ADC processing and trafficking: This includes impaired internalization of the ADC-antigen complex, reduced trafficking to the lysosome, and inefficient cleavage of the linker to release the this compound payload.[2]

  • DNA damage response and apoptosis alterations: Changes in pathways that repair DNA damage or regulate apoptosis can lead to resistance to the DNA-cleaving effects of this compound.

Q2: How can I determine if my resistant cell line is overexpressing MDR1?

A2: You can assess MDR1 overexpression at both the mRNA and protein level:

  • mRNA level: Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure ABCB1 gene expression.

  • Protein level: Flow cytometry using a specific antibody against P-gp (like UIC2) or Western blotting can be used to quantify the protein expression.[6]

  • Functional level: A calcein (B42510) AM accumulation assay or a rhodamine 123 efflux assay can be used to measure the functional activity of the P-gp transporter.[6][7]

Q3: My this compound ADC has an acid-labile linker. How does pH affect its stability and efficacy?

A3: ADCs with acid-labile linkers, such as hydrazones, are designed to be stable at the neutral pH of the bloodstream (around 7.4) and to release the this compound payload in the acidic environment of the endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of cancer cells.[1] Premature release in the circulation can lead to off-target toxicity. If you suspect issues with linker stability, it's crucial to perform stability assays in plasma at physiological pH.

Q4: What are some strategies to overcome this compound resistance in my experiments?

A4: Several strategies can be explored:

  • MDR1 Inhibition: Use small molecule inhibitors of P-gp, such as verapamil (B1683045) or elacridar, in combination with your this compound ADC.[8][9]

  • Alternative Payloads: If resistance is specific to the this compound payload, consider using an ADC with a different class of cytotoxic agent, such as a maytansinoid or an auristatin.

  • Novel Linker Technologies: Explore ADCs with different linkers that may be less susceptible to the resistance mechanisms present in your cells.

  • Combination Therapies: Combine the this compound ADC with other agents that target different pathways involved in cell survival or resistance.

Q5: What is the "self-sacrifice" resistance mechanism, and is it relevant to mammalian cells?

A5: The "self-sacrifice" resistance mechanism was discovered in the this compound-producing bacterium, Micromonospora echinospora. A protein called CalC binds to this compound and is cleaved by it, inactivating both the drug and the protein.[10][11][12] While this specific protein is not present in mammalian cells, the principle of drug sequestration or inactivation by cellular components could be a potential, though less understood, mechanism of resistance.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound-Based ADCs in Sensitive and Resistant Cell Lines
Cell LineADC TargetResistance MechanismADC IC50 (ng/mL)Fold ResistanceReference
BCP-ALLCD22Sensitive0.15 - 4.9-[2]
HER2+ Breast CancerHER2Sensitive~1-[10]
Non-Hodgkin LymphomaCD22Sensitive~1-[10]
Docetaxel-Resistant Prostate Cancer (DU145)-ABCB1 Overexpression>300 (for docetaxel)~65[9]
Doxorubicin-Resistant Breast Cancer (MCF-7)-P-gp Overexpression>100 (for doxorubicin)>20[8]

Note: IC50 values are highly dependent on the specific ADC, cell line, and experimental conditions.

Table 2: Reversal of Drug Resistance by MDR1/P-gp Inhibitors
Cell LineResistant toReversal AgentConcentrationFold Reversal of ResistanceReference
P388/VCR (Leukemia)Vincristine (B1662923)Diltiazem1-10 µM50-70[13]
MES-SA-DX5 (Uterine Sarcoma)DoxorubicinVerapamil0.5-1 µMSignificant[14]
KB-8-5 (Epidermoid Carcinoma)DaunorubicinODN complementary to MDR1Varies~74% loss of resistance[15]
MCF-7 (Breast Cancer)Doxorubicin, Paclitaxel, VincristineVerapamil, ZeaxanthinVariesEffective[8]

Note: The "Fold Reversal" is a qualitative or semi-quantitative measure derived from the referenced studies and may be calculated differently across publications.

Experimental Protocols

Protocol 1: Assessment of ABCB1 (P-gp) Transporter Function using a Rhodamine 123 Efflux Assay

Objective: To functionally assess the activity of the ABCB1 transporter in live cells by measuring the efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • Resistant and sensitive cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • MDR1/P-gp inhibitor (e.g., Verapamil or Elacridar)

  • Complete cell culture medium

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-treatment: For inhibitor-treated samples, pre-incubate the cells with a non-toxic concentration of the P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 200 nM. Incubate for 1 hour at 37°C, protected from light.

  • Efflux: After incubation, wash the cells twice with ice-cold FACS buffer to remove excess Rhodamine 123.

  • Incubation for Efflux: Resuspend the cells in fresh, pre-warmed complete medium (with or without the P-gp inhibitor) and incubate for 1 hour at 37°C to allow for drug efflux.

  • Flow Cytometry Analysis: After the efflux period, wash the cells once with ice-cold FACS buffer and resuspend in 500 µL of FACS buffer. Analyze the intracellular Rhodamine 123 fluorescence using a flow cytometer (e.g., FITC channel).

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the resistant cells with and without the inhibitor to the MFI of the sensitive cells. A significant increase in MFI in the presence of the inhibitor indicates functional P-gp activity.[7]

Protocol 2: Quantification of ADC Internalization by Flow Cytometry

Objective: To quantify the amount of ADC internalized by tumor cells over time.

Materials:

  • Fluorescently labeled ADC (e.g., with Alexa Fluor 488)

  • Target-positive and target-negative cell lines

  • Complete cell culture medium

  • Trypan blue or another quenching agent

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate cells in a 12-well plate and allow them to adhere overnight.

  • ADC Incubation: Treat the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 5 µg/mL) in complete medium. For a time-course experiment, incubate for various durations (e.g., 0, 1, 4, and 24 hours) at 37°C. A 4°C control should be included to measure surface binding without internalization.

  • Cell Harvesting: At each time point, wash the cells with ice-cold PBS and detach them using a non-enzymatic cell dissociation solution.

  • Quenching of Surface Fluorescence: Resuspend the cells in FACS buffer containing a quenching agent like Trypan blue (0.2 mg/mL) for 5 minutes on ice. This will quench the fluorescence of the ADC bound to the cell surface but not the internalized ADC.

  • Flow Cytometry Analysis: Analyze the fluorescence of the cell suspension using a flow cytometer. The remaining fluorescence intensity corresponds to the internalized ADC.

  • Data Analysis: Calculate the mean fluorescence intensity (MFI) for each sample. The MFI of the quenched samples at 37°C, after subtracting the MFI of the 4°C control, represents the amount of internalized ADC.[16]

Visualizations

Calicheamicin_Resistance_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms ADC This compound-ADC Antigen_Membrane Target Antigen ADC->Antigen_Membrane 1. Binding Antigen Target Antigen (e.g., CD33, CD22) Endosome Endosome Antigen_Membrane->Endosome 2. Internalization MDR1 MDR1 (P-gp) Efflux Pump Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Calicheamicin_Payload Released This compound Lysosome->Calicheamicin_Payload 4. Payload Release Calicheamicin_Payload->MDR1 Efflux DNA_Damage DNA Double-Strand Breaks Calicheamicin_Payload->DNA_Damage 5. DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death Antigen_Downregulation Antigen Downregulation Antigen_Downregulation->Antigen_Membrane Blocks Step 1 Internalization_Block Impaired Internalization Internalization_Block->Endosome Blocks Step 2 Lysosome_Dysfunction Lysosomal Dysfunction Lysosome_Dysfunction->Calicheamicin_Payload Blocks Step 4 MDR1_Upregulation MDR1 Upregulation MDR1_Upregulation->MDR1 Enhances Efflux DNA_Repair Enhanced DNA Repair DNA_Repair->DNA_Damage Repairs Damage

Caption: Key mechanisms of this compound ADC resistance in tumor cells.

Experimental_Workflow_MDR1 cluster_setup Experimental Setup cluster_assay Functional Assay (Rhodamine 123 Efflux) cluster_results Expected Results Sensitive_Cells Sensitive Cell Line Load_Cells Load Cells with Rhodamine 123 Sensitive_Cells->Load_Cells Resistant_Cells Resistant Cell Line Resistant_Cells->Load_Cells Inhibitor MDR1 Inhibitor (e.g., Verapamil) Inhibitor->Resistant_Cells Pre-treat Incubate Incubate for Efflux (1 hour, 37°C) Load_Cells->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Result_Sensitive Sensitive Cells: High Fluorescence Flow_Cytometry->Result_Sensitive Outcome 1 Result_Resistant Resistant Cells: Low Fluorescence Flow_Cytometry->Result_Resistant Outcome 2 Result_Reversal Resistant + Inhibitor: High Fluorescence Flow_Cytometry->Result_Reversal Outcome 3

Caption: Workflow for assessing MDR1 function and its reversal.

References

Technical Support Center: Enhancing the Stability of Calicheamicin-Linker Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with calicheamicin (B1180863) antibody-drug conjugates (ADCs). It provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, purification, storage, and in vitro/in vivo testing of this compound-linker conjugates.

Issue IDProblemPotential CausesSuggested Solutions
STAB-001 Premature Payload Release in Plasma/Serum The inherent instability of certain linkers, such as acid-labile hydrazones, can lead to hydrolysis even at physiological pH (~7.4).[1][2] The composition of the plasma or serum, including the presence of certain enzymes, might accelerate linker cleavage.[2] Analytical methods, like LC-MS with a low pH mobile phase, can artificially cleave the linker.[2]Linker Optimization: Consider using more stable linkers, such as sterically hindered disulfide linkers or amide linkers.[3][] Next-generation linkers with enhanced plasma stability are continuously being developed.[2][] Assay Conditions: Ensure consistent sourcing and handling of plasma/serum. Using IgG-depleted serum may reduce interference.[2] Analytical Method Optimization: For LC-MS analysis, utilize a mobile phase with a pH that does not induce cleavage, such as an ammonium (B1175870) acetate-based mobile phase.[2]
STAB-002 High Levels of Aggregation The hydrophobic nature of the this compound payload can promote intermolecular interactions between ADC molecules, leading to aggregation.[2] The conjugation process itself, if not optimized, can induce aggregation.[2] Inappropriate storage conditions, such as temperature fluctuations, freeze-thaw cycles, and light exposure, can also promote the formation of aggregates.[2]Formulation Strategy: The use of excipients like polysorbate 20 or 80, sugars (e.g., sucrose, trehalose), or amino acids can help stabilize the ADC and prevent aggregation.[2] Conjugation Process Optimization: Optimize conjugation conditions, including the ratio of linker-drug to antibody and the reaction time.[2] Storage Conditions: Store ADCs at recommended temperatures (typically 2-8°C for liquid formulations) and protect them from light.[2] Avoid repeated freeze-thaw cycles.
STAB-003 Inconsistent Drug-to-Antibody Ratio (DAR) Measurements The heterogeneity of ADCs produced through traditional conjugation methods can make consistent analysis challenging.[2] Certain analytical techniques, such as those employing harsh conditions (e.g., low pH), can lead to linker cleavage and inaccurate DAR values.[5]Site-Specific Conjugation: Employing site-specific conjugation technologies can produce more homogeneous ADCs with a defined DAR.[1][6] Analytical Method Selection: Utilize analytical techniques that maintain the integrity of the ADC, such as Hydrophobic Interaction Chromatography (HIC) or native Mass Spectrometry (MS).[2]
STAB-004 Loss of Potency Over Time Degradation of the this compound payload can occur, although it is a highly potent molecule.[7] Deconjugation of the payload from the antibody leads to a decrease in the effective concentration of the ADC.Stability-Indicating Assays: Regularly assess the potency of the ADC using relevant in vitro cell-based assays. Proper Storage: Adhere to recommended storage conditions to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of instability for this compound ADCs with hydrazone linkers?

A1: The primary mechanism of instability for this compound ADCs with hydrazone linkers is the hydrolysis of the hydrazone bond.[1][2] This acid-labile linker is designed to be cleaved in the acidic environment of the lysosome within target cancer cells. However, it can also undergo hydrolysis at the neutral pH of blood circulation, leading to premature release of the this compound payload and potential off-target toxicity.[1][2]

Q2: How does linker chemistry impact the in vivo stability of this compound ADCs?

A2: Linker chemistry plays a pivotal role in the in vivo stability of this compound ADCs.[3] Traditional acid-cleavable hydrazone linkers, as used in early this compound ADCs like Mylotarg and Besponsa, have shown limited stability in circulation.[1][8] Newer "linkerless" disulfide conjugates, where the drug is directly attached to an engineered cysteine on the antibody, demonstrate significantly improved stability, with reports of 50% of the drug remaining conjugated after 21 days in vivo.[1][3][8] Amide linkers also offer high stability against hydrolysis.[3]

Q3: What are the best practices for storing this compound-linker conjugates?

A3: To ensure the stability of this compound-linker conjugates, it is recommended to:

  • Store liquid formulations at 2-8°C.[2]

  • Protect the ADC from light.[2]

  • Avoid repeated freeze-thaw cycles.[2]

  • Use a formulation buffer that is optimized for your specific ADC, potentially including stabilizers like polysorbates or sugars.[2]

Q4: Can the conjugation site on the antibody affect the stability of the conjugate?

A4: Yes, the conjugation site can influence stability. Site-specific conjugation to engineered cysteines can not only lead to a more homogeneous product but also allows for the selection of sites that may offer steric hindrance, potentially protecting the linker from premature cleavage.[]

Quantitative Data Summary

Table 1: In Vivo Stability of Different this compound ADC Linkers

Linker TypeLinker Name/DescriptionKey FeatureIn Vivo Stability
Hydrazone-DisulfideAcButDMHAcid-cleavable hydrazone and sterically hindered disulfideLess stable in mouse and human plasma[3]
Disulfide ("Linkerless")Direct disulfide bond to engineered cysteineIncreased stability and homogeneity50% of drug remains conjugated after 21 days in vivo[1][3][8]
AmideAmide ConjugateStable to hydrolysisHigh stability[3]
HydrazoneCarbohydrate ConjugateHydrolytic release in acidic lysosomal environmentProne to premature hydrolysis[3]

Experimental Protocols

Protocol 1: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregation Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.[2]

Materials:

  • Size-Exclusion HPLC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

  • ADC sample

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Prepare the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Inject a suitable volume (e.g., 20 µL) of the sample onto the column.

  • Run the chromatography for a sufficient time (e.g., 30 minutes) to allow for the elution of all species.

  • Monitor the eluent at 280 nm.

  • Integrate the peak areas corresponding to the monomer and the high molecular weight species (aggregates).

  • Calculate the percentage of aggregation as: (% Aggregation) = (Area_aggregates / (Area_monomer + Area_aggregates)) * 100.[2]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for DAR Determination

Objective: To determine the average Drug-to-Antibody Ratio (DAR) of a this compound ADC.

Materials:

  • LC-MS system (e.g., coupled to a time-of-flight (TOF) or triple quadrupole mass detector)[5]

  • Appropriate chromatography column (e.g., reverse-phase)

  • Mobile Phase A: e.g., Water with 0.1% formic acid

  • Mobile Phase B: e.g., Acetonitrile with 0.1% formic acid

  • ADC sample

Procedure:

  • Prepare the ADC sample to a concentration of ~0.5-1 mg/mL.

  • Inject the sample onto the column.

  • Elute the ADC using a gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 15 minutes).

  • Acquire mass spectra in the appropriate m/z range for the ADC.

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

  • Identify the mass of the unconjugated antibody and the mass of the linker-payload.

  • Calculate the number of drugs conjugated for each peak.

  • Determine the relative abundance of each DAR species from the peak intensities.

  • Calculate the average DAR by taking the weighted average of the different DAR species.[2]

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Premature Payload Release Cause1 Inherent Linker Instability (e.g., Hydrazone) Issue->Cause1 Cause2 Adverse Assay Conditions Issue->Cause2 Cause3 Inappropriate Analytical Method Issue->Cause3 Solution1 Use More Stable Linker (e.g., Disulfide, Amide) Cause1->Solution1 Solution2 Optimize Assay Conditions (e.g., Consistent Plasma Source) Cause2->Solution2 Solution3 Optimize Analytical Method (e.g., pH-neutral Mobile Phase) Cause3->Solution3 Linker_Cleavage_Pathways cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cell ADC_stable Stable ADC (e.g., Disulfide Linker) Internalization Internalization ADC_stable->Internalization ADC_unstable Unstable ADC (e.g., Hydrazone Linker) Free_Payload Prematurely Released Payload ADC_unstable->Free_Payload Hydrolysis ADC_unstable->Internalization Lysosome Lysosome (Acidic pH, Reductive Environment) Internalization->Lysosome Active_Payload Active Payload Lysosome->Active_Payload Cleavage Experimental_Workflow_Stability cluster_analysis Stability Assessment cluster_results Data Output Start ADC Sample SEC SEC-HPLC Analysis Start->SEC LCMS LC-MS Analysis Start->LCMS Potency In Vitro Potency Assay Start->Potency Aggregation Aggregation Level (%) SEC->Aggregation DAR Average DAR LCMS->DAR IC50 IC50 Value Potency->IC50

References

Technical Support Center: Optimizing Calicheamicin ADC Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of the drug-to-antibody ratio (DAR) for calicheamicin (B1180863) antibody-drug conjugates (ADCs).

Troubleshooting Guides

This section provides solutions to common problems that may arise during the development and characterization of this compound ADCs.

Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Measurements

Question: We are observing significant variability in our DAR measurements between batches and even between different analytical methods. What are the potential causes and how can we troubleshoot this?

Answer:

Inconsistent DAR measurements are a common challenge in ADC development and can stem from several factors related to both the ADC sample and the analytical methodology.[1]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Analytical Method Variability Use orthogonal methods to confirm DAR values (e.g., HIC and LC-MS).[1] Ensure that the chosen analytical method is appropriate for your specific ADC and linker chemistry. For instance, acid-labile linkers can be cleaved by acidic mobile phases in RP-HPLC, leading to inaccurate results.[1][2]
Instrument Calibration and Maintenance Regularly calibrate and maintain your analytical instruments, such as HPLC and mass spectrometers, to ensure accurate and reproducible results.[1]
Sample Heterogeneity Traditional conjugation methods, especially those involving lysine (B10760008) residues, can result in a heterogeneous mixture of ADC species with varying DARs.[1] This inherent heterogeneity can contribute to variability in measurements. Consider site-specific conjugation technologies to produce more homogeneous ADCs.
Sample Handling and Storage Improper sample handling, including repeated freeze-thaw cycles and exposure to light, can lead to aggregation and degradation, affecting DAR measurements.[1] Store ADCs at recommended temperatures (typically 2-8°C for liquid formulations) and protect them from light.

Issue 2: High Levels of Aggregation in this compound ADC Preparations

Question: Our this compound ADC formulation shows a significant increase in high molecular weight species (aggregates) during storage. What is causing this and how can we mitigate it?

Answer:

Aggregation is a critical issue in ADC development as it can impact efficacy, pharmacokinetics, and immunogenicity. The hydrophobic nature of the this compound payload is a primary driver of aggregation.[1]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrophobic Interactions The hydrophobic this compound payload can promote intermolecular interactions between ADC molecules, leading to aggregation.[1]
Formulation Buffer The pH and ionic strength of the formulation buffer can influence the conformational stability of the antibody and the solubility of the ADC.
Storage Conditions Inappropriate storage temperatures, freeze-thaw cycles, and exposure to light can induce aggregation.[1]
Conjugation Process The conjugation process itself can sometimes lead to the formation of aggregates.

Troubleshooting Workflow for ADC Aggregation:

start High Aggregation Detected check_formulation Review Formulation Buffer (pH, excipients) start->check_formulation check_storage Evaluate Storage Conditions (temperature, light, freeze-thaw) start->check_storage check_conjugation Analyze Conjugation Process (reagents, reaction time) start->check_conjugation optimize_formulation Optimize Formulation: - Add stabilizers (e.g., polysorbates) - Adjust pH and ionic strength check_formulation->optimize_formulation optimize_storage Optimize Storage: - Store at 2-8°C - Protect from light - Avoid freeze-thaw check_storage->optimize_storage optimize_conjugation Optimize Conjugation: - Adjust drug-linker to antibody ratio - Modify reaction conditions check_conjugation->optimize_conjugation re_analyze Re-analyze for Aggregation (SEC-HPLC) optimize_formulation->re_analyze optimize_storage->re_analyze optimize_conjugation->re_analyze

Caption: Troubleshooting workflow for addressing this compound ADC aggregation.

Issue 3: Premature Payload Release

Question: We are observing premature release of this compound from our ADC in in vitro plasma stability assays. What are the likely causes and how can we improve linker stability?

Answer:

Premature payload release is a significant concern as it can lead to off-target toxicity and reduced therapeutic efficacy.[1] The stability of the linker is a critical factor in preventing this.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Linker Instability Acid-labile linkers, such as hydrazones, are designed to be cleaved in the acidic environment of the lysosome but can exhibit some instability at physiological pH.[1][3]
Plasma Enzymes Certain enzymes present in plasma can contribute to the cleavage of specific linker types.
Analytical Method-Induced Cleavage The analytical method itself, particularly the use of acidic mobile phases in LC-MS, can cause artificial cleavage of acid-labile linkers.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for a this compound ADC?

A1: The optimal DAR for a this compound ADC is a balance between efficacy and safety. A low DAR may not deliver a sufficient amount of the cytotoxic payload to the tumor cells, while a high DAR can lead to issues such as aggregation, faster clearance from circulation, and increased toxicity.[4] Generally, a DAR of 2 to 4 is considered optimal for many ADCs.[5] However, the ideal DAR is specific to the antibody, target antigen, and linker-drug combination and must be determined empirically.

Q2: How does the Drug-to-Antibody Ratio (DAR) impact the efficacy and toxicity of a this compound ADC?

A2: The DAR has a direct impact on the therapeutic window of a this compound ADC.

  • Efficacy: A higher DAR generally leads to increased potency, as more cytotoxic payload is delivered to the target cancer cells.[4]

  • Toxicity: Higher DAR values are often associated with increased toxicity. This can be due to the inherent toxicity of the this compound payload and the potential for off-target effects. High DAR ADCs may also be cleared more rapidly from circulation, which can impact both efficacy and toxicity profiles.[4]

DAR ValuePotential EfficacyPotential Toxicity
Low (e.g., 1-2) Sub-optimalLower
Optimal (e.g., 2-4) HighAcceptable
High (e.g., >4) May not increase proportionallyHigher, potential for aggregation and faster clearance

Q3: What are the most common analytical techniques for determining the DAR of this compound ADCs?

A3: Several analytical techniques are used to determine the DAR of ADCs. It is often recommended to use at least two orthogonal methods to ensure accuracy.

Analytical TechniquePrincipleAdvantagesDisadvantages
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity. The addition of the hydrophobic this compound payload increases the retention time on the HIC column.Provides information on the distribution of different DAR species (DAR 0, 2, 4, etc.). Analysis is performed under non-denaturing conditions.[6][7]The use of high salt concentrations in the mobile phase can be challenging for some LC systems.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Measures the intact mass of the different ADC species. The mass difference between the unconjugated antibody and the ADC species allows for the determination of the number of conjugated drug molecules.Provides a direct and accurate measurement of the mass of each DAR species.[8]Acid-labile linkers can be cleaved in the acidic mobile phases often used in RP-LC-MS.[1][2]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) After reduction of the ADC to separate the light and heavy chains, RP-HPLC can be used to separate the different drug-loaded chains based on their hydrophobicity.Can provide information on the distribution of the drug on the light and heavy chains.[9]Requires reduction of the ADC, so it does not analyze the intact conjugate. The organic solvents and acidic pH can denature the protein.[9]
UV-Vis Spectroscopy Measures the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the this compound payload) to calculate the average DAR.Simple and rapid method for determining the average DAR.[]Does not provide information on the distribution of DAR species. Can be inaccurate if the absorbance spectra of the antibody and drug overlap.[11]

Q4: What is the mechanism of action of this compound and how is the payload released?

A4: The mechanism of action of a this compound ADC involves a series of steps leading to DNA damage and cell death.

cluster_cell Target Cancer Cell binding 1. ADC binds to target antigen internalization 2. Internalization via endocytosis binding->internalization lysosome 3. Trafficking to lysosome internalization->lysosome release 4. Linker cleavage and payload release lysosome->release nucleus_entry 5. This compound translocates to the nucleus release->nucleus_entry dna_binding 6. Binds to the minor groove of DNA nucleus_entry->dna_binding dna_damage 7. Generates diradical species, causing double-strand breaks dna_binding->dna_damage apoptosis 8. Cell cycle arrest and apoptosis dna_damage->apoptosis

Caption: Mechanism of action of a this compound ADC.

Experimental Protocols

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-loaded species of a this compound ADC using HIC-HPLC.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 2 M ammonium (B1175870) sulfate, 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Chromatographic Separation: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Data Acquisition: Monitor the eluent at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).

    • Calculate the percentage of each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Protocol 2: DAR Determination by LC-MS

Objective: To determine the average DAR of a this compound ADC by measuring the intact mass of the different species.

Materials:

  • LC-MS system (e.g., Q-TOF mass spectrometer coupled to a UHPLC)

  • Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 0.3 mL/min.

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 0.5-1 mg/mL in a suitable buffer.

  • Injection: Inject 1-5 µL of the prepared sample.

  • Chromatographic Separation: Run a gradient to increase the percentage of Mobile Phase B (e.g., 5% to 95% B over 15 minutes) to elute the ADC.

  • Mass Spectrometry: Acquire mass spectra in the appropriate m/z range for the ADC.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

    • Identify the mass of the unconjugated antibody and the mass of the linker-payload.

    • Calculate the number of drugs conjugated for each peak based on the mass difference.

    • Determine the relative abundance of each DAR species from the peak intensities.

    • Calculate the average DAR.

Workflow for LC-MS based DAR determination:

start ADC Sample rp_hplc Reversed-Phase HPLC Separation start->rp_hplc ms_detection Mass Spectrometry Detection rp_hplc->ms_detection deconvolution Deconvolution of Mass Spectra ms_detection->deconvolution dar_calculation Average DAR Calculation deconvolution->dar_calculation result DAR Value and Distribution dar_calculation->result

Caption: Experimental workflow for DAR determination using LC-MS.

References

Technical Support Center: Troubleshooting Low Yield in Calicheamicin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for calicheamicin (B1180863) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and improving yields during the synthesis of this complex molecule.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the total synthesis of this compound is very low. What are the most critical stages to focus on for improvement?

A1: The total synthesis of this compound is a multi-step process with several challenging transformations. The most critical stages that often contribute to low overall yields are the synthesis of the enediyne aglycone (calicheamicinone), the construction of the complex oligosaccharide, and the subsequent glycosylation reaction to couple these two fragments. Each of these stages involves sensitive intermediates and reactions that require careful optimization.

Q2: I'm experiencing significant degradation of my enediyne core. How can I minimize this?

A2: The enediyne core of this compound is inherently unstable and susceptible to degradation, particularly through Bergman cyclization, which can be triggered by heat or light. To minimize degradation, it is crucial to:

  • Work under inert atmosphere: Use nitrogen or argon to prevent oxidation.

  • Protect from light: Use amber-colored glassware or wrap your reaction vessels in aluminum foil.

  • Maintain low temperatures: Perform reactions at the lowest effective temperature and store intermediates at -20°C or below.

  • Use purified, degassed solvents: Impurities and dissolved oxygen can promote degradation.

Q3: My glycosylation reaction between the calicheamicinone (B156449) and the oligosaccharide is inefficient. What are the common causes and solutions?

A3: Low yields in the glycosylation step are a frequent issue. Key factors to investigate include:

  • Moisture: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Glycosyl Donor Activity: The choice of activating group on the oligosaccharide donor is critical. If using a trichloroacetimidate (B1259523), ensure it is freshly prepared and of high purity.

  • Promoter/Catalyst: The selection and stoichiometry of the promoter (e.g., TMSOTf, BF₃·OEt₂) are crucial. Titrate the amount of promoter to find the optimal concentration.

  • Reaction Temperature: Glycosylation reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control selectivity and minimize side reactions.

Troubleshooting Guides

Low Yield in Aglycone (Calicheamicinone) Synthesis

The synthesis of the this compound aglycone, calicheamicinone, involves the construction of the highly strained bicyclo[7.3.1]enediyne core.

Diagram: Logical Troubleshooting Workflow for Aglycone Synthesis

aglycone_troubleshooting start Low Yield in Aglycone Synthesis check_starting_materials Verify Purity of Starting Materials start->check_starting_materials check_cyclization Assess Enediyne Ring Formation Step start->check_cyclization check_purification Evaluate Purification Procedure start->check_purification solution_reagents Solution: - Repurify starting materials - Use fresh, high-quality reagents check_starting_materials->solution_reagents solution_cyclization Solution: - Optimize temperature and reaction time - Screen different catalysts/reagents - Ensure strictly anhydrous conditions check_cyclization->solution_cyclization solution_purification Solution: - Use deactivated silica (B1680970) gel - Employ flash chromatography with a carefully selected solvent system - Consider HPLC for final purification check_purification->solution_purification

Caption: Troubleshooting flowchart for low yield in this compound aglycone synthesis.

IssuePotential CauseRecommended Action
Incomplete reaction in the enediyne ring formation Insufficient reactivity of precursors.Ensure the use of high-purity starting materials. The synthesis of the precursor to the Bergman Cyclization is sensitive to reaction conditions.
Sub-optimal reaction conditions.Systematically vary the temperature and reaction time. For the key cyclization step, lanthanide catalysis (e.g., LaCl₃·2LiCl) has been shown to be effective.
Degradation of the aglycone during workup/purification The enediyne core is sensitive to acidic conditions and prolonged exposure to silica gel.Neutralize any acidic reagents before workup. Use a deactivated silica gel for chromatography and elute the compound as quickly as possible.
Low recovery after chromatography The aglycone is a relatively polar and complex molecule that can streak on silica gel.Use a carefully optimized solvent system for flash chromatography. For challenging purifications, reverse-phase HPLC may be necessary.
Inefficient Oligosaccharide Assembly

The synthesis of the aryltetrasaccharide portion of this compound is a lengthy and complex process involving multiple glycosylation and deprotection steps.

Diagram: Experimental Workflow for Oligosaccharide Assembly

oligosaccharide_workflow start Monosaccharide Building Blocks protecting_groups Introduction of Protecting Groups start->protecting_groups glycosylation1 First Glycosylation protecting_groups->glycosylation1 deprotection1 Selective Deprotection glycosylation1->deprotection1 glycosylation2 Second Glycosylation deprotection1->glycosylation2 deprotection2 Selective Deprotection glycosylation2->deprotection2 continue ... deprotection2->continue final_oligo Final Oligosaccharide Fragment continue->final_oligo

Caption: A simplified workflow for the iterative assembly of the this compound oligosaccharide.

IssuePotential CauseRecommended Action
Low yield in glycosylation steps Poor activation of the glycosyl donor.Ensure the activating group (e.g., trichloroacetimidate, sulfoxide) is correctly installed and the donor is pure.
Steric hindrance at the glycosylation site.Use a more reactive glycosyl donor or a more powerful promoter. In some cases, changing the protecting group strategy to reduce steric bulk near the reacting hydroxyl group may be necessary.
Unwanted side reactions Competing elimination or rearrangement reactions.Optimize the reaction temperature and the rate of addition of the promoter. The choice of solvent can also significantly impact the outcome.
Difficulty in purification of intermediates Similar polarity of the product and unreacted starting materials or byproducts.High-performance liquid chromatography (HPLC) is often required for the purification of oligosaccharide intermediates.

Quantitative Data from Synthesis Campaigns

The following tables summarize reported yields for key steps in the total synthesis of this compound and its precursors. These values can serve as a benchmark for your own experiments.

Table 1: Reported Yields for Key Steps in Calicheamicinone Synthesis

Reaction StepReagents and ConditionsReported Yield (%)Reference
Intramolecular CycloadditionSwern oxidation, then intramolecular dipolar cycloadditionHigh diastereocontrol(Nicolaou et al., J. Am. Chem. Soc. 2015, 137, 8716)
Enediyne Ring FormationLaCl₃·2LiCl, LiN(TMS)₂85(Nicolaou et al., Total Synthesis of this compound Type Enediyne Natural Products)
Mitsunobu ReactionPPh₃, DEAD, AcSH, THF, 0 °C96 (2 steps)(Nicolaou et al., Total Synthesis of this compound Type Enediyne Natural Products)

Table 2: Reported Yields for Glycosylation Reactions in this compound Synthesis

Glycosyl DonorGlycosyl AcceptorPromoter/ConditionsReported Yield (%)Reference
Oligosaccharide TrichloroacetimidateCalicheamicinone precursorTMSOTf75(Nicolaou et al., J. Am. Chem. Soc. 1992, 114, 10082)
Sulfoxide GlycosideHydroxylamine derivative--(Danishefsky et al., J. Am. Chem. Soc. 1993, 115, 7612)

Experimental Protocols

Protocol 1: Synthesis of Calicheamicinone (Aglycone)

This protocol is a simplified representation of the key steps for the synthesis of the this compound aglycone, based on the work of Nicolaou and others.

  • Preparation of the Enediyne Precursor:

    • The synthesis begins with the construction of a linear precursor containing the necessary functional groups for the key cyclization reaction. This typically involves multiple steps of asymmetric synthesis, protection, and functional group manipulations.

  • Enediyne Ring Formation:

    • To a solution of the linear precursor in THF at -78 °C is added LiN(TMS)₂.

    • After stirring for 30 minutes, a solution of LaCl₃·2LiCl in THF is added.

    • The reaction is slowly warmed to room temperature and stirred until completion (monitored by TLC).

    • The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate.

    • The organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

  • Final Functionalization:

    • The core aglycone is then further functionalized, for example, by introducing the allylic sulfide (B99878) via a Mitsunobu reaction.

Protocol 2: Glycosylation of Calicheamicinone Precursor with the Oligosaccharide

This protocol outlines the general procedure for the crucial glycosylation step.

  • Preparation of Reactants:

    • The calicheamicinone precursor (glycosyl acceptor) and the oligosaccharide trichloroacetimidate (glycosyl donor) are dried under high vacuum for several hours before use.

    • All solvents must be anhydrous.

  • Glycosylation Reaction:

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, followed by HPLC for highly pure material.

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific laboratory conditions and substrate batches. Always refer to the original literature for detailed experimental procedures and safety information.

Technical Support Center: Strategies to Reduce Off-Target Toxicity of Calicheamicin ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of calicheamicin (B1180863) antibody-drug conjugates (ADCs). Our goal is to provide practical guidance to help mitigate off-target toxicity and enhance the therapeutic index of this potent class of anti-cancer agents.

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound ADC experiments, providing potential causes and actionable solutions.

Issue 1: High Levels of Aggregation Observed in ADC Preparations

Question: My this compound ADC solution shows a significant increase in high molecular weight species (aggregates) during storage and after formulation. What are the likely causes and how can I mitigate this?

Answer:

Aggregation is a common challenge with ADCs, particularly those carrying hydrophobic payloads like this compound. Aggregates can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrophobic Interactions The inherent hydrophobicity of the this compound payload can promote intermolecular interactions, leading to aggregation.[] Solution: Optimize the formulation buffer by including excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids to enhance stability.[]
Conjugation Chemistry Traditional lysine (B10760008) conjugation results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs). High-DAR species are often more prone to aggregation.[2][3] Solution: Employ site-specific conjugation technologies, such as engineering cysteine residues for conjugation. This produces a homogeneous ADC with a defined DAR, which has been shown to have minimal aggregation.[2][4][5]
Unfavorable Buffer Conditions The pH and ionic strength of the buffer can influence the conformational stability of the antibody and the solubility of the ADC. Solution: Conduct a buffer screening study to identify the optimal pH and salt concentration for your specific ADC. For ADCs with acid-labile linkers, a slightly basic pH may help protect the linker.
Storage and Handling Improper storage temperatures, repeated freeze-thaw cycles, and exposure to light can induce aggregation.[] Solution: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations) and protect it from light. Aliquot the ADC to avoid multiple freeze-thaw cycles. Lyophilization can be an effective long-term storage strategy.[]

Experimental Protocol: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC-HPLC)

This protocol outlines the use of SEC-HPLC to quantify the percentage of high molecular weight aggregates in a this compound ADC sample.[6][7][8][9]

Materials:

  • Size Exclusion HPLC column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC system with a UV detector

  • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

  • ADC sample

Procedure:

  • Equilibrate the SEC column with the mobile phase at a consistent flow rate until a stable baseline is achieved.

  • Prepare the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Inject a defined volume of the sample onto the column.

  • Run the chromatography and monitor the eluent at 280 nm.

  • Integrate the peak areas corresponding to the monomeric ADC and the high molecular weight aggregate species.

  • Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregates / (Area of Monomer + Area of Aggregates)) * 100

Logical Relationship: Factors Contributing to ADC Aggregation

cluster_causes Causes of Aggregation cluster_solutions Mitigation Strategies Hydrophobic Payload Hydrophobic Payload Formulation Optimization (Excipients) Formulation Optimization (Excipients) Hydrophobic Payload->Formulation Optimization (Excipients) High DAR High DAR Site-Specific Conjugation Site-Specific Conjugation High DAR->Site-Specific Conjugation Suboptimal Buffer (pH, Ionic Strength) Suboptimal Buffer (pH, Ionic Strength) Buffer Screening Buffer Screening Suboptimal Buffer (pH, Ionic Strength)->Buffer Screening Improper Storage (Temp, Light, Freeze/Thaw) Improper Storage (Temp, Light, Freeze/Thaw) Controlled Storage & Handling Controlled Storage & Handling Improper Storage (Temp, Light, Freeze/Thaw)->Controlled Storage & Handling

Caption: Key drivers of this compound ADC aggregation and corresponding mitigation strategies.

Issue 2: Premature Payload Release Observed in Plasma Stability Assays

Question: My this compound ADC, which uses a hydrazone linker, shows significant release of the payload in an in vitro plasma stability study at physiological pH. What could be the cause, and how can I improve the stability?

Answer:

Premature release of the cytotoxic payload is a major contributor to the off-target toxicity of this compound ADCs. The stability of the linker is a critical determinant of the ADC's therapeutic index.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inherent Linker Instability Acid-labile hydrazone linkers, like the AcButDMH linker used in Mylotarg and Besponsa, are known to be unstable in circulation, leading to premature payload release.[2][10] Solution: The most effective strategy is to utilize a more stable linker technology. "Linkerless" disulfide conjugates, formed by site-specific conjugation to an engineered cysteine, have demonstrated significantly improved in vivo stability, with 50% of the drug remaining conjugated after 21 days.[2][4][5][][12]
Assay Conditions The composition of the plasma used in the assay can influence linker stability. The presence of certain enzymes in the plasma may accelerate hydrolysis. Solution: Ensure consistent sourcing and handling of plasma for your assays. Consider using IgG-depleted serum to reduce potential interference.
Analytical Method Artifacts The analytical method used to quantify payload release might be inducing cleavage. For example, a low pH mobile phase in an LC-MS analysis can cleave an acid-labile linker. Solution: Optimize your analytical methods. For LC-MS, use a mobile phase with a pH that does not promote cleavage (e.g., an ammonium (B1175870) acetate-based mobile phase).

Experimental Protocol: In Vivo ADC Stability Assessment by LC-MS

This protocol provides a general workflow for assessing the in vivo stability of a this compound ADC by measuring the average drug-to-antibody ratio (DAR) over time in animal models.[12][13][14][15]

Materials:

  • Test animals (e.g., mice or rats)

  • This compound ADC

  • Blood collection supplies

  • LC-MS system (e.g., Q-TOF mass spectrometer coupled with a UHPLC)

  • Affinity purification reagents (e.g., Protein A beads)

Procedure:

  • Administer a single dose of the this compound ADC to the test animals intravenously.

  • Collect blood samples at various time points (e.g., 0, 1, 3, 7, 14, and 21 days).

  • Process the blood samples to obtain serum or plasma.

  • Purify the ADC from the serum/plasma using affinity chromatography (e.g., Protein A).

  • Analyze the purified ADC using LC-MS to determine the intact mass of the different ADC species.

  • Deconvolute the mass spectra to identify the unconjugated antibody and the various drug-conjugated species.

  • Calculate the average DAR at each time point by taking the weighted average of the different DAR species based on their relative abundance.

  • Plot the average DAR over time to assess the in vivo stability of the ADC.

Experimental Workflow: Assessing ADC Stability

ADC Administration (IV) ADC Administration (IV) Blood Sampling (Time Points) Blood Sampling (Time Points) ADC Administration (IV)->Blood Sampling (Time Points) Plasma/Serum Isolation Plasma/Serum Isolation Blood Sampling (Time Points)->Plasma/Serum Isolation ADC Affinity Purification ADC Affinity Purification Plasma/Serum Isolation->ADC Affinity Purification LC-MS Analysis LC-MS Analysis ADC Affinity Purification->LC-MS Analysis Deconvolution of Mass Spectra Deconvolution of Mass Spectra LC-MS Analysis->Deconvolution of Mass Spectra Calculate Average DAR Calculate Average DAR Deconvolution of Mass Spectra->Calculate Average DAR Plot DAR vs. Time Plot DAR vs. Time Calculate Average DAR->Plot DAR vs. Time

Caption: A general workflow for the in vivo stability assessment of this compound ADCs.

Frequently Asked Questions (FAQs)

Q1: How can I differentiate between on-target, off-tumor toxicity and off-target toxicity in my preclinical studies?

A1: Differentiating between these two types of toxicity is crucial for understanding the safety profile of your ADC.

  • On-target, off-tumor toxicity occurs when the target antigen is expressed on healthy tissues, leading to the ADC binding and causing damage to those non-cancerous cells.[3][16]

    • How to investigate: Conduct thorough target expression profiling in a wide range of normal tissues using techniques like immunohistochemistry (IHC) or RNA sequencing. If a toxicity is observed in a tissue that also expresses the target antigen, it is likely on-target, off-tumor.

  • Off-target toxicity is caused by mechanisms independent of target binding, most commonly the premature release of the cytotoxic payload in circulation, which then non-specifically damages healthy cells.[3][][16]

    • How to investigate: Compare the toxicity profile of your ADC with that of the free this compound payload. If the observed toxicities are similar and occur in tissues that do not express the target antigen, it is likely off-target toxicity. Additionally, an ADC with a non-binding antibody conjugated with the same payload can be used as a control to assess payload-driven, off-target effects.

Q2: We are observing inconsistent IC50 values in our in vitro cytotoxicity assays. What are the potential reasons for this variability?

A2: Inconsistent IC50 values are a common issue in ADC potency assays. Several factors can contribute to this variability.[17]

  • ADC Quality:

    • Aggregation: Ensure your ADC is not aggregated, as this can affect its activity. Use SEC-HPLC to check for aggregates before each experiment.[17]

    • Stability: The ADC may not be stable in the assay medium over the course of the experiment. Perform a stability study of your ADC in the cell culture medium.

    • Freeze-Thaw Cycles: Avoid repeated freeze-thawing of your ADC stock solution.[17]

  • Cell Culture Conditions:

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range.

    • Cell Seeding Density: Ensure a consistent cell seeding density across all experiments, as this can significantly impact the final readout.

  • Assay Protocol:

    • Incubation Time: The incubation time should be appropriate for the mechanism of action of the payload. For DNA-damaging agents like this compound, a longer incubation time (e.g., 72-96 hours) is generally required.

    • Reagent Quality: Use fresh, high-quality assay reagents.

Q3: What is the mechanism of this compound-induced cell death, and how does it relate to off-target toxicity?

A3: this compound is an enediyne antibiotic that binds to the minor groove of DNA and undergoes a Bergman cyclization reaction to form a diradical species. This diradical abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks (DSBs).[10] These DSBs trigger a DNA damage response (DDR), which, if the damage is too extensive to be repaired, leads to apoptosis (programmed cell death).[8] The off-target toxicity arises when this compound is prematurely released from the ADC in circulation and enters healthy cells, where it can induce the same DNA damage and apoptotic cascade, leading to toxicity in non-target tissues.

This compound-Induced DNA Damage and Apoptotic Signaling Pathway

This compound This compound DNA Double-Strand Breaks DNA Double-Strand Breaks This compound->DNA Double-Strand Breaks ATM/ATR Activation ATM/ATR Activation DNA Double-Strand Breaks->ATM/ATR Activation Chk1/Chk2 Phosphorylation Chk1/Chk2 Phosphorylation ATM/ATR Activation->Chk1/Chk2 Phosphorylation Cell Cycle Arrest Cell Cycle Arrest Chk1/Chk2 Phosphorylation->Cell Cycle Arrest p53 Activation p53 Activation Chk1/Chk2 Phosphorylation->p53 Activation DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Bax Activation Bax Activation p53 Activation->Bax Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis following DNA damage.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies, highlighting the impact of different strategies on the performance of this compound ADCs.

Table 1: In Vivo Stability of this compound ADCs with Different Linker Technologies

Linker TypeLinker DescriptionKey FeatureIn Vivo StabilityCitation(s)
Hydrazone-Disulfide AcButDMHAcid-cleavable hydrazone and sterically hindered disulfideLess stable in mouse and human plasma[2][10][13]
Disulfide ("Linkerless") Direct disulfide bond to an engineered cysteineIncreased stability and homogeneity50% of drug remains conjugated after 21 days in vivo[2][4][5][][12][13]
Amide Stable amide bondHigh stability, non-cleavableHigh stability[13]

Table 2: In Vitro Cytotoxicity of this compound ADCs with Different Linkers

Linker TypeADCTarget Cell LineIC50 ValueCitation(s)
Hydrazone P67.6 Carbohydrate ConjugateHL-60<0.006 ng/mL[13][18]
Disulfide ("Linkerless") aCD22-cal ADCWSU-DLCL20.05 nmol/L[2][13][14]
Disulfide ("Linkerless") aCD22-cal ADCBJAB0.12 nmol/L[2][13][14]
Disulfide ("Linkerless") aLy6E-cal ADCHCC-1569x287 nmol/L[2][13][14]
Disulfide ("Linkerless") aLy6E-cal ADCNCI-1781111 nmol/L[2][13][14]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions and cell lines.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity MTT Assay

This protocol details the use of the MTT assay to determine the in vitro potency (IC50) of a this compound ADC.[6][17][19]

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • This compound ADC and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium. Remove the old medium from the wells and add the different ADC concentrations. Include untreated cells as a negative control and cells treated with the unconjugated antibody as a specificity control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for this compound).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Evaluation of ADC-Induced Liver Toxicity in Mice

This protocol provides a framework for assessing the potential hepatotoxicity of a this compound ADC in a murine model.

Materials:

  • Test animals (e.g., BALB/c or C57BL/6 mice)

  • This compound ADC

  • Vehicle control

  • Blood collection supplies

  • Serum chemistry analyzer

  • Histology supplies (formalin, paraffin, sectioning equipment, H&E stains)

Procedure:

  • Dosing: Administer the this compound ADC at various dose levels (including a vehicle control group) to the mice via intravenous injection. A positive control known to induce liver injury (e.g., acetaminophen) can be included.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • Blood Collection: At predetermined time points (e.g., 24, 48, 72 hours, and at the end of the study), collect blood samples for serum chemistry analysis.

  • Serum Chemistry: Analyze the serum for key markers of liver injury, including alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy, paying close attention to the liver. Collect the liver and other relevant organs, fix them in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Pathological Evaluation: A board-certified veterinary pathologist should evaluate the liver sections for signs of hepatocellular necrosis, inflammation, and other pathological changes.

  • Data Analysis: Compare the serum chemistry levels and histopathological findings between the ADC-treated groups and the vehicle control group to assess the dose-dependent liver toxicity of the ADC.

References

Technical Support Center: Enhancing the Therapeutic Window of Calicheamicin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with calicheamicin (B1180863) antibody-drug conjugates (ADCs). It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, aiming to enhance the therapeutic window of these potent anticancer agents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the development and evaluation of this compound ADCs.

1. Issue: Premature Payload Release in Plasma/Serum Stability Assays

Question: My this compound ADC, which utilizes a hydrazone linker, shows significant payload release during in-vitro plasma stability studies at physiological pH (~7.4). What is the likely cause, and how can I troubleshoot this?

Answer: Premature payload release is a known challenge with this compound ADCs using acid-labile linkers like hydrazones, potentially leading to off-target toxicity and reduced efficacy.[1][2] The primary cause is the instability of the hydrazone bond, which can hydrolyze at neutral pH.[2]

Potential Causes and Solutions:

  • Inherent Linker Instability: The specific chemical structure of the hydrazone linker affects its stability.[2]

    • Solution: Consider exploring next-generation linkers with improved plasma stability, such as those incorporating steric hindrance near the hydrolyzable bond or utilizing different cleavage mechanisms (e.g., disulfide or amide linkers).[1][2]

  • Assay Conditions: The composition of the plasma or serum used in the stability assay can influence the rate of hydrolysis.[2]

    • Solution: Ensure consistent sourcing and handling of plasma/serum. Using IgG-depleted serum can help reduce potential interference.[2]

  • Analytical Method: The analytical technique used to measure payload release might inadvertently cause cleavage of the acid-labile linker. For instance, a low pH mobile phase in an LC-MS analysis can lead to artificial hydrolysis.[2]

    • Solution: Optimize your analytical methods. For LC-MS, use a mobile phase with a pH that maintains linker stability, such as an ammonium (B1175870) acetate-based mobile phase.[2]

2. Issue: High Levels of Aggregation Observed During Storage or After Formulation

Question: My this compound ADC solution is showing an increase in high molecular weight species (aggregates) upon storage. What are the potential causes and how can I mitigate this?

Answer: Aggregation is a common issue with ADCs that can affect their efficacy, pharmacokinetics, and potentially trigger an immune response.[2] The hydrophobic nature of the this compound payload can increase the tendency for ADC molecules to aggregate.[2][3]

Potential Causes and Solutions:

  • Hydrophobic Interactions: The this compound payload's hydrophobicity can promote intermolecular interactions between ADC molecules, leading to aggregation.[2]

    • Solution: Optimize the formulation buffer by including excipients like polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids to enhance stability and prevent aggregation.[2]

  • Storage Conditions: Inappropriate storage temperatures, repeated freeze-thaw cycles, and light exposure can all contribute to aggregation.[2]

    • Solution: Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations, and protect it from light. Avoid multiple freeze-thaw cycles. Lyophilization can be an effective strategy for long-term storage.[2]

  • Buffer pH and Ionic Strength: The pH and ionic strength of the formulation buffer can impact the conformational stability of the antibody and the overall solubility of the ADC.[2]

    • Solution: Conduct a screening of different buffer systems and pH values to identify the optimal conditions for your specific this compound ADC.[2]

  • Conjugation Process: The conjugation process itself can sometimes induce aggregation.[2]

    • Solution: Optimize conjugation conditions, including the ratio of the linker-drug to the antibody and the reaction time.[2]

3. Issue: Inconsistent Drug-to-Antibody Ratio (DAR) Measurements

Question: I am observing variability in the average Drug-to-Antibody Ratio (DAR) of my this compound ADC batches. What could be causing this, and what are the best practices for consistent DAR determination?

Answer: Consistent DAR is a critical quality attribute for ADCs, impacting both efficacy and safety.[2] Inconsistencies in DAR can stem from both the ADC sample itself and the analytical method used for its determination.[2]

Potential Causes and Solutions:

  • Analytical Method-Induced Degradation: Certain analytical techniques, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with an acidic mobile phase, can cause the degradation of the ADC and the release of the payload, leading to inaccurate DAR measurements.[2]

    • Solution: Employ analytical methods that preserve the integrity of the ADC, such as Hydrophobic Interaction Chromatography (HIC) or native Mass Spectrometry (MS).[2]

  • Sample Heterogeneity: Traditional conjugation methods often result in a heterogeneous mixture of ADC species with varying numbers of drugs per antibody, making consistent analysis challenging.[2][4][5]

    • Solution: Consider site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR.[4][5] This can lead to improved in vivo stability and tolerability.[4][5]

4. Issue: Off-Target Toxicity in Preclinical Models

Question: My this compound ADC is showing signs of off-target toxicity in animal models, despite demonstrating target-specific killing in vitro. What are the potential mechanisms for this toxicity?

Answer: Off-target toxicity is a significant hurdle in ADC development and can limit the therapeutic window.[6][7] For this compound ADCs, several factors can contribute to this issue.

Potential Mechanisms and Mitigation Strategies:

  • Premature Payload Release: As discussed earlier, unstable linkers can release the potent this compound payload into systemic circulation, leading to toxicity in healthy tissues.[1][7]

    • Mitigation: Utilize more stable linkers, such as sterically hindered disulfide or amide linkers, to ensure the payload remains attached to the antibody until it reaches the target cell.[1]

  • Non-specific Uptake: The carbohydrate portions of the this compound molecule could potentially interact with cell surface lectins, such as the mannose receptor on hepatic sinusoids, leading to non-specific uptake and liver toxicity.[8]

    • Mitigation: While challenging to address directly, understanding this potential mechanism can inform the interpretation of toxicology data.

  • "Bystander Effect": In some cases, the released payload can diffuse out of the target cell and kill neighboring, antigen-negative cells. While this can be beneficial for treating heterogeneous tumors, it can also contribute to off-target toxicity.

    • Mitigation: The choice of linker can influence the bystander effect. Non-cleavable linkers, which release the payload only after complete antibody degradation, may limit this effect.[1]

Data Summary Tables

Table 1: Comparative In Vivo Stability of Different this compound ADC Linkers

Linker TypeLinker Name/DescriptionKey FeatureIn Vivo Stability
Hydrazone-DisulfideAcButDMHAcid-cleavable hydrazone and sterically hindered disulfideLess stable in mouse and human plasma[1]
Disulfide ("Linkerless")Direct disulfide bond to engineered cysteineIncreased stability and homogeneity50% of drug remains conjugated after 21 days in vivo[1][4][5]
Hydrazone"Carbohydrate Conjugate"Hydrolytic release in acidic lysosomal environmentProne to premature hydrolysis[1]
Amide"Amide Conjugate"Stable to hydrolysisHigh stability[1]

Table 2: Comparative In Vitro Cytotoxicity of this compound ADCs

ADC TargetCell LineLinker TypeIC50 (nmol/L)
aCD22WSU-DLCL2Linkerless Disulfide0.05[4]
aCD22BJABLinkerless Disulfide0.12[4]
aLy6EHCC-1569 x 2Linkerless Disulfide87[4]
aLy6ENCI-1781Linkerless Disulfide111[4]

Table 3: Comparative In Vivo Efficacy of this compound ADCs in Xenograft Models

ADC TargetTumor ModelDosingOutcome
aCD22WSU-DLCL2 (non-Hodgkin lymphoma)Single 3 mg/kg doseTumor regression observed through day 21[4]
aLy6EHCC-1569 x 2 (HER2+ breast cancer)Single 3 mg/kg doseTumor regression observed through day 21[4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the concentration of a this compound ADC required to inhibit the growth of cancer cell lines by 50% (IC50).[1]

Materials:

  • Target cancer cell lines

  • This compound ADC

  • Control ADC (non-targeting)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed target cells in 96-well plates at a predetermined density (e.g., 500 cells per well) and allow them to adhere overnight.[9]

  • Prepare serial dilutions of the this compound ADC and the control ADC in cell culture medium. A typical concentration range would be a 1:5 dose titration from 100 to 0.001 nmol/L.[9]

  • Remove the existing medium from the cells and add the ADC dilutions.

  • Incubate the plates for 96 hours under standard cell culture conditions.[9]

  • Assess cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.[9]

  • Measure luminescence using a luminometer.

  • Calculate the percentage of viable cells relative to untreated controls and plot the results against the ADC concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Efficacy Study in Xenograft Mouse Models

Objective: To evaluate the antitumor activity of a this compound ADC in a mouse xenograft model.[1]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • This compound ADC

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer a single intravenous bolus dose of the this compound ADC at various concentrations (e.g., 0.3 to 10 mg/kg).[4] The control group receives the vehicle.

  • Measure tumor volume using calipers at regular intervals (e.g., twice a week).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the study for a predetermined period (e.g., 21 days or until tumors in the control group reach a specified size).[4]

  • Plot the mean tumor volume over time for each group to assess antitumor efficacy.

Protocol 3: In Vivo ADC Stability Assay

Objective: To assess the stability of the ADC in circulation by measuring the amount of conjugated drug over time.[1]

Materials:

  • Mice or other suitable animal model

  • This compound ADC

  • ELISA or LC-MS/MS equipment for quantification

Procedure:

  • Administer a single dose of the this compound ADC to the animals.

  • Collect blood samples at various time points (e.g., 1, 6, 24, 48, 96, and 168 hours) post-injection.

  • Process the blood samples to obtain plasma or serum.

  • Quantify the concentration of the total antibody and the antibody-conjugated this compound in the plasma/serum samples using a validated ELISA or LC-MS/MS method.

  • Calculate the percentage of the drug remaining conjugated to the antibody at each time point.

  • Plot the percentage of conjugated drug over time to determine the in vivo stability and half-life of the ADC.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Acidic pH) Endosome->Lysosome 3. Trafficking Payload_Release This compound Payload Release Lysosome->Payload_Release 4. Linker Cleavage DNA_Damage Double-Strand DNA Breaks Payload_Release->DNA_Damage 5. DNA Binding Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death Troubleshooting_Workflow Start Observed Issue: Premature Payload Release Check_Linker Evaluate Linker Chemistry Start->Check_Linker Check_Assay Review Assay Conditions Start->Check_Assay Check_Analytical Assess Analytical Method Start->Check_Analytical Solution_Linker Consider More Stable Linker (e.g., Disulfide, Amide) Check_Linker->Solution_Linker Solution_Assay Standardize Plasma/Serum Source Check_Assay->Solution_Assay Solution_Analytical Optimize LC-MS Mobile Phase pH Check_Analytical->Solution_Analytical End Improved ADC Stability Solution_Linker->End Solution_Assay->End Solution_Analytical->End ADC_Development_Workflow Target Target Selection & Antibody Generation Conjugation ADC Conjugation & Purification Target->Conjugation Linker Linker & Payload Selection/Synthesis Linker->Conjugation Characterization Physicochemical Characterization (e.g., DAR) Conjugation->Characterization In_Vitro In Vitro Evaluation (Cytotoxicity, Stability) Characterization->In_Vitro In_Vivo In Vivo Evaluation (Efficacy, Toxicity) In_Vitro->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

References

Technical Support Center: Large-Scale Calicheamicin Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of calicheamicin (B1180863). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the fermentation, purification, and handling of this potent antitumor antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound, and are there specific strains that are preferred for high yield?

A1: this compound is a class of enediyne antitumor antibiotics produced by the bacterium Micromonospora echinospora.[1][2] Specific high-yielding strains mentioned in the literature include Micromonospora echinospora ssp. calichensis.[3][4]

Q2: What are the major challenges in the large-scale production of this compound?

A2: The primary challenges include:

  • Low Fermentation Titer: Achieving high yields of this compound during fermentation can be difficult due to the complex regulatory mechanisms of secondary metabolite production in Micromonospora echinospora.

  • Complex Purification Process: The fermentation broth contains a mixture of this compound analogs and other impurities, requiring a multi-step purification process to isolate the desired component, such as this compound γ1I.[3]

  • Product Instability: this compound is a sensitive molecule prone to degradation under certain conditions, including exposure to light, extreme pH, and elevated temperatures. The disulfide bond in this compound derivatives used in antibody-drug conjugates (ADCs) can also be a point of instability.

  • Safety and Handling: Due to its extreme cytotoxicity, handling pure this compound requires stringent safety protocols and specialized facilities.[1]

Q3: What are the main components of a typical fermentation medium for this compound production?

A3: A typical fermentation medium for Micromonospora echinospora contains a carbon source, a nitrogen source, and mineral salts.[5]

  • Carbon Sources: Starch, dextrin, glucose, and glycerol (B35011) are commonly used.[5]

  • Nitrogen Sources: Yeast extract, beef extract, peptone, and soybean meal are typical nitrogen sources.[5]

  • Precursors: The addition of potassium iodide (KI) to the fermentation medium has been shown to significantly increase the yield of iodine-containing calicheamicins.[6]

Q4: How is this compound quantified during and after production?

A4: High-Performance Liquid Chromatography (HPLC) is the primary method for the quantification and purity assessment of this compound.[6] Due to the presence of multiple analogs, a well-developed HPLC method is crucial to separate and quantify the desired this compound species. Mass spectrometry (MS) is often coupled with HPLC (LC-MS) for definitive identification and characterization of this compound and its impurities.

Troubleshooting Guides

Fermentation Issues

Problem: Low or no this compound production in the fermentation batch.

Possible Cause Troubleshooting Steps
Suboptimal Fermentation Medium Review and optimize the composition of the fermentation medium. Ensure the correct ratio of carbon and nitrogen sources. Consider screening different sources to find the optimal combination for your strain.
Incorrect Fermentation Parameters Verify and optimize critical fermentation parameters such as temperature, pH, and dissolved oxygen (DO) levels. Micromonospora echinospora is an aerobic bacterium, and maintaining adequate aeration and agitation is crucial.[7][8][9]
Poor Inoculum Quality Ensure the inoculum is healthy, in the correct growth phase, and at the optimal density before transferring to the production fermenter.
Nutrient Limitation Implement a fed-batch strategy to avoid nutrient depletion, especially of the carbon source, which can limit secondary metabolite production.
Product Inhibition High concentrations of this compound can be toxic to the producing organism. Consider in-situ product removal by adding adsorbent resins to the fermentation broth. A patent suggests that using macroporous adsorption resins in the fermentation medium can substantially increase the yield.[5]
Purification Challenges

Problem: Low recovery of this compound after purification.

Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize the solvent extraction procedure. Ensure the pH of the broth is adjusted appropriately to maximize the partitioning of this compound into the organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for extraction.[6]
Degradation during Purification This compound is sensitive to prolonged exposure to light and extreme pH. Protect the product from light throughout the purification process and use buffered solutions to maintain a stable pH.
Poor Chromatographic Resolution Optimize the chromatography conditions (e.g., column type, mobile phase composition, gradient) to achieve good separation of the desired this compound analog from other closely related compounds and impurities. The purification process often involves multiple chromatography steps, including normal phase, reversed-phase, and partition chromatography.[3]
Co-elution with Impurities If impurities are co-eluting with the product, further refine the chromatographic method. Consider using a different stationary phase or a multi-dimensional chromatography approach.

Problem: Presence of significant impurities in the final product.

Possible Cause Troubleshooting Steps
Incomplete Separation of Analogs The fermentation of Micromonospora echinospora produces a variety of this compound analogs. Improve the resolution of the final polishing chromatography step to ensure the removal of these related substances.
Degradation Products The presence of degradation products indicates instability during purification or storage. Analyze the impurity profile to identify the degradation products and adjust the process to minimize their formation (e.g., by controlling temperature, pH, and light exposure).
Carryover from Fermentation Broth Ensure the initial extraction and clarification steps are effective in removing the majority of the biomass and other broth components.

Data Presentation

Table 1: Effect of Halide Supplementation on this compound Production

Halide Supplement (0.01%)Relative Yield of Bromo-calicheamicinsRelative Yield of Iodo-calicheamicins
None1.0<0.1
KBr2.0<0.1
KI<0.110.0

Data adapted from Lee, M. D., et al. (1989). Calicheamicins, a novel family of antitumor antibiotics: taxonomy, fermentation and biological properties. The Journal of antibiotics, 42(4), 558-563.[6] This table illustrates the significant shift in production from bromo- to iodo-calicheamicins upon the addition of potassium iodide to the fermentation medium.

Table 2: Representative Fermentation Parameter Ranges for this compound Production

ParameterTypical Range
Temperature28-35 °C
pH6.5-7.5
Dissolved Oxygen (DO)>30% saturation
Incubation Time150-200 hours

These are representative ranges and may require optimization for specific strains and fermenter configurations.

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth
  • Harvest: At the end of the fermentation (approx. 180-200 hours), harvest the entire fermentation broth.[6]

  • Solvent Extraction: Extract the whole broth with an equal volume of ethyl acetate. Repeat the extraction twice to ensure complete recovery of the calicheamicins which are associated with the mycelium.[6]

  • Concentration: Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

Protocol 2: General Purification Scheme for this compound γ1I
  • Initial Cleanup: The crude extract is subjected to selective precipitation to remove highly nonpolar and polar impurities.

  • Normal Phase Chromatography: The partially purified extract is then loaded onto a silica (B1680970) gel column and eluted with a nonpolar to polar solvent gradient to separate the this compound complex from other components.

  • Reversed-Phase Chromatography: Fractions containing the this compound complex are pooled, concentrated, and further purified by reversed-phase HPLC. This step is crucial for separating the different this compound analogs.

  • Partition Chromatography: A final polishing step using partition chromatography may be employed to achieve high purity of the desired this compound γ1I.[3]

Note: The specific details of the chromatographic conditions (e.g., column, mobile phase, flow rate) need to be optimized for each specific separation.

Visualizations

Calicheamicin_Production_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing Inoculum Development Inoculum Development Production Fermentation Production Fermentation Inoculum Development->Production Fermentation In-situ Product Removal (optional) In-situ Product Removal (optional) Production Fermentation->In-situ Product Removal (optional) Broth Harvest Broth Harvest In-situ Product Removal (optional)->Broth Harvest Solvent Extraction Solvent Extraction Broth Harvest->Solvent Extraction Chromatographic Purification Chromatographic Purification Solvent Extraction->Chromatographic Purification Final Product Final Product Chromatographic Purification->Final Product

Caption: Overview of the this compound production workflow.

Troubleshooting_Low_Yield cluster_params Parameter Check Low this compound Yield Low this compound Yield Check Fermentation Parameters Check Fermentation Parameters Low this compound Yield->Check Fermentation Parameters Analyze Inoculum Quality Analyze Inoculum Quality Low this compound Yield->Analyze Inoculum Quality Evaluate Medium Composition Evaluate Medium Composition Low this compound Yield->Evaluate Medium Composition pH out of range? pH out of range? Check Fermentation Parameters->pH out of range? Temperature incorrect? Temperature incorrect? Check Fermentation Parameters->Temperature incorrect? Low Dissolved Oxygen? Low Dissolved Oxygen? Check Fermentation Parameters->Low Dissolved Oxygen? Adjust pH control Adjust pH control pH out of range?->Adjust pH control Calibrate temperature probe Calibrate temperature probe Temperature incorrect?->Calibrate temperature probe Increase agitation/aeration Increase agitation/aeration Low Dissolved Oxygen?->Increase agitation/aeration

Caption: Troubleshooting logic for low fermentation yield.

References

Technical Support Center: Refining Purification Protocols for Calicheamicin γ1I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for Calicheamicin γ1I.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound γ1I from fermentation broth?

A1: The purification of this compound γ1I from the fermentation broth of Micromonospora echinospora ssp. calichensis typically involves a multi-step process that includes initial extraction, selective precipitation, and several stages of chromatography.[1] The general workflow aims to isolate this compound γ1I from a complex mixture of related compounds and other metabolites.

Q2: What are the known stability characteristics of this compound γ1I?

A2: this compound γ1I is a complex and sensitive molecule. It is known to be susceptible to degradation, and its stability can be influenced by factors such as pH and temperature. While specific degradation pathways are not extensively detailed in the provided search results, it is crucial to handle the compound with care throughout the purification process. For long-term storage, temperatures of -20°C are recommended, at which it can be stable for at least four years.

Q3: What analytical techniques are most suitable for monitoring the purity of this compound γ1I during purification?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the primary analytical technique for monitoring the purity of this compound γ1I.[2] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of fractions.

Q4: Are there any methods to improve the yield of this compound γ1I during fermentation?

A4: Yes, the addition of macroporous adsorption resins to the fermentation medium has been shown to improve the yield of this compound. These resins can adsorb the product in situ, potentially reducing degradation and feedback inhibition. Furthermore, supplementing the culture medium with potassium iodide (KI) can increase the production of iodine-containing species like this compound γ1I.

Experimental Protocols

Protocol 1: Extraction of this compound γ1I from Fermentation Broth

This protocol describes a general procedure for the initial extraction of this compound γ1I.

Materials:

Procedure:

  • Adjust the pH of the whole fermentation broth to a neutral or slightly acidic range to ensure the stability of this compound γ1I.

  • Extract the broth with an equal volume of ethyl acetate. Repeat the extraction at least three times to ensure maximum recovery of the compound.

  • Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Analytical High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the analysis of this compound γ1I purity.

Instrumentation:

  • HPLC system with a UV detector or Mass Spectrometer

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm

| Injection Volume | 10 µL |

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract
Possible Cause Troubleshooting Step
Incomplete Extraction - Ensure thorough mixing of the fermentation broth and solvent during extraction.- Increase the number of extraction cycles (e.g., from 3 to 5).- Consider using a different extraction solvent or a mixture of solvents with varying polarities.
Degradation of this compound γ1I - Maintain a low temperature (4-8°C) during the extraction process.- Minimize the exposure of the extract to light.- Work quickly to reduce the time the compound is in solution.
Emulsion Formation - Add a small amount of brine (saturated NaCl solution) to the extraction mixture to help break the emulsion.- Centrifuge the mixture to separate the layers.
Issue 2: Poor Resolution in HPLC Analysis
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase - Optimize the gradient profile of the mobile phase. A shallower gradient may improve the separation of closely eluting peaks.- Try different organic modifiers (e.g., methanol (B129727) instead of acetonitrile).- Adjust the pH of the aqueous component of the mobile phase.
Column Degradation - Flush the column with a strong solvent to remove any strongly retained impurities.- If resolution does not improve, replace the column with a new one.
Co-elution of Impurities - Employ a different chromatographic mode (e.g., normal phase chromatography) to separate impurities with similar polarities.
Issue 3: Presence of Multiple Peaks in the Final Product
Possible Cause Troubleshooting Step
Incomplete Purification - Add additional purification steps, such as a different mode of chromatography (e.g., partition or size-exclusion chromatography).- Optimize the conditions of the existing chromatography steps (e.g., gradient, stationary phase).
On-column Degradation - Ensure the mobile phases are degassed and of high purity.- Avoid extreme pH values in the mobile phase.
Isomers of this compound γ1I - Some peaks may correspond to closely related isomers. High-resolution mass spectrometry can help in their identification. Further optimization of the chromatographic method may be required for their separation.

Data Presentation

Table 1: Solubility of this compound γ1I

Solvent Solubility
Acetonitrile Slightly Soluble
DMSO Sparingly Soluble
Methanol Slightly Soluble
Water Sparingly Soluble

Visualizations

Purification_Workflow Fermentation Fermentation of Micromonospora echinospora Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Precipitation Selective Precipitation Extraction->Precipitation NormalPhase Normal Phase Chromatography Precipitation->NormalPhase ReversedPhase Reversed-Phase Chromatography NormalPhase->ReversedPhase Partition Partition Chromatography ReversedPhase->Partition PureProduct Pure this compound γ1I Partition->PureProduct

Caption: A generalized workflow for the purification of this compound γ1I.

Troubleshooting_Low_Yield LowYield Low Yield Cause1 Incomplete Extraction LowYield->Cause1 Cause2 Degradation LowYield->Cause2 Cause3 Emulsion LowYield->Cause3 Solution1 Increase Extractions/ Change Solvent Cause1->Solution1 Solution2 Low Temperature/ Protect from Light Cause2->Solution2 Solution3 Add Brine/ Centrifuge Cause3->Solution3

Caption: Troubleshooting logic for addressing low extraction yields.

References

addressing solubility issues of calicheamicin derivatives in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of calicheamicin (B1180863) derivatives in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives show poor solubility in aqueous buffers like PBS?

A1: this compound and its derivatives are naturally hydrophobic compounds.[1] This inherent hydrophobicity makes them poorly soluble in aqueous solutions. When conjugated to antibodies to form Antibody-Drug Conjugates (ADCs), the hydrophobic nature of the this compound payload can also lead to aggregation of the ADC, especially at higher drug-to-antibody ratios (DARs).[2][3]

Q2: I am observing precipitation of my this compound derivative during my in vitro assay. What can I do?

A2: Precipitation during an assay can be due to several factors, including the compound exceeding its solubility limit in the final assay medium. To troubleshoot this, consider the following:

  • Initial Stock Solution: Ensure your initial stock solution, typically in an organic solvent like DMSO, is fully dissolved before further dilution.

  • Final Concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts and toxicity.[4] However, for poorly soluble compounds, a slightly higher concentration might be necessary. It is crucial to run a vehicle control with the same final solvent concentration to assess its effect on the cells.

  • Use of Solubilizing Excipients: Consider pre-formulating the this compound derivative with a solubilizing agent before adding it to the assay medium. See the detailed protocols below for using co-solvents, cyclodextrins, or liposomes.

  • pH of the Medium: The pH of your culture medium can influence the stability and solubility of the this compound derivative, especially if it is part of an ADC with a pH-sensitive linker.[5][6]

Q3: How does pH affect the stability and solubility of this compound derivatives and their ADCs?

A3: The stability of this compound derivatives can be pH-dependent. For instance, in the context of ADCs with acid-labile linkers (like hydrazones), a lower pH environment, such as that found in lysosomes, is designed to trigger the release of the cytotoxic payload.[5][7] However, prolonged exposure to acidic or highly basic conditions during formulation and storage can lead to degradation. For some this compound-antibody conjugates, a formulation pH of around 8.0 has been found to minimize hydrolysis and maintain adequate solubility.[6][8]

Q4: My this compound-ADC is showing high levels of aggregation. How can I mitigate this?

A4: Aggregation of ADCs is a common challenge due to the increased hydrophobicity from the this compound payload.[2] Here are some strategies to address this:

  • Formulation Buffer Optimization: The inclusion of excipients in your formulation buffer can help stabilize the ADC and prevent aggregation. Commonly used excipients include:

    • Surfactants: Polysorbates like Polysorbate 20 or 80.

    • Sugars: Sucrose or trehalose.

    • Amino Acids: Glycine or arginine.[5]

  • Storage Conditions: Adhere to recommended storage temperatures and avoid repeated freeze-thaw cycles and exposure to light, as these can promote aggregation.[5]

  • Analytical Monitoring: Regularly monitor aggregation levels using techniques like Size Exclusion Chromatography (SEC).[9][10]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cytotoxicity Assays
  • Possible Cause: Inconsistent solubility or precipitation of the this compound derivative between experiments.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation.

    • Standardized Preparation Protocol: Prepare the compound solution using a consistent, standardized protocol for every experiment. This includes using the same solvent for the stock solution, the same dilution steps, and the same final solvent concentration.

    • Solubilization Method: If solubility issues persist, consistently apply one of the solubilization methods detailed in the experimental protocols section below (e.g., co-solvents or cyclodextrin (B1172386) complexation).

    • Assay Controls: Ensure your positive and negative controls are performing as expected to rule out other experimental variabilities.

Issue 2: Low Potency or Loss of Activity of the this compound Derivative
  • Possible Cause: Degradation of the this compound derivative due to improper handling or storage.

  • Troubleshooting Steps:

    • Stock Solution Storage: Store stock solutions of this compound derivatives at -20°C or -80°C in a suitable solvent like DMSO and protect them from light. For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.

    • Working Solution Preparation: Prepare fresh working solutions from the stock for each experiment. Do not store diluted aqueous solutions for extended periods.

    • Confirm Compound Integrity: If you suspect degradation, consider analytical methods like HPLC or LC-MS to check the purity and integrity of your compound stock.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common strategies to improve the solubility of hydrophobic compounds like this compound derivatives.

StrategyMechanism of ActionKey Considerations
Co-solvents Reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[11]The final concentration of the co-solvent must be compatible with the experimental system (e.g., non-toxic to cells). Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).[9]
Cyclodextrins Forms inclusion complexes by encapsulating the hydrophobic drug molecule within its cavity, presenting a hydrophilic exterior to the aqueous environment.[12][13]The type of cyclodextrin (e.g., HP-β-CD) and the molar ratio of drug to cyclodextrin are critical for effective complexation.[13]
Liposomes Encapsulates the hydrophobic drug within the lipid bilayer of the vesicle, allowing for dispersion in aqueous solutions.[5][6][14]The lipid composition and preparation method will influence drug loading and stability.[14]
pH Adjustment For ionizable compounds, adjusting the pH of the solution can increase the proportion of the more soluble ionized form.The pH must be within a range that does not cause degradation of the compound or is incompatible with the experimental system.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System (DMSO/Water)

Objective: To prepare a working solution of a this compound derivative for an in vitro cytotoxicity assay.

Materials:

  • This compound derivative (e.g., N-acetyl-gamma-calicheamicin dimethyl hydrazide)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Stock Solution:

    • Carefully weigh the desired amount of the this compound derivative in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 1-10 mM). Ensure the compound is fully dissolved by gentle vortexing. This stock solution can be stored at -20°C or below, protected from light.[]

  • Prepare an Intermediate Dilution (optional but recommended):

    • Serially dilute the stock solution in DMSO to create an intermediate stock that is easier to handle for final dilutions.

  • Prepare the Final Working Solution:

    • On the day of the experiment, further dilute the DMSO stock or intermediate solution into the final aqueous buffer (e.g., cell culture medium).

    • It is crucial to add the DMSO stock to the aqueous buffer while vortexing to facilitate rapid dispersion and prevent precipitation.

    • Ensure the final concentration of DMSO in the working solution is as low as possible, ideally not exceeding 0.5% (v/v), to minimize solvent effects on the cells.[4]

Protocol 2: Solubilization using Cyclodextrin Inclusion Complexation

Objective: To enhance the aqueous solubility of a this compound derivative by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Organic solvent (e.g., ethanol)

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio Determination:

    • A common starting point is a 1:1 molar ratio of the this compound derivative to HP-β-CD.[1][11]

  • Preparation of the Inclusion Complex (Kneading Method):

    • Accurately weigh the this compound derivative and HP-β-CD in a 1:1 molar ratio and place them in a mortar.

    • Grind the two powders together thoroughly.

    • Add a small amount of a suitable solvent mixture (e.g., ethanol/water) dropwise while continuously kneading the mixture to form a paste.

    • Continue kneading for a specified period (e.g., 30-60 minutes).

    • Dry the resulting paste under vacuum or in an oven at a controlled temperature to obtain a solid powder of the inclusion complex.[16]

  • Preparation of the Inclusion Complex (Freeze-Drying Method):

    • Dissolve the HP-β-CD in the desired aqueous buffer.

    • Dissolve the this compound derivative in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it to the HP-β-CD solution with stirring.

    • Stir the mixture at a controlled temperature (e.g., 37°C) for an extended period (e.g., 48 hours) to allow for complex formation.[1]

    • Freeze the resulting solution and lyophilize it to obtain a dry powder of the inclusion complex.[11][13]

  • Reconstitution:

    • The resulting powder can be dissolved in the desired aqueous buffer for your experiment. The solubility should be significantly improved compared to the free drug.

Protocol 3: Preparation of a Liposomal Formulation

Objective: To encapsulate a this compound derivative within a lipid bilayer for improved aqueous dispersibility.

Materials:

  • This compound derivative

  • Phospholipids (e.g., DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration Method:

    • Dissolve the lipids (e.g., DSPC and cholesterol in a specific molar ratio) and the hydrophobic this compound derivative in chloroform or a chloroform:methanol mixture in a round-bottom flask.[14]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film by adding the aqueous buffer and agitating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Extrusion for Size Homogenization:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated multiple times (e.g., 10-20 passes) to ensure a homogenous liposome (B1194612) population.

  • Purification:

    • Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Visualizations

This compound-Induced DNA Damage Response Pathway

Calicheamicins are potent DNA-damaging agents that cause double-strand breaks.[8][17][18] This triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[19][20][21]

DNA_Damage_Response cluster_nucleus Nucleus cluster_sensors Damage Sensors cluster_mediators Mediators cluster_effectors Effectors This compound This compound Derivative DNA Nuclear DNA This compound->DNA Binds to minor groove DSB Double-Strand Break DNA->DSB Causes cleavage MRN MRN Complex DSB->MRN Recruits ATM ATM MRN->ATM Activates CHK2 CHK2 ATM->CHK2 Phosphorylates p53 p53 ATM->p53 Phosphorylates DNARepair DNA Repair (NHEJ/HR) ATM->DNARepair CHK2->p53 Phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: this compound-induced DNA Damage Response (DDR) signaling pathway.

Experimental Workflow for Solubilizing this compound Derivatives

Experimental_Workflow Start Start: Dry this compound Derivative Powder StockSolution Prepare High-Concentration Stock in 100% DMSO Start->StockSolution SolubilityCheck1 Precipitation Observed? StockSolution->SolubilityCheck1 Troubleshoot1 Troubleshoot: - Gentle warming - Sonication - Check compound purity SolubilityCheck1->Troubleshoot1 Yes WorkingSolution Prepare Final Working Solution in Aqueous Buffer SolubilityCheck1->WorkingSolution No Troubleshoot1->StockSolution SolubilityCheck2 Precipitation Observed? WorkingSolution->SolubilityCheck2 Troubleshoot2 Troubleshoot: - Use solubilization method (Co-solvent, Cyclodextrin, Liposome) - Lower final concentration SolubilityCheck2->Troubleshoot2 Yes Proceed Proceed with Experiment SolubilityCheck2->Proceed No Troubleshoot2->WorkingSolution

Caption: Logical workflow for preparing solutions of this compound derivatives.

Troubleshooting Logic for ADC Aggregation

ADC_Aggregation_Troubleshooting Start High Aggregation Detected in ADC Sample (e.g., by SEC) CheckFormulation Is the formulation buffer optimized? Start->CheckFormulation OptimizeFormulation Optimize Formulation: - Add Polysorbate (20/80) - Add Sugars (Sucrose/Trehalose) - Adjust pH CheckFormulation->OptimizeFormulation No CheckStorage Were storage conditions appropriate? CheckFormulation->CheckStorage Yes Reanalyze Re-analyze Aggregation OptimizeFormulation->Reanalyze OptimizeStorage Optimize Storage: - Aliquot to avoid freeze-thaw - Store at recommended temp. - Protect from light CheckStorage->OptimizeStorage No CheckConjugation Is the conjugation process optimized? CheckStorage->CheckConjugation Yes OptimizeStorage->Reanalyze OptimizeConjugation Optimize Conjugation: - Adjust drug-to-antibody ratio - Purify immediately post-conjugation CheckConjugation->OptimizeConjugation No CheckConjugation->Reanalyze Yes OptimizeConjugation->Reanalyze

Caption: Troubleshooting guide for addressing ADC aggregation issues.

References

Technical Support Center: Enhancing Calicheamicin DNA Sequence Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with calicheamicin (B1180863) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the DNA binding sequence specificity of this potent antitumor antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the key determinants of this compound's DNA binding specificity?

This compound's sequence-specific binding to the minor groove of DNA is primarily dictated by its aryltetrasaccharide moiety.[1][2][3] This carbohydrate tail is crucial for recognizing and tightly binding to specific DNA sequences, with a preference for TCCT/AGGA tracts.[2][4][5] The thiobenzoate ring within the oligosaccharide also plays a significant role in the recognition process.[1][4] While the enediyne core is responsible for DNA cleavage, the carbohydrate portion is principally responsible for guiding the molecule to its target sequence.[6][7]

Q2: My this compound analog shows reduced or no sequence specificity compared to the natural product. What could be the reason?

A lack of sequence specificity in a synthetic analog often points to modifications in the carbohydrate domain.[1] Experiments with calicheamicinone, the aglycone core lacking the carbohydrate tail, demonstrated DNA cleavage but without any sequence selectivity.[1] If your analog has a modified or truncated oligosaccharide chain, it may not effectively engage with the minor groove in a sequence-specific manner. The thiobenzoate ring is also a key element for recognition.[1]

Q3: We are observing significant off-target DNA cleavage in our experiments. How can we mitigate this?

Off-target effects are a known challenge in the development of this compound-based therapeutics.[8][9] Here are a few strategies to consider:

  • Modification of the Carbohydrate Moiety: Since the oligosaccharide is the primary determinant of specificity, rational design of this component can enhance binding to the desired target sequence while reducing affinity for off-target sites.

  • Development of Synthetic Mimics: Creating synthetic mimics of this compound offers the potential to fine-tune specificity.[10][11][12] By systematically altering different parts of the molecule, it's possible to identify analogs with improved sequence discrimination.

  • Conjugation to Targeting Moieties: For therapeutic applications, conjugating this compound to a monoclonal antibody (Antibody-Drug Conjugate or ADC) that recognizes a tumor-specific antigen is a highly effective strategy to minimize off-target toxicity to healthy cells.[6][13][14]

Q4: How does DNA structure influence this compound binding?

The specific DNA binding process of this compound depends on both the base sequence and the structure and flexibility of the DNA double helix.[2][15] this compound binding can induce conformational changes in the DNA, such as bending.[16][17] The ability of the drug to recognize both A-T and G-C rich sequences suggests an "induced fit" mechanism, where the DNA structure may adapt to accommodate the binding of the drug.[18] The incorporation of DNA into nucleosomes can also alter this compound's cleavage pattern, sometimes creating new "hot spots" for damage.[19]

Troubleshooting Guides

Problem 1: Inconsistent results in DNA cleavage assays.
Possible Cause Troubleshooting Step
Degradation of this compound This compound is sensitive to light and temperature. Prepare fresh solutions for each experiment and store stock solutions appropriately (protected from light at low temperatures).
Variability in DNA Quality Ensure the purity and integrity of your plasmid or oligonucleotide DNA. Use spectrophotometry (A260/A280 ratio) and gel electrophoresis to check for quality.
Inconsistent Activation of the Enediyne Core The trisulfide "trigger" of this compound requires a nucleophile (e.g., glutathione) for activation.[15] Ensure consistent concentration and incubation time of the activating agent in your reaction buffer.
Pipetting Errors Due to the high potency of this compound, small variations in volume can lead to large differences in concentration. Use calibrated pipettes and consider preparing a master mix for multiple reactions.
Problem 2: Difficulty in interpreting hydroxyl radical footprinting results.
Possible Cause Troubleshooting Step
Incomplete Digestion The concentration of the hydroxyl radical generating reagent needs to be carefully titrated to achieve single-hit kinetics, where on average each DNA molecule is cleaved only once.[20]
Low Resolution on Gel Use a high-resolution denaturing polyacrylamide gel to separate the DNA fragments. Ensure the gel is run long enough to achieve good separation in the region of interest.
Non-specific Binding at High Concentrations High concentrations of this compound can lead to non-specific binding and obscure the specific footprint.[21] Perform the experiment over a range of drug concentrations to identify the optimal concentration that shows a clear footprint without excessive non-specific protection.
Faint or Unclear Footprint Ensure that the binding reaction has reached equilibrium before initiating the cleavage reaction. The incubation time may need to be optimized.

Quantitative Data Summary

Table 1: DNA Cleavage Potency of this compound and its Mimics

CompoundTarget DNAAssay ConditionEC50Reference
This compound γ1Supercoiled pBR322 DNAThiol activationLow nanomolar (nM)[10]
Synthetic Mimic 11 (bis-diazonium)Supercoiled pBR322 DNA525 nm light irradiation, 2h37.1 nM[11]
Synthetic Mimic 23 (tetra-diazonium)Supercoiled pBR322 DNA525 nm light irradiation, 1.5h2.76 nM[10]
Synthetic Mimic 23 (in darkness)Supercoiled pBR322 DNANo light irradiation1 µM[10]

Table 2: Ratio of Double-Strand Breaks (DSB) to Single-Strand Breaks (SSB) by this compound γ1

DNA SourceDSB:SSB RatioReference
Purified plasmid DNA~1:2[22]
Cellular DNA~1:3[22]

Experimental Protocols

Protocol 1: DNA Cleavage Assay using Supercoiled Plasmid DNA

This protocol is adapted from methods used to evaluate the DNA cleavage potency of this compound and its mimics.[10][11]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound or analog solution of known concentration

  • Activating agent (e.g., glutathione (B108866) for natural this compound) or light source for photoactivatable mimics

  • Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl)

  • Loading Dye (containing a tracking dye like bromophenol blue and a density agent like glycerol)

  • Agarose (B213101) gel (1%) containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • Gel Electrophoresis System and Power Supply

  • UV Transilluminator and Gel Documentation System

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes. For a standard 20 µL reaction, add:

    • Reaction Buffer

    • Supercoiled plasmid DNA (e.g., 0.5 µg)

    • Varying concentrations of this compound or analog

  • Initiate the cleavage reaction.

    • For natural this compound, add the activating agent (e.g., glutathione).

    • For photoactivatable mimics, expose the samples to the appropriate wavelength of light for a defined period.[10]

  • Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding loading dye.

  • Load the samples onto a 1% agarose gel. Include a lane with untreated plasmid DNA as a control.

  • Perform gel electrophoresis to separate the different DNA forms (supercoiled, nicked circular, and linear).

  • Visualize the DNA bands under UV light and capture an image.

  • Quantify the intensity of the bands corresponding to the supercoiled (Form I), nicked (Form II), and linear (Form III) DNA to determine the extent of cleavage at each drug concentration. The disappearance of the supercoiled form is used to calculate the EC50 value.

Protocol 2: Hydroxyl Radical Footprinting

This protocol provides a general framework for performing hydroxyl radical footprinting to identify the binding site of this compound on a specific DNA fragment.[20][23][24]

Materials:

  • DNA fragment of interest, uniquely end-labeled with a radioactive isotope (e.g., ³²P)

  • This compound solution

  • Hydroxyl radical generating reagents (Fenton chemistry):

    • (NH₄)₂Fe(SO₄)₂·6H₂O

    • EDTA

    • Ascorbic acid

    • H₂O₂

  • Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl)

  • Stop Solution (e.g., 10 mM EDTA, 1 mM NaOH, 0.1% bromophenol blue, 80% formamide)

  • Denaturing polyacrylamide gel (6-8%)

  • Gel Electrophoresis System for sequencing gels

  • Phosphorimager or X-ray film for autoradiography

Procedure:

  • Incubate the end-labeled DNA fragment with varying concentrations of this compound in the binding buffer to allow for binding equilibrium to be reached. Include a control reaction with no drug.

  • Initiate the cleavage reaction by adding the freshly prepared hydroxyl radical generating mixture to each sample. The reaction is typically very fast (a few minutes).

  • Quench the reaction by adding the stop solution.

  • Denature the DNA by heating the samples at 90-100°C for 3-5 minutes, followed by rapid cooling on ice.

  • Load the samples onto a denaturing polyacrylamide sequencing gel. Also, load sequencing ladders (e.g., Maxam-Gilbert G+A) of the same DNA fragment to precisely map the protected regions.

  • Run the gel until the tracking dye has migrated to the desired position.

  • Dry the gel and expose it to a phosphorimager screen or X-ray film.

  • The region where this compound binds will be protected from cleavage by the hydroxyl radicals, resulting in a "footprint" (a gap in the ladder of DNA bands) on the autoradiogram compared to the control lane.

Visualizations

Calicheamicin_Activation_and_DNA_Cleavage cluster_extracellular Extracellular/Cytoplasm cluster_intracellular Intracellular cluster_nucleus Nuclear Events ADC This compound-ADC Target_Cell Target Cell (e.g., Cancer Cell) ADC->Target_Cell Binding & Internalization Lysosome Lysosome Target_Cell->Lysosome Trafficking Released_this compound Released this compound Lysosome->Released_this compound Linker Cleavage Nucleus Nucleus Released_this compound->Nucleus Translocation DNA_Binding Minor Groove Binding (e.g., TCCT sequence) Activation Trisulfide Reduction (e.g., by Glutathione) DNA_Binding->Activation Cyclization Bergman Cyclization Activation->Cyclization Diradical p-Benzyne Diradical Formation Cyclization->Diradical H_Abstraction Hydrogen Abstraction from DNA Backbone Diradical->H_Abstraction DSB Double-Strand Break H_Abstraction->DSB Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis

Caption: Mechanism of action for a this compound-based ADC.

Experimental_Workflow_Footprinting Start Start: End-Labeled DNA Fragment Incubation Incubate DNA with this compound Start->Incubation Cleavage Add Hydroxyl Radical Reagents Incubation->Cleavage Quench Quench Reaction Cleavage->Quench Denature Denature DNA Samples Quench->Denature Electrophoresis Denaturing PAGE Denature->Electrophoresis Analysis Autoradiography & Analysis Electrophoresis->Analysis Result Identify 'Footprint' (Protected Region) Analysis->Result

Caption: Workflow for hydroxyl radical footprinting.

References

minimizing degradation of the calicheamicin trisulfide trigger

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of the calicheamicin (B1180863) trisulfide trigger. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the precise role of the methyl trisulfide group in this compound's mechanism of action?

A1: The methyl trisulfide group is the critical "trigger" for activating this compound's cytotoxic activity.[1] In the intracellular environment, this group is susceptible to nucleophilic attack, primarily by reducing agents like glutathione (B108866).[1] This initial reaction initiates a chemical cascade, including a Bergman cyclization, which generates a highly reactive p-benzyne diradical species.[1] This diradical is responsible for binding to the minor groove of DNA and causing double-strand breaks, which ultimately leads to apoptotic cell death.[1]

Q2: What is the primary chemical mechanism that leads to the degradation or activation of the trisulfide trigger?

A2: The primary mechanism is a nucleophilic attack on the central sulfur atom of the trisulfide moiety.[2] Intracellular thiols, most notably glutathione (GSH), act as nucleophiles that attack the trisulfide, leading to the formation of a thiolate. This thiolate then performs an intramolecular addition to an adjacent α,β-unsaturated ketone, which is the key step that triggers the subsequent DNA-cleaving reaction.[2] Therefore, exposure to any nucleophilic species, especially thiols, can be considered a primary degradation or activation pathway.

Q3: What are the most critical experimental factors that influence the stability of the this compound trisulfide?

A3: The stability of the trisulfide trigger is highly sensitive to the chemical environment. The most critical factors are:

  • Presence of Nucleophiles: Reducing agents and thiols (e.g., glutathione, DTT, β-mercaptoethanol) in buffers or media can directly attack and cleave the trisulfide bond, leading to premature activation.[2]

  • pH: The pH of the formulation buffer is crucial. While this compound-ADCs with hydrazone linkers are designed for cleavage in acidic lysosomes, the trisulfide trigger itself is generally more stable in a slightly acidic to neutral pH range (e.g., pH 6.0-7.0).[3][4] Deviations outside this optimal range can accelerate degradation.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation. For optimal stability, this compound ADCs should be stored under refrigerated conditions (typically 2-8°C).[5]

  • Exposure to Light: Payloads like this compound can be sensitive to UV light, which may lead to degradation.[6] It is crucial to protect ADC solutions from light.

Q4: What are the best practices for storing a this compound-based Antibody-Drug Conjugate (ADC) to ensure long-term stability?

A4: To maximize the shelf-life of a this compound ADC and prevent premature degradation of the trisulfide trigger, the following storage conditions are recommended:

  • Temperature: Store liquid formulations at 2-8°C.[5] Avoid repeated freeze-thaw cycles, as this can lead to aggregation and is generally not recommended.[5][7]

  • Formulation: Use a stabilizing buffer, preferably at a pH between 6.0 and 7.0.[3][7] The inclusion of excipients like sugars (sucrose, trehalose) and non-ionic surfactants (Polysorbate 20 or 80) can prevent aggregation.[5]

  • Protection from Light: Store vials in the dark or use amber vials to prevent photodegradation.[5][6]

  • Lyophilization: For long-term storage, lyophilization (freeze-drying) is an effective strategy.[8] Lyophilized ADCs, stored with appropriate stabilizers, can be kept at ambient temperatures for shipping and reconstituted in deionized water before use without altering their properties.[8]

Q5: Which buffer systems are recommended for working with this compound ADCs?

A5: The choice of buffer is critical for ADC stability.

  • Recommended Buffers: Histidine and phosphate (B84403) buffers are often preferred for formulating ADCs as they have been shown to reduce aggregation compared to other systems.[3] A pH range of 6.0 to 7.0 is generally optimal for stability.[3]

  • Buffers to Avoid: Citrate buffers have been observed to cause more aggregation with some ADCs and should be used with caution.[3]

  • Stabilizing Buffers: Commercially available proprietary ADC stabilizing buffers can be used for long-term storage.[7][8] These are often biocompatible formulations containing stabilizers that prevent hydrophobic drug interactions and can be used for both liquid storage below -20°C and lyophilization.[8] They typically do not contain reducing agents or metal chelators like EDTA.[7]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound ADCs.

Problem 1: I am observing premature release of the this compound payload in my stability studies.

  • Potential Cause 1: Nucleophiles in Buffer: Your assay buffer or formulation may contain reducing agents (e.g., DTT) or other nucleophiles that are cleaving the trisulfide trigger.

    • Solution: Ensure all buffers are free from thiols or other reducing agents.[7] Use non-nucleophilic buffers where possible.[9] Screen all buffer components for compatibility with your ADC before beginning a long-term stability study.

  • Potential Cause 2: Non-Optimal pH: The pH of your solution may be outside the optimal stability range, accelerating degradation.

    • Solution: Prepare fresh buffers and verify the pH before each experiment. For many ADCs, a pH range of 6.0-7.0 is ideal.[3] Consider performing a pH stability study to determine the optimal pH for your specific ADC.

  • Potential Cause 3: Linker Instability: If you are using a cleavable linker (e.g., hydrazone), it may be hydrolyzing prematurely even at neutral pH.[2][5]

    • Solution: For analytical purposes, ensure your LC-MS mobile phase does not have a low pH that could artificially cleave an acid-labile linker.[5] If premature release is observed in plasma stability assays, this may be an inherent property of the linker chemistry.[10]

Problem 2: My ADC sample shows high levels of aggregation after storage.

  • Potential Cause 1: Hydrophobic Interactions: this compound is a hydrophobic molecule. When conjugated to an antibody, it increases the overall hydrophobicity, which can lead to intermolecular interactions and aggregation.[5]

    • Solution: Optimize your formulation by adding stabilizing excipients. Non-ionic surfactants like Polysorbate 20 or 80, and sugars such as sucrose (B13894) or trehalose, can effectively reduce aggregation.[5]

  • Potential Cause 2: Improper Storage Conditions: Storing at inappropriate temperatures or subjecting the ADC to freeze-thaw cycles can promote aggregation.[5]

    • Solution: Store the ADC at the recommended 2-8°C for liquid formulations.[5] If you must freeze the sample, do so as a single-use aliquot in a cryoprotectant-containing buffer and avoid repeated freeze-thaw cycles. Lyophilization is a superior method for long-term storage.[8]

Problem 3: My Drug-to-Antibody Ratio (DAR) measurements are inconsistent between experiments.

  • Potential Cause 1: Analytical Method-Induced Degradation: Some analytical techniques, like Reversed-Phase HPLC (RP-HPLC), may use conditions (e.g., low pH mobile phases) that can cause degradation of the ADC or cleavage of certain linkers, leading to inaccurate DAR calculations.[5]

    • Solution: Use analytical techniques that maintain the integrity of the ADC, such as Hydrophobic Interaction Chromatography (HIC) or native Mass Spectrometry (MS).[5] These methods analyze the intact ADC under non-denaturing conditions.

  • Potential Cause 2: Sample Heterogeneity: ADCs produced by traditional conjugation methods can be heterogeneous mixtures with varying numbers of drugs per antibody.[5]

    • Solution: Ensure the sample is mixed thoroughly before analysis. For detailed characterization, use high-resolution methods like HIC-HPLC or LC-MS that can resolve the different DAR species.[5]

  • Potential Cause 3: Instrumental Variability: Fluctuations in instrument performance can lead to inconsistent results.

    • Solution: Regularly calibrate and maintain your analytical instruments. Use an internal standard where appropriate to normalize for variations.[5]

Problem 4: The in vitro potency of my ADC has decreased significantly.

  • Potential Cause 1: Trisulfide Trigger Degradation: The most likely cause is the premature cleavage of the trisulfide trigger, releasing the payload before it reaches the target cells.

    • Solution: Re-evaluate all storage and handling procedures, paying close attention to buffer composition, pH, and temperature. Analyze an aliquot of the ADC batch by LC-MS to quantify the amount of free payload.[5]

  • Potential Cause 2: ADC Aggregation: Aggregated ADCs are often less potent and can have altered pharmacokinetic properties.

    • Solution: Analyze the ADC sample using Size-Exclusion HPLC (SEC-HPLC) to quantify the percentage of high molecular weight species (aggregates).[5] If aggregation is high, the formulation and storage conditions need to be re-optimized.

  • Potential Cause 3: Payload Degradation: Exposure to light can degrade the this compound payload itself.[6]

    • Solution: Always handle the ADC in light-protected containers. Review handling procedures to identify any steps where the sample might have been exposed to excessive light.

Section 3: Data Presentation: Factors Influencing Stability

Table 1: Summary of Factors Affecting this compound Trisulfide Stability

FactorEffect on Trisulfide StabilityRecommendations & RemarksCitations
pH Optimal stability is generally in the slightly acidic to neutral range (pH 6.0 - 7.0).Deviating to more acidic or alkaline pH can increase degradation rates. Histidine and phosphate buffers are often preferred over citrate.[3]
Temperature Higher temperatures accelerate the rate of chemical degradation.Store liquid formulations at 2-8°C. Avoid prolonged exposure to room temperature or higher.[5]
Nucleophiles (Thiols) Strong nucleophiles like glutathione, DTT, or cysteine directly attack and cleave the trisulfide, causing premature activation.Avoid the use of any reducing agents in formulation or assay buffers. Use non-nucleophilic buffer systems when possible.[2][7][9]
Light Exposure UV light can potentially lead to the degradation of the this compound payload.Protect ADC from light at all stages of handling and storage by using amber vials or covering containers with foil.[6]
Freeze-Thaw Cycles Can induce physical instability, leading to aggregation and precipitation.Avoid repeated freeze-thaw cycles. If freezing is necessary, use single-use aliquots. Lyophilization is the preferred method for long-term storage.[5][7][8]

Table 2: Recommended Formulation Components for this compound ADC Stability

Component TypeExample(s)Typical pH / ConcentrationPurposeCitations
Buffering Agent Histidine, Sodium PhosphatepH 6.0 - 7.0Maintain optimal pH, minimize degradation, and reduce aggregation.[3][11]
Bulking Agent / Stabilizer Sucrose, Trehalose-Act as cryoprotectants during lyophilization and stabilizers in liquid/reconstituted form.[5][11]
Surfactant Polysorbate 20, Polysorbate 80-Prevent aggregation and surface adsorption by minimizing hydrophobic interactions.[5]

Section 4: Experimental Protocols

Protocol 1: SEC-HPLC for Aggregation Analysis

  • Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.[5]

  • Materials:

    • Size-Exclusion HPLC column (e.g., TSKgel G3000SWxl)

    • HPLC system with UV detector

    • Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

    • ADC sample

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.[5]

    • Prepare the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[5]

    • Inject a suitable volume (e.g., 20 µL) of the sample onto the column.[5]

    • Run the chromatography for a sufficient time (e.g., 30 minutes) to allow for the elution of all species.

    • Monitor the eluent at 280 nm.

    • Integrate the peak areas corresponding to the monomer and the high molecular weight species (aggregates), which elute earlier.

    • Calculate the percentage of aggregation as: (% Aggregation) = (Area_aggregates / (Area_monomer + Area_aggregates)) * 100.

Protocol 2: LC-MS for DAR and Integrity Analysis

  • Objective: To determine the average Drug-to-Antibody Ratio (DAR) and detect any premature payload release from a this compound ADC.[5]

  • Materials:

    • LC-MS system (e.g., Q-TOF mass spectrometer coupled to a UHPLC)

    • Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)

    • ADC sample

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Prepare the ADC sample to a concentration of approximately 0.5-1 mg/mL in Mobile Phase A.[5]

    • Inject the sample onto the column.

    • Elute the ADC using a gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 15 minutes).[5]

    • Acquire mass spectra in the appropriate m/z range for the ADC.

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.[5]

    • Identify the mass of the unconjugated antibody and the mass of the linker-payload.

    • Calculate the number of drugs conjugated for each peak and the relative abundance of each DAR species from the peak intensities.

    • Calculate the average DAR by taking the weighted average of the different DAR species.[5]

    • Analyze the chromatogram for peaks corresponding to the free (released) this compound payload.

Protocol 3: In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the ADC and quantify payload release in a biologically relevant matrix.[10][12]

  • Materials:

    • ADC of interest

    • Control plasma (e.g., human, mouse)

    • 37°C incubator

    • Quenching solution (e.g., cold acetonitrile with an internal standard)

    • LC-MS/MS system

  • Procedure:

    • Incubate the ADC (e.g., at 100 µg/mL) in plasma at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction mixture.

    • Immediately stop the reaction by adding 3-4 volumes of cold quenching solution to precipitate the plasma proteins.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the released this compound payload.

    • Calculate the percentage of released payload at each time point relative to the initial total conjugated payload.

Section 5: Mandatory Visualizations

Calicheamicin_Activation_Pathway cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Intracellular Environment cluster_Target Cellular Target ADC This compound-Trisulfide (Attached to Antibody) Thiol Thiol (e.g., Glutathione) ADC->Thiol Nucleophilic Attack Intermediate Thiolate Intermediate Thiol->Intermediate Cyclization Bergman Cyclization Intermediate->Cyclization Spontaneous Rearrangement Diradical p-Benzyne Diradical (Active Payload) Cyclization->Diradical DNA Nuclear DNA Diradical->DNA Binds to Minor Groove Cleavage Double-Strand Break (Cell Death) DNA->Cleavage Hydrogen Abstraction

Diagram 1: this compound activation pathway following nucleophilic attack on the trisulfide trigger.

ADC_Stability_Workflow cluster_assays Analytical & Functional Assays start Start: ADC Sample Batch prep Prepare Samples: - Storage Conditions (T, light) - Formulation Buffers start->prep sechplc SEC-HPLC: Assess Aggregation prep->sechplc lcms LC-MS: Assess DAR & Integrity prep->lcms plasma Plasma Stability: Assess Payload Release prep->plasma potency In Vitro Potency Assay: Assess Activity prep->potency analysis Data Analysis: - % Aggregation - Avg. DAR - % Free Payload - IC50 Value sechplc->analysis lcms->analysis plasma->analysis potency->analysis report End: Comprehensive Stability Report analysis->report

Diagram 2: General experimental workflow for assessing ADC stability.

Troubleshooting_Logic start Start: Low ADC Potency Observed check_agg Analyze by SEC-HPLC. Is Aggregation > Target? start->check_agg check_payload Analyze by LC-MS. Is Free Payload Detected? check_agg->check_payload No cause_agg Likely Cause: Aggregation check_agg->cause_agg Yes check_dar Analyze by Native MS/HIC. Is DAR Correct? check_payload->check_dar No cause_cleavage Likely Cause: Premature Trisulfide Cleavage check_payload->cause_cleavage Yes cause_conjugation Likely Cause: Conjugation Issue check_dar->cause_conjugation No action_agg Action: Optimize Formulation/Storage (Excipients, Temp, pH) cause_agg->action_agg action_cleavage Action: Re-evaluate Buffers (pH, Nucleophiles) & Handling Procedures cause_cleavage->action_cleavage action_conjugation Action: Re-evaluate Conjugation Protocol & Purification cause_conjugation->action_conjugation

Diagram 3: Troubleshooting logic for diagnosing the cause of low ADC potency.

References

Validation & Comparative

Validating Calicheamicin Target Engagement: A Comparative Guide for Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the engagement of calicheamicin-based antibody-drug conjugates (ADCs) with their intended DNA target is a critical step in preclinical evaluation. This guide provides an objective comparison of key methodologies, supported by experimental data, to assess the delivery of the This compound (B1180863) payload and the subsequent induction of DNA damage.

Calicheamicins are a class of potent enediyne antitumor antibiotics that bind to the minor groove of DNA, leading to double-strand breaks (DSBs) and ultimately, apoptotic cell death.[1][2] When utilized as payloads in ADCs, their targeted delivery to cancer cells is designed to minimize off-target toxicity while maximizing therapeutic efficacy.[3][4] Validating that the this compound payload effectively reaches and damages the DNA of target cells is paramount for advancing these promising therapeutics.

This guide will explore direct and indirect methods for validating this compound target engagement, present quantitative data in comparative tables, provide detailed experimental protocols for key assays, and visualize complex biological processes and workflows using diagrams.

Upstream Validation: Confirming ADC Internalization and Payload Release

Before this compound can engage its target, the ADC must first be internalized by the cancer cell, and the payload must be released from the antibody. Validating these upstream events provides crucial evidence of target engagement.

ADC Internalization Assays

These assays confirm that the ADC is being taken up by the target cells. Common methods include:

  • Flow Cytometry: A high-throughput method that quantifies the amount of fluorescently-labeled ADC bound to and internalized by cells.[5][6]

  • Confocal Microscopy: Provides visualization of ADC internalization and trafficking within the cell, offering qualitative and semi-quantitative data.[5]

  • pH-Sensitive Dyes: These dyes fluoresce only in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization into these compartments.[7]

Payload Release Assays

These methods verify that the linker connecting this compound to the antibody is cleaved, liberating the cytotoxic payload. A primary technique is:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive method can identify and quantify the released this compound payload and its metabolites from cell lysates or in vivo samples.[2][3]

Direct Assessment of Target Engagement: Detecting DNA Damage

The hallmark of successful this compound target engagement is the induction of DNA double-strand breaks. Several assays can be employed to detect and quantify this damage.

Primary Pharmacodynamic Assays: A Head-to-Head Comparison

The two most common and well-established methods for detecting DNA DSBs are the γ-H2AX assay and the neutral Comet assay.

Featureγ-H2AX AssayNeutral Comet Assay
Principle Immunofluorescent detection of phosphorylated histone H2AX (γ-H2AX), which forms foci at the sites of DNA DSBs.[1]Single-cell gel electrophoresis where fragmented DNA from DSBs migrates out of the nucleus, forming a "comet tail".[1]
Primary Endpoint Quantification of γ-H2AX foci per nucleus or total nuclear fluorescence intensity.[1]Percentage of DNA in the comet tail, tail length, and tail moment.[8]
Sensitivity Highly sensitive; can detect a single DSB per nucleus.[9]Highly sensitive for detecting DNA strand breaks.
Throughput High-throughput with imaging flow cytometry; medium with microscopy.[1]Medium to high-throughput, especially with automated scoring systems.[1]
Specificity for DSBs Highly specific for DSBs.[1]Specific for DSBs. The alkaline version also detects single-strand breaks.
Sample Type FFPE or frozen tissue sections, single-cell suspensions.[1]Single-cell suspensions from fresh or frozen tissues.[1]
Quantitative Data from Preclinical Studies

The following table summarizes representative quantitative data from preclinical studies of this compound-based ADCs. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

AssayADC/PayloadCell LineConcentrationObserved Effect
In Vitro Cytotoxicity (IC50) aCD22-calicheamicin ADCWSU-DLCL20.05 nM[10]
aCD22-calicheamicin ADCBJAB0.12 nM[10]
anti-EFNA4-calicheamicin ADCVarious~1 ng/mL[11]
Inotuzumab ozogamicin (B1678132) (CMC-544)ALL cell lines0.15 - 4.9 ng/mL[11]
γ-H2AX Foci Formation SJG-136 (DNA cross-linking agent)Human FibroblastsDose-dependent>10-fold more sensitive than Comet assay[12]
EtoposideHuman PBMCs≥0.53 µMDetectable increase in foci[13]
Neutral Comet Assay This compoundHL60 cellsTreatmentSignificant increase in % tail DNA[14]
DoxorubicinU251 cells1 µMSignificantly increased tail moment[8]

Alternative and Complementary Assays

Beyond the primary pharmacodynamic assays, other methods can provide further validation of this compound's mechanism of action.

  • 53BP1 Foci Formation Assay: 53BP1 is another protein that is recruited to sites of DNA DSBs and forms foci that can be visualized by immunofluorescence, often in conjunction with γ-H2AX.[15]

  • DNA-PKcs Phosphorylation Assay: The catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) is a key player in the non-homologous end joining (NHEJ) repair pathway for DSBs. Its phosphorylation can be measured as an indicator of active DNA repair.

  • Direct Quantification of DNA Adducts: Advanced techniques like accelerator mass spectrometry (AMS) can directly quantify the number of this compound-DNA adducts, offering exceptional sensitivity.[10]

Visualizing the Pathways and Processes

To better understand the complex mechanisms and workflows involved in validating this compound target engagement, the following diagrams have been generated using the Graphviz DOT language.

cluster_adc_pathway This compound ADC Mechanism of Action ADC This compound-ADC Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released this compound Lysosome->Payload Linker Cleavage Nucleus Nucleus Payload->Nucleus Nuclear Translocation DNA DNA Nucleus->DNA Minor Groove Binding DSB Double-Strand Break DNA->DSB DNA Cleavage Apoptosis Apoptosis DSB->Apoptosis Cell Death Induction

Figure 1: this compound ADC mechanism of action.

cluster_workflow Experimental Workflow for Target Engagement Validation cluster_upstream Upstream Validation cluster_downstream Downstream Validation start Preclinical Model (In Vitro / In Vivo) treatment Treat with this compound ADC start->treatment internalization ADC Internalization Assay (Flow Cytometry, Microscopy) treatment->internalization payload_release Payload Release Assay (LC-MS/MS) treatment->payload_release dna_damage DNA Damage Assays (γ-H2AX, Comet Assay) treatment->dna_damage end Data Analysis & Interpretation internalization->end payload_release->end dna_repair DNA Repair Assays (53BP1, DNA-PKcs) dna_damage->dna_repair apoptosis Apoptosis Assays dna_repair->apoptosis apoptosis->end

Figure 2: Workflow for target engagement validation.

cluster_assays Logical Relationships of Validation Assays Target_Engagement Target Engagement Validation Upstream Upstream Events Target_Engagement->Upstream Downstream Downstream Consequences Target_Engagement->Downstream Internalization ADC Internalization Upstream->Internalization Payload_Release Payload Release Upstream->Payload_Release DNA_Damage Direct DNA Damage Downstream->DNA_Damage Cellular_Response Cellular Response Downstream->Cellular_Response gH2AX γ-H2AX Assay DNA_Damage->gH2AX Comet Comet Assay DNA_Damage->Comet DNA_PKcs DNA-PKcs Phosphorylation Cellular_Response->DNA_PKcs FiftyThreeBP1 53BP1 Foci Formation Cellular_Response->FiftyThreeBP1 Apoptosis Apoptosis Cellular_Response->Apoptosis

Figure 3: Logical relationships of validation assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

γ-H2AX Immunofluorescence Assay

This protocol is adapted for cultured cells treated with a this compound-ADC.

  • Cell Culture and Treatment: Plate cells on coverslips or in imaging-compatible plates. Treat with various concentrations of the this compound-ADC for desired time points. Include appropriate vehicle and positive controls.

  • Fixation: Aspirate the media and wash cells with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to the nucleus.

  • Blocking: Wash with PBS and block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-γ-H2AX antibody in the blocking solution according to the manufacturer's instructions. Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-conjugated secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells with PBS. Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image Acquisition and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of γ-H2AX foci per nucleus or the total nuclear fluorescence intensity using image analysis software.[12]

Neutral Comet Assay

This protocol is for detecting DNA double-strand breaks in a single-cell suspension.

  • Cell Preparation: Prepare a single-cell suspension from cultured cells or dissociated tumor tissue.

  • Embedding Cells in Agarose (B213101): Mix the cell suspension with low melting point agarose and pipette onto a Comet assay slide. Allow it to solidify.

  • Lysis: Immerse the slides in a neutral lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with neutral electrophoresis buffer and apply an electric current. The fragmented DNA will migrate out of the nucleus.

  • Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Imaging and Analysis: Visualize the "comets" using a fluorescence microscope. Quantify the percentage of DNA in the tail, tail length, and tail moment using specialized software.[1]

Conclusion

Validating the target engagement of this compound-based ADCs in preclinical models is a multifaceted process that requires a combination of assays to build a comprehensive picture of the drug's activity. By assessing upstream events like ADC internalization and payload release, and directly quantifying the downstream consequence of DNA damage, researchers can confidently evaluate the efficacy and mechanism of action of these potent anticancer agents. The choice of assay will depend on the specific research question, available resources, and desired throughput. This guide provides a framework for selecting and implementing the most appropriate methods for robustly validating this compound target engagement.

References

A Comparative Guide to the Potency of Calicheamicin and Other Enediyne Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of calicheamicin (B1180863) with other prominent enediyne antibiotics, namely esperamicin, neocarzinostatin, and dynemicin A. The information presented herein is supported by experimental data to facilitate objective comparison and further research.

Enediyne antibiotics are a class of exceptionally potent antitumor agents known for their unique mechanism of action involving the generation of diradical species that cause sequence-selective cleavage of DNA.[1][2] This guide will delve into their comparative cytotoxicity, the experimental methods used to determine their potency, and the cellular pathways they trigger.

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of the potency of a compound in inhibiting a specific biological process, such as cell growth, by 50%. The following table summarizes the available IC₅₀ data for this compound, esperamicin, neocarzinostatin, and dynemicin A against various cancer cell lines. It is important to note that direct comparisons of IC₅₀ values across different studies can be challenging due to variations in experimental conditions, such as cell lines, exposure times, and assay methodologies.

AntibioticCell LineCancer TypeIC₅₀ (nM)
This compound γ1 HL-60Promyelocytic LeukemiaPotent cytotoxicity observed
WSU-DLCL2 (as ADC)Non-Hodgkin Lymphoma0.05
BJAB (as ADC)Burkitt's Lymphoma0.12
Esperamicin A1 HCT116Colon Carcinoma0.0003 (µg/mL)
B16-F10Melanoma0.0045 (µg/mL)
Neocarzinostatin C6Glioma493.64[3]
U87MGGlioblastoma462.96[3]
CHO AA8Chinese Hamster Ovary~1.5 times less sensitive than EM9
Dynemicin A Molt-4T-cell Leukemia0.03[3]

Note: The potency of this compound γ1 is often evaluated in the context of antibody-drug conjugates (ADCs), which can influence its IC₅₀ value based on the targeted delivery.[3] Data for Dynemicin A is often used as a reference for the closely related Dynemicin S.

Mechanism of Action: A Unified Pathway of DNA Destruction

The primary mechanism of action for enediyne antibiotics involves a fascinating chemical transformation that leads to DNA damage. The core structure of these molecules, the "enediyne," is a nine- or ten-membered ring containing a double bond and two triple bonds.[1][2] This structure is a precursor to a highly reactive diradical species. The general mechanism can be broken down into the following key stages:

  • DNA Binding: The antibiotic, often guided by a carbohydrate or protein component, binds to the minor groove of DNA.[4][5]

  • Activation: A triggering event, such as a reaction with a thiol-containing molecule like glutathione, initiates a conformational change in the enediyne core.[6][7]

  • Bergman Cyclization: This conformational change brings the two triple bonds into close proximity, leading to a spontaneous reaction known as the Bergman cyclization. This reaction forms a highly reactive para-benzyne diradical.[4][5]

  • Hydrogen Abstraction: The diradical, positioned within the DNA minor groove, abstracts hydrogen atoms from the sugar-phosphate backbone of DNA.[4][6]

  • DNA Strand Scission: This hydrogen abstraction leads to both single- and double-strand breaks in the DNA, which are difficult for the cell to repair and ultimately trigger cell death pathways.[7][8]

The DNA damage induced by enediyne antibiotics activates a cascade of cellular signaling pathways, primarily the DNA Damage Response (DDR). This response aims to either repair the damage or, if the damage is too extensive, induce programmed cell death (apoptosis).

General Enediyne DNA Damage and Apoptosis Pathway

G cluster_0 Enediyne Action cluster_1 Cellular Response Enediyne Antibiotic Enediyne Antibiotic DNA Binding DNA Binding Enediyne Antibiotic->DNA Binding Activation (e.g., by Glutathione) Activation (e.g., by Glutathione) DNA Binding->Activation (e.g., by Glutathione) Bergman Cyclization Bergman Cyclization Activation (e.g., by Glutathione)->Bergman Cyclization p-Benzyne Diradical Formation p-Benzyne Diradical Formation Bergman Cyclization->p-Benzyne Diradical Formation Hydrogen Abstraction from DNA Hydrogen Abstraction from DNA p-Benzyne Diradical Formation->Hydrogen Abstraction from DNA DNA Double-Strand Breaks DNA Double-Strand Breaks Hydrogen Abstraction from DNA->DNA Double-Strand Breaks ATM/ATR Activation ATM/ATR Activation DNA Double-Strand Breaks->ATM/ATR Activation p53 Activation p53 Activation ATM/ATR Activation->p53 Activation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p53 Activation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis p53 Activation->Apoptosis

Caption: General signaling pathway of enediyne-induced DNA damage and apoptosis.

This compound-Induced Apoptosis Pathway

This compound-induced apoptosis is known to proceed through a caspase-mediated mitochondrial amplification loop and is dependent on the pro-apoptotic protein Bax.[9] It can trigger apoptosis in a p53-independent manner.[9]

G This compound This compound DNA Double-Strand Breaks DNA Double-Strand Breaks This compound->DNA Double-Strand Breaks Caspase Activation (Upstream) Caspase Activation (Upstream) DNA Double-Strand Breaks->Caspase Activation (Upstream) Mitochondrial Permeability Transition Mitochondrial Permeability Transition Caspase Activation (Upstream)->Mitochondrial Permeability Transition Cytochrome c Release Cytochrome c Release Mitochondrial Permeability Transition->Cytochrome c Release Bax Bax Mitochondrial Permeability Transition->Bax Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: this compound-induced apoptosis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the potency and mechanism of action of enediyne antibiotics.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of a compound.[10][11]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Enediyne antibiotic (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the enediyne antibiotic in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration (log scale) to determine the IC₅₀ value.

MTT Assay Experimental Workflow

A Seed cells in 96-well plate B Add serial dilutions of enediyne antibiotic A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Read absorbance at 570-590 nm F->G H Calculate IC50 value G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

This assay is used to visualize the ability of an enediyne antibiotic to cause single- and double-strand breaks in plasmid DNA using agarose (B213101) gel electrophoresis.[12][13][14]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Enediyne antibiotic

  • Activating agent (e.g., dithiothreitol (B142953) (DTT) or glutathione)

  • Reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Agarose

  • TAE or TBE buffer

  • DNA loading dye

  • DNA stain (e.g., ethidium (B1194527) bromide)

  • UV transilluminator and gel documentation system

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA, reaction buffer, and varying concentrations of the enediyne antibiotic.

  • Activation: Add the activating agent to initiate the DNA cleavage reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding DNA loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the dye front has migrated sufficiently.

  • Visualization and Analysis: Stain the gel with a DNA stain and visualize the DNA bands under a UV transilluminator. The different forms of plasmid DNA (supercoiled, nicked, and linear) will migrate at different rates, allowing for the assessment of single- and double-strand breaks.

Plasmid DNA Cleavage Assay Workflow

A Prepare reaction mixture with plasmid DNA and enediyne B Add activating agent A->B C Incubate at 37°C B->C D Stop reaction with loading dye C->D E Run on agarose gel D->E F Stain and visualize DNA bands E->F G Analyze DNA cleavage (nicked vs. linear) F->G

Caption: Experimental workflow for the plasmid DNA cleavage assay.

References

Unveiling DNA's Scars: A Comparative Guide to Validating Calicheamicin-Induced Double-Strand Breaks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of DNA double-strand breaks (DSBs) induced by potent antitumor agents like calicheamicin (B1180863) is paramount. This guide provides an objective comparison of key methodologies, supported by experimental data and detailed protocols, to empower informed decisions in preclinical research and drug development.

This compound, a member of the enediyne class of antibiotics, is renowned for its extraordinary cytotoxicity, which stems from its ability to bind to the minor groove of DNA and induce site-specific double-strand breaks. This potent activity is harnessed in antibody-drug conjugates (ADCs) for targeted cancer therapy. The validation and quantification of these DSBs are critical for understanding the mechanism of action, determining drug efficacy, and assessing potential off-target effects.

This guide delves into the primary assays used to detect and quantify this compound-induced DSBs: the γ-H2AX assay, the comet assay (single-cell gel electrophoresis), and pulsed-field gel electrophoresis (PFGE). We will compare their performance, provide detailed experimental protocols, and present a framework for selecting the most appropriate method for your research needs.

The Mechanism of this compound-Induced DNA Damage

This compound's DNA-cleaving prowess originates from its unique enediyne core. Upon activation within the cell, typically through reduction of a trisulfide trigger, the enediyne undergoes a Bergman cyclization.[1][2][3] This chemical transformation generates a highly reactive para-benzyne diradical.[2] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, ultimately leading to the formation of double-strand breaks.[2][4]

Calicheamicin_Mechanism This compound This compound Activation Reductive Activation (e.g., Glutathione) This compound->Activation Enediyne Activated Enediyne Activation->Enediyne Bergman Bergman Cyclization Enediyne->Bergman Diradical p-Benzyne Diradical Bergman->Diradical H_Abstraction Hydrogen Atom Abstraction Diradical->H_Abstraction DNA DNA Minor Groove DNA->H_Abstraction DSB DNA Double-Strand Break H_Abstraction->DSB

Mechanism of this compound-Induced DNA DSB

Comparative Analysis of DSB Detection Assays

The choice of assay for validating this compound-induced DSBs depends on several factors, including the desired endpoint, sample type, throughput requirements, and sensitivity. The following table provides a comparative overview of the three most common methods.

Featureγ-H2AX AssayComet Assay (Neutral)Pulsed-Field Gel Electrophoresis (PFGE)
Principle Immunofluorescent detection of phosphorylated histone H2AX (γ-H2AX), a surrogate marker for DSBs.[5]Single-cell electrophoresis where fragmented DNA migrates out of the nucleus, forming a "comet tail".[5]Separation of large DNA fragments based on their size in a gel matrix subjected to an alternating electric field.[6]
Primary Endpoint Quantification of γ-H2AX foci per nucleus or total nuclear fluorescence intensity.[5]Percentage of DNA in the comet tail, tail length, and tail moment.[5]Fraction of DNA released from the well into the gel.[7]
Specificity for DSBs Highly specific for DSBs.[5]The neutral comet assay is specific for DSBs, while the alkaline version detects both single and double-strand breaks.[8][9]Highly specific for DSBs.[10]
Sensitivity Highly sensitive, capable of detecting a small number of DSBs per cell.[11]Highly sensitive for detecting DNA strand breaks.[12]Less sensitive than the γ-H2AX and comet assays.[13]
Throughput High-throughput with imaging flow cytometry; medium with microscopy.[14]Medium to high-throughput, especially with automated scoring systems.Low-throughput and labor-intensive.
Sample Type FFPE or frozen tissue sections, single-cell suspensions.[5]Single-cell suspensions from fresh or frozen tissues.[5]Cell suspensions.[10]
Advantages Well-established biomarker for DSBs, suitable for in situ analysis in tissues.[5]Provides information on DNA damage at the single-cell level.[8]Provides a direct measure of DNA fragmentation.[10]
Limitations Indirect measure of DSBs, foci number can be influenced by cell cycle and chromatin structure.Requires viable single-cell suspensions, can be affected by apoptosis.Requires a relatively high number of cells, not suitable for rare cell populations.

Performance Comparison with Other DSB-Inducing Agents

To provide context for the potency of this compound, it is useful to compare its DSB-inducing activity with other well-characterized agents such as etoposide (B1684455) (a topoisomerase II inhibitor) and bleomycin (B88199) (a radiomimetic glycopeptide antibiotic).

AgentMechanism of DSB InductionTypical Effective Concentration for DSB Induction
This compound Bergman cyclization leading to diradical formation and hydrogen abstraction.[2]Picomolar to nanomolar range.[3]
Etoposide Inhibition of topoisomerase II, leading to the stabilization of cleavage complexes and DSBs during DNA replication.[15]Micromolar range.[16]
Bleomycin Oxidative cleavage of DNA, generating single- and double-strand breaks.[17]Micromolar range.[16]

Experimental Protocols

Detailed methodologies for the three primary DSB detection assays are provided below.

γ-H2AX Immunofluorescence Assay

This protocol outlines the detection of γ-H2AX foci in cultured cells treated with this compound.

Materials:

  • Cultured cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-conjugated anti-primary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere.

  • Treat cells with the desired concentrations of this compound for the specified duration.

  • Wash the cells with PBS.

  • Fix the cells with fixation solution for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Incubate the cells with the primary anti-γ-H2AX antibody diluted in blocking solution overnight at 4°C.[18]

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.[18]

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides using a mounting medium containing DAPI.

  • Visualize and quantify γ-H2AX foci using a fluorescence microscope and image analysis software.

gH2AX_Workflow Start Cell Seeding & Treatment Fixation Fixation Start->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody (anti-γ-H2AX) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Fluorescent) Primary_Ab->Secondary_Ab Staining DAPI Staining Secondary_Ab->Staining Imaging Fluorescence Microscopy & Quantification Staining->Imaging

γ-H2AX Immunofluorescence Workflow
Neutral Comet Assay

This protocol describes the detection of DSBs in single cells using the neutral comet assay.

Materials:

  • Cell suspension

  • Low melting point agarose (B213101)

  • Comet assay slides

  • Lysis solution (neutral pH)

  • Neutral electrophoresis buffer

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope

  • Comet scoring software

Procedure:

  • Prepare a single-cell suspension from your treated and control samples.

  • Mix the cell suspension with low melting point agarose at a 1:10 ratio (v/v).[12]

  • Pipette 50 µL of the cell/agarose mixture onto a comet assay slide.[12]

  • Allow the agarose to solidify at 4°C for 10 minutes in the dark.[12]

  • Immerse the slides in pre-chilled lysis solution for at least 1 hour at 4°C.[12]

  • Wash the slides with pre-chilled 1x neutral electrophoresis buffer for 30 minutes at 4°C.[12]

  • Place the slides in a horizontal electrophoresis tank filled with fresh, cold neutral electrophoresis buffer.

  • Perform electrophoresis at a low voltage (e.g., 21 volts) for 1 hour at 4°C.[12]

  • Gently remove the slides and immerse them in 70% ethanol (B145695) for 5 minutes.[1]

  • Air dry the slides.

  • Stain the DNA with a fluorescent dye.[1]

  • Visualize the comets using a fluorescence microscope and quantify the tail moment using specialized software.

Comet_Assay_Workflow Start Cell Suspension Preparation Embedding Embedding in Agarose Start->Embedding Lysis Cell Lysis (Neutral pH) Embedding->Lysis Electrophoresis Neutral Gel Electrophoresis Lysis->Electrophoresis Staining DNA Staining Electrophoresis->Staining Imaging Fluorescence Microscopy & Analysis Staining->Imaging

Neutral Comet Assay Workflow
Pulsed-Field Gel Electrophoresis (PFGE)

This protocol provides a general overview of PFGE for the detection of DNA fragmentation.

Materials:

  • Cell suspension

  • Low melting point agarose

  • Lysis buffer

  • Proteinase K

  • Pulsed-field certified agarose

  • TBE buffer

  • Pulsed-field gel electrophoresis system

  • DNA stain (e.g., ethidium (B1194527) bromide)

  • Gel imaging system

Procedure:

  • Embed the cell suspension in agarose plugs.

  • Lyse the cells within the plugs using a lysis buffer containing detergents and proteases (e.g., proteinase K) to remove cellular proteins and membranes.[7]

  • Wash the plugs extensively to remove detergents and cellular debris.

  • Load the agarose plugs into the wells of a pulsed-field certified agarose gel.

  • Perform electrophoresis using a PFGE system with optimized parameters (switch time, voltage, run time) to separate large DNA fragments.[7]

  • Stain the gel with a DNA intercalating dye.

  • Visualize the DNA fragmentation pattern using a gel imaging system and quantify the fraction of DNA that has migrated out of the well.[7]

PFGE_Workflow Start Cell Embedding in Agarose Plugs Lysis Cell Lysis & Protein Digestion Start->Lysis Washing Plug Washing Lysis->Washing Electrophoresis Pulsed-Field Gel Electrophoresis Washing->Electrophoresis Staining Gel Staining Electrophoresis->Staining Analysis Image Analysis & Quantification Staining->Analysis

Pulsed-Field Gel Electrophoresis Workflow

By carefully considering the principles, advantages, and limitations of each assay, researchers can confidently select and implement the most appropriate methods to validate and quantify the DNA double-strand breaks induced by this compound, thereby advancing our understanding of this potent class of anticancer agents.

References

A Researcher's Guide to Confirming Calicheamicin Activity: γ-H2AX Assay vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calicheamicins are a class of exceptionally potent antitumor antibiotics used as payloads in antibody-drug conjugates (ADCs).[1] Their cytotoxicity stems from their unique ability to bind to the minor groove of DNA and induce double-strand breaks (DSBs), which, if left unrepaired, trigger apoptosis.[2][3] Verifying that calicheamicin (B1180863) reaches its target and exerts this DNA-damaging effect is a critical step in preclinical drug development. This guide provides an objective comparison of the principal methods used to confirm this compound activity in cells, with a focus on the highly sensitive γ-H2AX assay.

Mechanism of Action: How this compound Induces DNA Double-Strand Breaks

The activity of this compound is initiated by a reductive cleavage of its trisulfide group, often by intracellular glutathione.[4] This triggers a Bergman cyclization, generating a highly reactive diradical species.[3] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to the formation of both single and double-strand breaks.[2][3] The cell's DNA damage response (DDR) machinery immediately recognizes these DSBs. One of the earliest events in the DDR is the rapid phosphorylation of the histone variant H2AX at serine 139, creating what is known as γ-H2AX.[5] This phosphorylation event, mediated by kinases like ATM and ATR, occurs over large chromatin domains flanking the break site and serves as a docking platform for a cascade of DNA repair proteins.[5][6]

Calicheamicin_Mechanism cluster_drug This compound Action cluster_cell Cellular Response Cal This compound Payload DNA Binds DNA Minor Groove Cal->DNA Cyclize Bergman Cyclization DNA->Cyclize Radical Diradical Formation Cyclize->Radical DSB DNA Double-Strand Break (DSB) Radical->DSB ATM ATM/ATR Kinase Activation DSB->ATM gH2AX γ-H2AX Foci (Phosphorylated H2AX) ATM->gH2AX Phosphorylation H2AX Histone H2AX Repair Recruitment of DNA Repair Proteins gH2AX->Repair

Figure 1. this compound-induced DNA damage and γ-H2AX signaling cascade.

Comparison of Primary Pharmacodynamic Assays

The most direct methods for confirming this compound's activity involve detecting the DSBs it creates. The two most established assays for this purpose are the γ-H2AX assay and the neutral Comet assay. Indirect, downstream events like apoptosis can also be measured to confirm cytotoxic activity.

Featureγ-H2AX AssayNeutral Comet AssayApoptosis Assay (e.g., PARP Cleavage)
Principle Immunofluorescent detection of phosphorylated histone H2AX (γ-H2AX), which forms discrete nuclear foci at DSB sites.[5]Single-cell gel electrophoresis where fragmented DNA from DSBs migrates out of the nucleus, forming a "comet tail".[7]Detection of downstream apoptotic events, such as the cleavage of Poly(ADP-ribose) polymerase (PARP) by activated caspases.[8]
Primary Endpoint Quantification of γ-H2AX foci per nucleus or total nuclear fluorescence intensity.[9]Percentage of DNA in the comet tail; tail length and tail moment.[10]Quantification of cleaved PARP (e.g., 89 kDa fragment) by Western blot or in-cell ELISA.[11][12]
Sensitivity Extremely high; can detect a single DSB.[5][13] Reported to be up to 100-fold more sensitive than the comet assay for this compound.[14]Lower sensitivity; typically requires a higher number of breaks (> ~80 DSBs/cell) for a significant signal.[13]Variable; detects a downstream consequence of damage, not the initial lesion.
Throughput High-throughput adaptable with imaging flow cytometry or automated microscopy.[15]Medium throughput; can be partially automated but is generally more labor-intensive per sample.High-throughput adaptable with plate-based assays (e.g., In-Cell ELISA).[12]
Advantages - Highly sensitive and specific for DSBs.[13] - Robust and reproducible.[16] - Amenable to high-throughput screening. - Can be used in fixed tissues (FFPE).- Directly visualizes physical DNA breaks. - Well-established method.- Confirms the intended cytotoxic outcome (apoptosis). - Can be multiplexed with other markers.
Disadvantages - An indirect measure of DNA breaks (measures the cellular response). - Foci counting can be subjective without robust automation.- Less sensitive than γ-H2AX.[17] - Cell viability is critical. - Protocol can be sensitive to technical variations.- Occurs hours after the initial DNA damage. - Not a direct measure of target engagement (DSBs). - Cell death can occur via other pathways.

Experimental Data Summary

Quantitative studies consistently demonstrate the superior sensitivity of the γ-H2AX assay for detecting this compound-induced damage compared to alternatives.

ParameterThis compound (CLM) Treatmentγ-H2AX Assay ResultAlkaline Comet Assay ResultReference
Detection Limit Lymphocytes treated with varying CLM concentrationsLinear signal increase from 0.5 to 10 nMSignal detectable at concentrations ~100-fold higher than γ-H2AX[14]
Dose-Response Human blood cells treated with CLMA linear increase in γ-H2AX signal was observed with increasing concentrations.A corresponding increase in DNA damage was seen, but the assay was less sensitive at lower concentrations.[14]
DSB:SSB Ratio Cellular DNA treated with this compound γ1High levels of H2AX phosphorylation observed, confirming DSB recognition.The ratio of DSB to single-strand breaks (SSB) was approximately 1:3.[2]

Mandatory Visualizations & Workflows

A clear understanding of the experimental process is crucial for obtaining reliable data.

Assay_Workflow cluster_workflow γ-H2AX Immunofluorescence Workflow start 1. Cell Culture & Treatment (e.g., on coverslips) fix 2. Fixation (e.g., 4% PFA) start->fix perm 3. Permeabilization (e.g., 0.3% Triton X-100) fix->perm block 4. Blocking (e.g., 5% BSA) perm->block primary 5. Primary Antibody Incubation (anti-γ-H2AX) block->primary secondary 6. Secondary Antibody Incubation (Fluorescently-labeled) primary->secondary dapi 7. Counterstain Nuclei (DAPI) secondary->dapi mount 8. Mount & Image (Fluorescence Microscopy) dapi->mount quant 9. Image Analysis (Quantify Foci/Intensity) mount->quant

Figure 2. Standard experimental workflow for the γ-H2AX immunofluorescence assay.

Assay_Comparison_Logic cluster_assays Detection Methods This compound This compound-Induced DNA Damage DSB DNA Double-Strand Break (Physical Lesion) This compound->DSB DDR DNA Damage Response (Cellular Signal) DSB->DDR Comet Neutral Comet Assay DSB->Comet Measures Apoptosis Apoptosis (Cell Death) DDR->Apoptosis gH2AX γ-H2AX Assay DDR->gH2AX Measures PARP PARP Cleavage Assay Apoptosis->PARP Measures

Figure 3. Relationship of assays to the DNA damage and cell death pathway.

Experimental Protocols

Protocol 1: γ-H2AX Immunofluorescence Staining for Adherent Cells

This protocol details the detection of γ-H2AX foci in cultured cells following treatment with this compound or a this compound-containing ADC.

Materials:

  • Adherent cells grown on glass coverslips in a multi-well plate.

  • This compound compound or ADC.

  • Phosphate-Buffered Saline (PBS).

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Solution: 0.3% Triton X-100 in PBS.[18]

  • Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS.[18]

  • Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore #05-636), diluted 1:500 - 1:1000 in blocking solution.[19][20]

  • Secondary Antibody: Alexa Fluor-conjugated anti-mouse IgG (e.g., Alexa Fluor 488), diluted in blocking solution.

  • Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.

  • Antifade Mounting Medium.

  • Fluorescence microscope with appropriate filters.

Procedure:

  • Cell Treatment: Seed cells on coverslips and allow them to adhere. Treat cells with the desired concentrations of this compound for the specified time (e.g., 1-4 hours). Include an untreated control.

  • Fixation: Aspirate the culture medium and wash cells once with PBS. Fix the cells with 4% PFA for 15-30 minutes at room temperature.[18]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add Permeabilization Solution (0.3% Triton X-100) and incubate for 10-30 minutes at room temperature to allow antibody access to the nucleus.[18][20]

  • Blocking: Wash three times with PBS. Add Blocking Solution and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.[18]

  • Primary Antibody Incubation: Aspirate the blocking solution and add the diluted anti-γ-H2AX primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[18][20]

  • Washing: Wash the cells three times with PBS for 5 minutes each. From this point, minimize light exposure to prevent photobleaching.[18]

  • Secondary Antibody Incubation: Add the diluted fluorescently-labeled secondary antibody and incubate for 1 hour at room temperature in the dark.[18]

  • Washing: Wash three times with PBS for 5 minutes each in the dark.

  • Counterstaining: Incubate cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.[19]

  • Mounting: Wash a final time with PBS. Mount the coverslips onto glass slides using a drop of antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct γ-H2AX foci per nucleus or the total integrated fluorescence intensity per nucleus using image analysis software (e.g., ImageJ/Fiji).[19]

Protocol 2: Neutral Comet Assay

This protocol is for detecting DNA double-strand breaks. Under neutral pH conditions, relaxed and broken DNA fragments migrate out of the nucleoid, while intact supercoiled DNA does not.

Materials:

  • Cell suspension (1 x 10^5 cells/mL).

  • Low Melting Point (LMP) Agarose (B213101) (0.7-1.0% in PBS).[21][22]

  • Normal Melting Point Agarose (for pre-coating slides).

  • Comet Assay Slides (pre-coated).

  • Neutral Lysis Buffer: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris base, 1% N-Lauroylsarcosine, pH 10. Add 1% Triton X-100 and 10% DMSO fresh.[10][21]

  • Neutral Electrophoresis Buffer: 100 mM Tris-HCl, 300 mM Sodium Acetate, pH 8.3.[10]

  • DNA Stain: e.g., SYBR Gold or Ethidium Bromide (2 µg/mL).[10]

  • Horizontal gel electrophoresis tank, power supply, and fluorescence microscope.

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at 1 x 10^5 cells/mL.

  • Embedding: Mix the cell suspension with molten LMP agarose (cooled to 37°C) at a 1:10 ratio (cells:agarose).[22] Immediately pipette 50-75 µL of the mixture onto a pre-coated comet slide. Cover with a coverslip and solidify on ice or at 4°C for 10 minutes.[10]

  • Lysis: Gently remove the coverslip and immerse the slides in cold Neutral Lysis Buffer for at least 1 hour (or overnight) at 4°C in the dark.[10][21] This step removes cell membranes and histones, leaving behind nucleoids.

  • Equilibration: Drain the lysis buffer and incubate the slides in cold Neutral Electrophoresis Buffer for 30-60 minutes at 4°C to allow DNA to unwind.[21]

  • Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold Neutral Electrophoresis Buffer. Apply voltage at ~1 V/cm (e.g., 18-21 V for a 20 cm tank) for 45-60 minutes at 4°C.[10][22]

  • Staining: Gently wash the slides twice with PBS for 5 minutes each.[10] Stain the DNA by adding 50 µL of SYBR Gold or Ethidium Bromide solution and incubating for 15-20 minutes in the dark.[10]

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail or the tail moment.[10] Score at least 50 cells per slide.

References

Comparative Cytotoxicity of Calicheamicin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in vitro potency of prominent calicheamicin (B1180863) derivatives, focusing on the antibody-drug conjugates Gemtuzumab Ozogamicin and Inotuzumab Ozogamicin, and their unconjugated counterpart, N-acetyl-γ-calicheamicin.

This guide provides a comparative analysis of the cytotoxic effects of various this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. Calicheamicins are a class of potent enediyne antitumor antibiotics that function by inducing double-strand breaks in DNA, leading to apoptosis.[1][] Their high potency has made them critical payloads in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, representing the concentration required to inhibit 50% of a biological process, such as cell proliferation. A lower IC50 value indicates greater cytotoxicity. The following table summarizes the IC50 values of Gemtuzumab Ozogamicin, Inotuzumab Ozogamicin, and N-acetyl-γ-calicheamicin in various cancer cell lines.

DerivativeTarget AntigenCell LineCancer TypeIC50 (ng/mL)
Gemtuzumab Ozogamicin CD33HL-60Acute Promyelocytic Leukemia0.03
U937Histiocytic Lymphoma0.05
TCC-SBladder Carcinoma>1000
Inotuzumab Ozogamicin CD22HL-60Acute Promyelocytic Leukemia>1000
U937Histiocytic Lymphoma>1000
TCC-SBladder Carcinoma0.04
N-acetyl-γ-calicheamicin N/A (Unconjugated)HL-60Acute Promyelocytic Leukemia0.96
Various ALL cell linesAcute Lymphoblastic Leukemia0.15 - 4.9

Note: The cytotoxicity of the antibody-drug conjugates, Gemtuzumab Ozogamicin and Inotuzumab Ozogamicin, is highly dependent on the expression of their respective target antigens (CD33 and CD22) on the cancer cells. This targeted approach is designed to minimize off-target toxicity. Unconjugated this compound derivatives, such as N-acetyl-γ-calicheamicin, are extremely potent with cytotoxic effects observed at sub-picomolar concentrations but lack this target specificity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cytotoxicity of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound by measuring the metabolic activity of cells, which correlates with cell viability.

Materials:

  • Cancer cell lines (e.g., HL-60, U937, TCC-S)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • This compound derivatives (Gemtuzumab Ozogamicin, Inotuzumab Ozogamicin, N-acetyl-γ-calicheamicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium without the drug).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC staining solution

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with this compound derivatives as described in the cell viability assay protocol for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Viable cells: Annexin V-FITC negative and PI negative.

  • Early apoptotic cells: Annexin V-FITC positive and PI negative.

  • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

  • Necrotic cells: Annexin V-FITC negative and PI positive.

Mandatory Visualization

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis start Start: Cancer Cell Lines (e.g., HL-60, U937, TCC-S) seed Seed cells in 96-well plates start->seed incubate_attach Incubate 24h for attachment seed->incubate_attach treat_cells Add drug dilutions to cells incubate_attach->treat_cells prep_drugs Prepare serial dilutions of This compound Derivatives prep_drugs->treat_cells incubate_treat Incubate for 48-96h add_mtt Add MTT reagent incubate_treat->add_mtt harvest_cells Harvest cells incubate_treat->harvest_cells incubate_mtt Incubate 4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance (570nm) add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability stain_cells Stain with Annexin V-FITC & PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry analyze_apoptosis Quantify Apoptotic vs. Necrotic Cells flow_cytometry->analyze_apoptosis determine_ic50 Determine IC50 values calc_viability->determine_ic50

Caption: Workflow for assessing the cytotoxicity of this compound derivatives.

signaling_pathway This compound-Induced Apoptotic Signaling Pathway cluster_adc ADC Action (for conjugated derivatives) cluster_dna_damage DNA Damage Induction cluster_apoptosis_signaling Apoptosis Signaling Cascade adc Gemtuzumab Ozogamicin or Inotuzumab Ozogamicin receptor Binds to CD33 or CD22 on cancer cell surface adc->receptor internalization Internalization of ADC-receptor complex receptor->internalization release Release of this compound derivative in lysosome internalization->release This compound This compound Derivative release->this compound dna_binding Binds to minor groove of DNA This compound->dna_binding ds_breaks Induces Double-Strand DNA Breaks dna_binding->ds_breaks atm_atr Activation of ATM/ATR kinases ds_breaks->atm_atr p53 Phosphorylation and activation of p53 atm_atr->p53 bax_bak Upregulation of pro-apoptotic proteins (Bax, Bak) p53->bax_bak cytochrome_c Mitochondrial outer membrane permeabilization and Cytochrome c release bax_bak->cytochrome_c caspase9 Activation of Caspase-9 cytochrome_c->caspase9 caspase3 Activation of Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Evaluating the Efficacy of Calicheamicin Antibody-Drug Conjugates in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the efficacy of calicheamicin-based Antibody-Drug Conjugates (ADCs) in preclinical xenograft models. By summarizing key performance data, detailing experimental methodologies, and comparing these ADCs with other therapeutic alternatives, this document serves as a vital resource for researchers in the field of targeted cancer therapy.

Executive Summary

This compound-based ADCs have demonstrated significant antitumor activity in a variety of hematologic and solid tumor xenograft models. These highly potent payloads induce double-strand DNA breaks, leading to cell cycle arrest and apoptosis. This guide presents a comparative analysis of prominent This compound (B1180863) ADCs, including gemtuzumab ozogamicin (B1678132) and inotuzumab ozogamicin, alongside newer generation ADCs with improved linker technologies. Efficacy data from xenograft studies are presented in tabular format for clear comparison. Detailed experimental protocols and a discussion of the underlying mechanism of action provide a robust framework for understanding and replicating these crucial preclinical studies.

Performance of this compound ADCs in Xenograft Models

The efficacy of this compound ADCs has been extensively evaluated in various xenograft models, demonstrating significant tumor growth inhibition and, in many cases, complete tumor regression.

Hematologic Malignancy Xenograft Models

This compound ADCs have shown particular promise in models of hematologic cancers.

ADCTargetXenograft ModelCell LineKey Efficacy ResultsReference
Gemtuzumab OzogamicinCD33AMLMV4-11-LucCombination with DA chemotherapy eliminated nearly all AML burden and extended overall survival.[1]
Inotuzumab OzogamicinCD22B-cell ALL-Demonstrated high single-agent activity and MRD-negativity rates.[2]
Novel anti-CD22 ADCCD22Non-Hodgkin LymphomaWSU-DLCL2Tumor regression observed at 3 mg/kg; moderate activity at 0.3 mg/kg.[3][4]
Solid Tumor Xenograft Models

The application of this compound ADCs is also being explored in solid tumors with promising results.

ADCTargetXenograft ModelCell LineKey Efficacy ResultsReference
Novel anti-Ly6E ADCLy6EBreast CancerHCC-1569x2Tumor regression observed at 3 mg/kg.[3][4]
hu3S193-CalichDMHLewisYGastric, Colon, Prostate CarcinomaN87, LOVO, LNCaPArrested tumor growth for at least 100 days in N87 xenografts.[5]
CMB-401MUC1Breast, Ovarian CancerMX-1, OvCar-3Complete regressions at highest doses in both single and multiple dose regimens.[6][7]

Comparison with Alternative Cancer Therapies

Direct head-to-head comparisons of this compound ADCs with other therapeutic classes in xenograft models are limited. However, available data and clinical trial results provide valuable insights.

This compound vs. Other ADC Payloads

This compound ADCs, which induce DNA damage, have a distinct mechanism of action compared to other common ADC payloads like auristatins and maytansinoids, which are microtubule inhibitors.[8][9] While direct comparative xenograft studies are not extensively published, the differing mechanisms suggest potential for efficacy in different tumor types or resistance settings.

Inotuzumab Ozogamicin vs. Blinatumomab

Clinical studies have compared the efficacy of inotuzumab ozogamicin (a this compound ADC) with blinatumomab (a BiTE antibody) in relapsed/refractory acute lymphoblastic leukemia. These studies provide indirect comparative data, though not from xenograft models.

Gemtuzumab Ozogamicin in Combination Therapies

Preclinical and clinical studies have explored the combination of gemtuzumab ozogamicin with other agents, such as the BCL-2 inhibitor venetoclax, in acute myeloid leukemia (AML).[1] These combinations aim to enhance anti-tumor activity through complementary mechanisms of action.

Mechanism of Action of this compound ADCs

The cytotoxic effect of this compound ADCs is initiated by the binding of the antibody to its target antigen on the cancer cell surface. This is followed by a cascade of intracellular events leading to cell death.

Calicheamicin_ADC_Mechanism Mechanism of Action of this compound ADCs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking This compound Released this compound Lysosome->this compound 4. Linker Cleavage Nucleus Nucleus This compound->Nucleus DNA DNA This compound->DNA 5. DNA Binding & Cleavage Nucleus->DNA DSB Double-Strand Breaks DNA->DSB DDR DNA Damage Response (ATM/ATR, Chk1/2) DSB->DDR 6. Activation CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest 7. Signaling Cascade Apoptosis Apoptosis CellCycleArrest->Apoptosis 8. Induction

Mechanism of action of this compound ADCs.

Experimental Protocols

The following section outlines a generalized protocol for evaluating the efficacy of this compound ADCs in a subcutaneous xenograft model.

Cell Lines and Culture
  • Cell Line Selection: Choose a human cancer cell line that expresses the target antigen of the ADC. Examples include WSU-DLCL2 (CD22+) for non-Hodgkin lymphoma and HCC1569x2 (Ly6E+) for breast cancer.[3][4]

  • Cell Culture: Culture the selected cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

Animal Models
  • Animal Strain: Use immunodeficient mice, such as NOD-SCID or BALB/c nude mice, to prevent rejection of the human tumor xenograft.

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

Xenograft Tumor Implantation
  • Cell Preparation: Harvest cultured cells and resuspend them in a suitable medium, such as PBS or a mixture with Matrigel, to a final concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

ADC Administration and Monitoring
  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Preparation: Reconstitute and dilute the ADC to the desired concentration in a sterile vehicle solution (e.g., PBS).

  • Administration: Administer the ADC, a control ADC (targeting an irrelevant antigen), and the vehicle control to the respective groups. The route of administration is typically intravenous (IV) or intraperitoneal (IP). Dosing schedules can vary from a single dose to multiple doses over a period of time.[3][4]

  • Monitoring: Continue to monitor tumor volume and the body weight of the mice regularly. Observe the animals for any signs of toxicity.

Endpoint Analysis
  • Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group compared to the vehicle control group.

  • Tumor Regression: Document any instances of tumor shrinkage.

  • Survival Analysis: In some studies, monitor the survival of the mice until a predefined endpoint is reached (e.g., tumor volume exceeding a certain limit).

  • Histopathology: At the end of the study, tumors and major organs may be collected for histological analysis to assess treatment effects and potential toxicities.

Xenograft_Workflow Experimental Workflow for Xenograft Studies start Start cell_culture Cell Culture of Target-Expressing Cancer Cells start->cell_culture implantation Subcutaneous Implantation of Cells into Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Administration of ADC, Control ADC, and Vehicle randomization->treatment monitoring Continued Monitoring of Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: TGI, Regression, Survival monitoring->endpoint end End endpoint->end

Workflow for ADC efficacy evaluation in xenograft models.

References

A Head-to-Head Comparison of Gemtuzumab Ozogamicin and Inotuzumab Ozogamicin for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental foundations of two pioneering antibody-drug conjugates.

Gemtuzumab ozogamicin (B1678132) (GO) and inotuzumab ozogamicin (InO) represent a significant advancement in the targeted therapy of hematological cancers. Both are antibody-drug conjugates (ADCs) that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent, calicheamicin (B1180863), directly to cancer cells. However, they are not interchangeable. Their distinct molecular targets dictate their clinical applications, efficacy, and safety profiles. This guide provides a detailed comparison of these two therapies, supported by clinical trial data and experimental protocols, to inform research and development in oncology.

Core Drug Characteristics: A Tale of Two Targets

Gemtuzumab ozogamicin and inotuzumab ozogamicin were both developed from a collaboration that began in 1991 between Celltech and Wyeth.[1] While they share the same DNA-damaging payload, N-acetyl-gamma-calicheamicin, their targeting antibodies are directed at different cell surface antigens.[2]

  • Gemtuzumab Ozogamicin (Mylotarg®) targets CD33 , a sialic acid-binding lectin expressed on the surface of myeloid cells.[3][4] This makes it a targeted therapy for acute myeloid leukemia (AML), a cancer of the myeloid line of blood cells.[1][4]

  • Inotuzumab Ozogamicin (Besponsa®) targets CD22 , a B-cell specific surface antigen.[2] Consequently, its clinical application is in the treatment of B-cell malignancies, such as B-cell acute lymphoblastic leukemia (B-ALL) and non-Hodgkin lymphoma (NHL).[2]

This fundamental difference in their targets is the primary determinant of their distinct clinical indications and precludes direct head-to-head clinical trials. The comparison, therefore, focuses on their individual performance in their respective therapeutic areas.

Mechanism of Action: A Shared Pathway to Cell Death

Despite their different targets, the intracellular mechanism of action for both ADCs is largely identical, culminating in the induction of DNA double-strand breaks and subsequent apoptosis.[3][5]

Upon administration, the ADC circulates in the bloodstream until the antibody portion binds to its specific target antigen (CD33 for GO, CD22 for InO) on the surface of a leukemic cell.[4][6] This binding triggers the internalization of the ADC-antigen complex into an endosome.[1][6] The endosome then fuses with a lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the this compound payload into the cell's cytoplasm.[7][8] The released this compound translocates to the nucleus, where it binds to the minor groove of DNA, causing sequence-specific double-strand breaks.[3][4] This irreparable DNA damage activates the cell's DNA damage response pathways, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[5]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Leukemic Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC Antibody-Drug Conjugate (GO or InO) Antigen Target Antigen (CD33 or CD22) ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion This compound Released this compound Lysosome->this compound Payload Release DNA DNA This compound->DNA Binds to Minor Groove DSB Double-Strand Breaks DNA->DSB Induces Apoptosis Apoptosis DSB->Apoptosis Triggers

Shared mechanism of action for GO and InO.

Clinical Efficacy: Performance in a Nutshell

The clinical utility of gemtuzumab ozogamicin and inotuzumab ozogamicin has been evaluated in numerous clinical trials. The following tables summarize key efficacy data from pivotal studies.

Gemtuzumab Ozogamicin in Acute Myeloid Leukemia (AML)
Clinical TrialPatient PopulationTreatment ArmNComplete Remission (CR) RateMedian Overall Survival (OS)
ALFA-0701 Newly diagnosed de novo AML (ages 50-70)GO + Standard Chemotherapy13981%34.0 months
Standard Chemotherapy Alone13975%17.3 months
AML-19 Previously untreated AML, ineligible for intensive chemotherapyGO Monotherapy11830%4.9 months
Best Supportive Care119-3.6 months

Data sourced from pivotal clinical trial publications.

Inotuzumab Ozogamicin in B-cell Acute Lymphoblastic Leukemia (ALL)
Clinical TrialPatient PopulationTreatment ArmNCR/CRi* RateMedian Overall Survival (OS)
INO-VATE ALL Relapsed or refractory CD22+ B-ALLInO Monotherapy16480.7%7.7 months
Standard Chemotherapy16229.4%6.7 months

CRi: Complete remission with incomplete hematologic recovery. Data sourced from the INO-VATE ALL trial publication.[9]

Safety and Tolerability: A Comparative Overview

The safety profiles of both ADCs are characterized by myelosuppression and hepatotoxicity, a consequence of the potent this compound payload and, in the case of hepatotoxicity, potential expression of the target antigen on liver cells.

Adverse Event (Grade ≥3)Gemtuzumab Ozogamicin (in combination with chemotherapy)Inotuzumab Ozogamicin (monotherapy)
Thrombocytopenia Common~40-50%
Neutropenia Common~40-50%
Febrile Neutropenia ~40-50%~20-30%
Veno-occlusive Disease (VOD) / Sinusoidal Obstruction Syndrome (SOS) Increased risk, especially post-HSCT~10-15%
Elevated Liver Enzymes (AST/ALT) ~15-25%~5-10%

Data are approximate ranges compiled from various clinical trial safety data.

Experimental Protocols: Methodologies for In Vitro Evaluation

The preclinical assessment of gemtuzumab ozogamicin and inotuzumab ozogamicin relies on a suite of in vitro assays to determine their cytotoxicity and mechanism of action. Below are representative protocols for key experiments.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture : CD33-positive (e.g., HL-60, U937) or CD22-positive (e.g., Reh, NALM-6) leukemia cell lines are cultured in appropriate media.

  • Treatment : Cells are seeded in 96-well plates and treated with serial dilutions of the ADC (gemtuzumab ozogamicin or inotuzumab ozogamicin) or the free this compound payload for a specified duration (e.g., 48-72 hours).

  • MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for its reduction to formazan (B1609692) by metabolically active cells.

  • Solubilization : The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of the ADC.

DNA Double-Strand Break Analysis (Comet Assay)

This method, also known as single-cell gel electrophoresis, is used to detect DNA damage.

  • Cell Treatment : Leukemia cells are treated with the ADC or this compound for a defined period.

  • Cell Embedding : Treated cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide.

  • Lysis : The slides are immersed in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Electrophoresis : The slides are placed in an electrophoresis chamber with an alkaline buffer, and an electric field is applied. Damaged DNA (containing fragments and breaks) migrates away from the nucleoid, forming a "comet tail."

  • Staining and Visualization : The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Quantification : The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_dna_damage DNA Damage Assay (Comet Assay) C1 Culture Leukemia Cells C2 Treat with ADC C1->C2 C3 Add MTT Reagent C2->C3 C4 Measure Absorbance C3->C4 C5 Calculate IC50 C4->C5 D1 Treat Leukemia Cells D2 Embed Cells in Agarose D1->D2 D3 Lyse Cells D2->D3 D4 Perform Electrophoresis D3->D4 D5 Stain and Visualize DNA D4->D5 D6 Quantify Comet Tails D5->D6

Workflow for in vitro ADC evaluation.

Conclusion

Gemtuzumab ozogamicin and inotuzumab ozogamicin are powerful therapeutic agents that exemplify the promise of antibody-drug conjugates in oncology. While they employ the same cytotoxic payload, their distinct antibody components direct them to different leukemic cell populations, defining their clinical use in AML and B-cell malignancies, respectively. Understanding their unique targets, mechanisms, and clinical profiles is crucial for the continued development of next-generation ADCs and for optimizing their use in the clinic. The experimental protocols outlined here provide a foundational framework for the preclinical evaluation of such novel targeted therapies.

References

Assessing the Bystander Effect of Calicheamicin-Based ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the bystander effect, where the cytotoxic payload released from a targeted cancer cell diffuses and kills neighboring antigen-negative cells.[1][2] Calicheamicins, a class of potent enediyne antitumor antibiotics, are utilized as ADC payloads due to their ability to induce double-strand DNA breaks.[3][4] This guide provides a comparative analysis of the bystander effect of calicheamicin-based ADCs against other common payload classes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of ADC Payload Bystander Effects

The extent of the bystander effect is largely dictated by the physicochemical properties of the payload, including its membrane permeability and potency, as well as the stability of the linker connecting it to the antibody.[5][6] Payloads are often classified as either "bystander" or "non-bystander" based on their ability to diffuse out of the target cell.[7]

This compound (B1180863) derivatives exhibit varying degrees of bystander killing. For instance, N-acetyl this compound γ1I ADCs are generally considered to not exhibit a significant bystander effect.[8] In contrast, other this compound analogs, like this compound D, have demonstrated considerable bystander cell killing.[7] Uncialamycin, another enediyne, has been shown to have a pronounced bystander killing effect, unlike N-acetyl this compound.[8][9]

The following table summarizes the bystander effect of various ADC payloads, providing a quantitative comparison where data is available.

Payload ClassExample PayloadBystander EffectKey CharacteristicsSupporting Data Summary
Enediynes N-acetyl this compound γ1I Low/None Highly potent DNA-damaging agent. Limited membrane permeability of the released payload.[8]In co-culture assays, N-acetyl this compound ADCs efficiently killed target-expressing cells while leaving non-target-expressing cells unaffected.[8]
This compound D (CaliD) High DNA-damaging agent. Exhibits strong pharmacodynamic signal in both directly targeted and bystander cells in 3D spheroid models.[7]T-CaliD showed the greatest bystander cell killing among the DNA-interacting payloads tested in a spheroid model, with the pharmacodynamic signal reaching the spheroid center.[7]
Uncialamycin High Structurally simpler enediyne with high potency. ADCs with cleavable linkers show a significant bystander effect.[8][9]Uncialamycin-based ADCs eliminated both target-expressing and the majority of non-target-expressing cells in co-culture ratios up to 1:5.[8]
Auristatins MMAE (Monomethyl Auristatin E) High Microtubule inhibitor. The payload is membrane permeable.[6][7]T-MMAE demonstrated near-complete antigen-negative cell death at a 50% antigen-positive cell percentage in co-culture assays.[7]
MMAF (Monomethyl Auristatin F) Low/None Microtubule inhibitor. Less membrane permeable than MMAE due to a charged C-terminal phenylalanine.[6]Failed to mediate bystander killing in an in vivo admixed tumor model.[6]
Maytansinoids DM1 (Mertansine) Low/None Microtubule inhibitor. The payload released from a non-cleavable linker is not membrane permeable.[7]T-DM1 did not affect the viability of HER2-negative cells in co-culture with HER2-positive cells.[1][10]
Topoisomerase I Inhibitors DXd (Deruxtecan) High DNA topoisomerase I inhibitor. The payload is membrane permeable.[1][10]Medium from SKBR3 cells (HER2+) treated with DS8201 (T-DXd) significantly reduced the viability of MCF7 (HER2-) cells.[1][10]
SN-38 High Active metabolite of irinotecan, a topoisomerase I inhibitor.[]ADCs with SN-38 payloads are capable of bystander effects.[]
Pyrrolobenzodiazepines (PBDs) PBD Dimer Moderate DNA cross-linking agent.[7]T-PBD showed lower absolute pharmacodynamic signal compared to this compound ADCs in spheroids, but measurable signal in bystander cells.[7]

Mechanism of Action & Signaling Pathway

This compound-based ADCs operate through a targeted delivery mechanism. The ADC binds to a specific antigen on the tumor cell surface and is subsequently internalized.[3][] Inside the cell, the linker is cleaved, releasing the this compound payload.[3] this compound then translocates to the nucleus, binds to the minor groove of DNA, and undergoes a reaction that generates a diradical species.[3][13] This highly reactive species abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks.[3] The resulting DNA damage activates downstream signaling cascades, such as the ATM/ATR pathway, leading to cell cycle arrest and apoptosis.[3]

Calicheamicin_ADC_MOA Mechanism of Action of this compound-Based ADCs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_bystander Bystander Effect ADC This compound ADC Antigen Tumor Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release This compound Released this compound Payload_Release->this compound Nucleus Nucleus This compound->Nucleus Payload_Diffusion Payload Diffusion This compound->Payload_Diffusion DNA DNA Minor Groove Binding Nucleus->DNA DSB DNA Double-Strand Breaks DNA->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bystander_Cell Neighboring Antigen-Negative Cell Bystander_Cell->DSB Payload_Diffusion->Bystander_Cell

Caption: Mechanism of action of a this compound ADC leading to apoptosis and the bystander effect.

Experimental Protocols

Assessing the bystander effect of ADCs requires specialized in vitro and in vivo models. Co-culture assays and 3D spheroid models are commonly used in vitro techniques.[10][14][15]

In Vitro Co-Culture Bystander Assay

This assay quantifies the killing of antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells in the presence of an ADC.[16][17]

Methodology:

  • Cell Line Selection:

    • Select an Ag+ cell line (e.g., HER2-positive SKBR3 or N87 cells).[10][16]

    • Select an Ag- cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells).[10][16] Engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for identification.[16]

  • Co-Culture Setup:

    • Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[2][16]

    • Include monocultures of both cell lines as controls.[16]

  • ADC Treatment:

    • Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[16][17]

    • Include an isotype control ADC.[16]

  • Data Acquisition:

    • Monitor the viability of the GFP-labeled Ag- cells over time (e.g., 72-96 hours) using fluorescence microscopy or flow cytometry.[16][17]

  • Analysis:

    • Compare the viability of the Ag- cells in the co-culture to their viability in the monoculture. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.[16][17]

CoCulture_Workflow In Vitro Co-Culture Bystander Assay Workflow Start Start Cell_Selection Select Ag+ and GFP-labeled Ag- Cell Lines Start->Cell_Selection Seeding Seed Cells in Monoculture and Co-culture Ratios Cell_Selection->Seeding Treatment Treat with ADC and Controls Seeding->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation Data_Acquisition Acquire Data (Fluorescence Microscopy/Flow Cytometry) Incubation->Data_Acquisition Analysis Analyze Viability of GFP-labeled Ag- Cells Data_Acquisition->Analysis Result Quantify Bystander Effect Analysis->Result

Caption: Workflow for the in vitro co-culture bystander assay.

3D Spheroid Co-Culture Model

3D spheroid models more closely mimic the in vivo tumor microenvironment and are valuable for assessing payload penetration and bystander killing in a spatial context.[7][14][15]

Methodology:

  • Spheroid Formation:

    • Seed a mixture of Ag+ and fluorescently labeled Ag- cells in ultra-low attachment plates to promote spheroid formation.[14]

  • ADC Treatment:

    • Allow spheroids to form for 72 hours before adding the ADC.[14]

  • Live-Cell Imaging:

    • Use a live-cell analysis system to capture phase and fluorescence images over time to monitor spheroid growth and cell viability.[14]

  • Pharmacodynamic Marker Staining:

    • At selected time points, fix and stain spheroids for pharmacodynamic markers of the payload's mechanism of action (e.g., γH2A.X for DNA damage).[7][18]

  • Analysis:

    • Quantify the pharmacodynamic marker signal in both Ag+ and Ag- cells at different depths within the spheroid to assess payload penetration and bystander effect.[7]

Spheroid_Workflow 3D Spheroid Bystander Assay Workflow Start Start Cell_Mixing Mix Ag+ and Labeled Ag- Cells Start->Cell_Mixing Spheroid_Formation Seed in ULA Plates (72h Spheroid Formation) Cell_Mixing->Spheroid_Formation ADC_Treatment Add ADC to Spheroids Spheroid_Formation->ADC_Treatment Monitoring Monitor Over Time (Live-Cell Imaging) ADC_Treatment->Monitoring Fix_Stain Fix and Stain for Pharmacodynamic Markers (e.g., γH2A.X) Monitoring->Fix_Stain Imaging_Analysis Confocal Microscopy and Image Analysis Fix_Stain->Imaging_Analysis Result Assess Payload Penetration and Bystander Killing Imaging_Analysis->Result

Caption: Workflow for assessing the bystander effect in a 3D spheroid model.

References

A Comparative Guide: Synthetic Calicheamicin Mimics vs. The Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enediyne antitumor antibiotic, calicheamicin (B1180863) γ1I, is a remarkably potent molecule capable of inducing double-stranded DNA breaks, leading to apoptotic cell death.[1] Its exceptional cytotoxicity has established it as a powerful warhead for antibody-drug conjugates (ADCs) in targeted cancer therapy.[2] However, the complex structure of the natural product presents significant challenges in synthesis and manufacturing.[3] This has spurred the development of synthetic this compound mimics designed to replicate its activity while offering advantages in production, tunability, and potentially, therapeutic index.

This guide provides an objective comparison of synthetic this compound mimics to the natural product, supported by experimental data, to inform researchers and drug development professionals on the current landscape and future directions in this field.

Performance Comparison: Natural this compound vs. Synthetic Mimics

The primary difference between the natural product and its synthetic mimics lies in their structural complexity, which directly impacts their biological activity and ease of synthesis. Natural this compound γ1I possesses a sophisticated structure featuring an enediyne "warhead" and a unique oligosaccharide tail, which is crucial for its sequence-specific binding to the minor groove of DNA.[1] In contrast, synthetic mimics range from simplified enediyne cores to novel photoactivatable compounds that bypass the need for the complex enediyne scaffold altogether.

Cytotoxicity and DNA Cleavage

The cytotoxic potency of this compound and its mimics is a critical measure of their therapeutic potential. The half-maximal inhibitory concentration (IC50) for cell viability and the effective concentration (EC50) for DNA cleavage are key parameters for comparison.

Simplified enediyne mimics, which lack the oligosaccharide DNA-binding domain of the natural product, have been shown to be less potent.[1][4] These mimics often induce single-stranded DNA breaks, in contrast to the highly lethal double-stranded breaks caused by this compound γ1I.[1] This is attributed to the reduced affinity and specificity for DNA in the absence of the guiding oligosaccharide.

More recent innovations include photoactivatable mimics based on diazonium salts. These compounds can be triggered by light to produce aryl radicals that cleave DNA.[5] While their cytotoxicity is still under extensive investigation, their DNA cleavage activity can be remarkably potent, with some analogues exhibiting EC50 values in the low nanomolar range, comparable to the natural product.[5]

Table 1: Comparative Cytotoxicity and DNA Cleavage Data

Compound TypeCompound Name/ClassCell LineIC50 (Cytotoxicity)EC50 (DNA Cleavage)DNA Damage TypeCitation(s)
Natural Product Derivative N-acetyl-gamma-calicheamicinVarious ALL cell lines0.15 - 4.9 ng/mLNot ReportedDouble-Strand Breaks[]
Gemtuzumab Ozogamicin (anti-CD33 ADC)HL-600.03 ng/mLNot ApplicableDouble-Strand Breaks[2]
Inotuzumab Ozogamicin (anti-CD22 ADC)TCC-S0.04 ng/mLNot ApplicableDouble-Strand Breaks[2]
Synthetic Enediyne Mimic Simplified Enediyne AnalogueNot specifiedLess potent than natural productNot ReportedPrimarily Single-Strand Breaks[1][4]
Photoactivatable Mimic Tetra-diazonium salt 23HeLa6.71 µM2.76 nMNot specified[5]
Naphthalene-1,5-bisdiazonium 11Not ApplicableNot Reported37.1 nMSingle and Double-Strand Breaks[5]
In Vivo Efficacy

Experimental Methodologies

Detailed experimental protocols are essential for the accurate interpretation and replication of results. Below are methodologies for key experiments cited in the comparison of this compound and its mimics.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of compounds by measuring the metabolic activity of cells, which is an indicator of cell viability.[2]

Materials:

  • Cancer cell lines (e.g., HL-60, U937, TCC-S)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (this compound derivatives or synthetic mimics)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the old medium with 100 µL of the drug dilutions. Include a vehicle control. Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro DNA Cleavage Assay for Photoactivatable Mimics

This assay evaluates the ability of photoactivatable compounds to cleave plasmid DNA upon light irradiation.[5]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Photoactivatable mimic (e.g., diazonium salt)

  • Reaction buffer (e.g., neutral pH water)

  • Light source (e.g., 525 nm green light LED)

  • Agarose (B213101) gel

  • Gel electrophoresis apparatus

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

  • Gel imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the supercoiled plasmid DNA (e.g., 0.5 µg) with varying concentrations of the photoactivatable mimic in the reaction buffer.

  • Light Irradiation: Irradiate the samples with the appropriate wavelength of light for a defined period (e.g., 2 hours at 22°C). Include a dark control.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA forms (supercoiled, nicked, and linear).

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system. The disappearance of the supercoiled form and the appearance of the nicked and linear forms indicate DNA cleavage.

  • EC50 Determination: Quantify the band intensities to generate a dose-response curve and determine the EC50 value for DNA cleavage.

Cytotoxicity Assay for Photodynamic Therapy (PDT)

This protocol is designed to evaluate the phototoxic potential of a photosensitizer upon light activation in a cell-based assay.[3]

Materials:

  • Adherent cancer cell line (e.g., A549)

  • 24-well cell culture plates

  • Photosensitizer compound

  • Phosphate-Buffered Saline (PBS)

  • Fresh culture medium

  • PDT laser/light source (e.g., 630 nm)

  • Cytotoxicity measuring solution (e.g., based on LDH release)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Photosensitizer Incubation: Wash the cells with PBS and incubate with the photosensitizer at the desired concentration for a specified time (e.g., 4 hours) in the dark. Include control wells with no photosensitizer.

  • Washing: Remove the photosensitizer solution and wash the cells twice with cold PBS. Add fresh culture medium.

  • Light Irradiation: Irradiate the cells with the PDT light source for various periods to deliver different light doses. Keep a set of plates in the dark as a control.

  • Post-Irradiation Incubation: Incubate the cells for 24 hours in the dark.

  • Cytotoxicity Measurement: Measure cytotoxicity by quantifying the release of a cytosolic enzyme like lactate (B86563) dehydrogenase (LDH) from damaged cells. Add the cytotoxicity measuring solution to each well and measure the absorbance according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity and determine the IC50 value based on the light dose or photosensitizer concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound's mechanism of action and the workflows for its evaluation can provide a clearer understanding for researchers.

This compound-Induced Apoptosis Signaling Pathway

This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway. Upon causing DNA double-strand breaks, a signaling cascade is initiated that leads to the activation of effector caspases and ultimately, cell death.

Calicheamicin_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytosol Cytosol This compound This compound DNA_Damage Double-Strand DNA Break This compound->DNA_Damage Bax Bax Activation DNA_Damage->Bax Mitochondrion Mitochondrion Bax->Mitochondrion MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathway.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxicity of this compound or its mimics involves a series of in vitro assays to determine cell viability and the mode of cell death.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays Start Start: Compound (Natural Product or Mimic) Cell_Culture Cell Seeding (Cancer Cell Lines) Start->Cell_Culture Treatment Compound Treatment (Dose-Response) Cell_Culture->Treatment Incubation Incubation (24-96 hours) Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion: Comparative Cytotoxicity Data_Analysis->Conclusion

Caption: Workflow for cytotoxicity assessment.

Conclusion

The development of synthetic this compound mimics represents a significant and evolving area of research in anticancer drug discovery. While the natural product remains a benchmark for potency, primarily due to its intricate structure that allows for highly efficient and specific DNA damage, synthetic mimics offer compelling advantages. The simplified enediyne analogues, despite their lower potency, provide valuable platforms for understanding the structure-activity relationships of the enediyne core. The novel photoactivatable mimics present an exciting new frontier, with the potential for spatiotemporal control of cytotoxicity, which could lead to improved therapeutic windows.

For researchers and drug development professionals, the choice between pursuing natural product-based ADCs and developing synthetic mimics will depend on a variety of factors, including the desired potency, the importance of synthetic accessibility and scalability, and the potential for novel mechanisms of action and activation. Continued research into the design and evaluation of synthetic mimics will undoubtedly lead to the development of next-generation enediyne-inspired therapeutics with improved efficacy and safety profiles.

References

Unraveling Drug Resistance: A Comparative Analysis of Calicheamicin and Other DNA Damaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between potent anti-cancer agents is paramount for the design of effective therapeutic strategies. This guide provides a comprehensive comparison of the cytotoxic profiles and cross-resistance patterns of calicheamicin (B1180863), a highly potent enediyne antibiotic, with other established DNA damaging agents: doxorubicin (B1662922), cisplatin (B142131), and etoposide (B1684455). The information presented is supported by experimental data from various studies to facilitate a deeper understanding of the complex mechanisms underlying drug resistance.

This compound stands out for its extraordinary cytotoxicity, inducing double-strand DNA breaks and subsequent cell death, which has led to its successful application in antibody-drug conjugates (ADCs) for targeted cancer therapy[1][2][]. Doxorubicin, an anthracycline, intercalates into DNA and inhibits topoisomerase II, while the platinum-based compound cisplatin forms DNA adducts that trigger apoptosis[1]. Etoposide, another topoisomerase II inhibitor, leads to permanent DNA strand breaks[1]. A critical challenge in cancer chemotherapy is the development of resistance to one agent, which can confer resistance to other, often structurally and mechanistically different, drugs—a phenomenon known as cross-resistance. This guide delves into these intricate relationships.

Quantitative Comparison of Cytotoxicity and Cross-Resistance

The following tables summarize the in vitro cytotoxicity (IC50 values) and cross-resistance profiles of this compound, doxorubicin, cisplatin, and etoposide across a range of cancer cell lines. The Resistance Index (RI), calculated as the IC50 of the resistant cell line divided by the IC50 of the parental (sensitive) cell line, is a key metric in understanding the degree of resistance. It is important to note that direct comparisons of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: IC50 Values (nM) of DNA Damaging Agents in Sensitive and Resistant Cancer Cell Lines

Cell LineDrug Resistance ProfileThis compound (as ADC payload)DoxorubicinCisplatinEtoposideReference
HL-60 (AML)Sensitive-10 - 50500 - 2000100 - 500[As cited in various studies]
HL-60/GO-R (AML)Gemtuzumab Ozogamicin-ResistantIncreased Resistance---[1]
HL-60/MX2 (AML)Mitoxantrone-Resistant-Cross-ResistantSensitiveCross-Resistant
A2780 (Ovarian)Sensitive-20 - 1001,000500 - 1500[1]
A2780/CP70 (Ovarian)Cisplatin-Resistant-Cross-Resistant (~80-fold)13-fold ResistantCross-Resistant (8- to 850-fold)[4]
IGROV-1/Pt1 (Ovarian)Cisplatin-Resistant--14-fold Resistant-[5]
MCF-7 (Breast)Sensitive-100 - 5002000 - 50001000 - 5000[As cited in various studies]
MCF-7/ADR (Breast)Doxorubicin-Resistant-High ResistanceCross-ResistantCross-Resistant[6]
H69 (SCLC)Sensitive---9.4-fold lower than resistant[7]
H69/VP (SCLC)Etoposide-Resistant-Cross-Resistant-9.4-fold Resistant[7]
UMCC-1 (SCLC)Sensitive---20-fold lower than resistant[8]
UMCC-1/VP (SCLC)Etoposide-Resistant-Cross-ResistantNot Cross-Resistant20-fold Resistant[8]

Note: IC50 values for this compound as a free drug are often in the picomolar range, making direct comparison with less potent drugs challenging. Data for ADC payloads reflects the targeted delivery system[1].

Key Mechanisms of Resistance and Cross-Resistance

The development of resistance to DNA damaging agents is a multifaceted process involving several key cellular mechanisms:

  • Increased Drug Efflux: A primary mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and Multidrug Resistance-associated Protein 1 (MRP1). These transporters actively pump a wide range of structurally diverse drugs out of the cell, thereby reducing their intracellular concentration and cytotoxic effect. Overexpression of MDR1 is a common mechanism of resistance to doxorubicin and can lead to cross-resistance to other drugs that are also substrates for this pump, including etoposide[1].

  • Enhanced DNA Repair: Cancer cells can upregulate their DNA repair pathways to more efficiently counteract the damage induced by genotoxic agents. For instance, enhanced repair of cisplatin-DNA adducts is a well-established mechanism of cisplatin resistance[1].

  • Alterations in Drug Targets: Mutations or changes in the expression levels of the molecular targets of these drugs can diminish their efficacy. For example, alterations in topoisomerase II can reduce the binding and effectiveness of doxorubicin and etoposide[1].

  • Inactivation of Apoptotic Pathways: Defects in the cellular machinery that initiates apoptosis in response to DNA damage can confer broad resistance to a variety of DNA damaging agents[1].

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.

DNA_Damage_Response This compound This compound DNA_Damage DNA Double-Strand Breaks (this compound, Etoposide) DNA Intercalation/Topo II Inhibition (Doxorubicin) DNA Adducts (Cisplatin) This compound->DNA_Damage Doxorubicin Doxorubicin Doxorubicin->DNA_Damage Cisplatin Cisplatin Cisplatin->DNA_Damage Etoposide Etoposide Etoposide->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 p53 p53 Activation CHK1_CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: DNA damage response pathway initiated by various agents.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Death_Ligands Death Ligands (e.g., FasL, TNF) Death_Receptors Death Receptors Death_Ligands->Death_Receptors DISC DISC Formation (FADD, Caspase-8) Death_Receptors->DISC DISC->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

MDR1_Efflux Drug_Extracellular Drug (Extracellular) Drug_Intracellular Drug (Intracellular) Drug_Extracellular->Drug_Intracellular Diffusion MDR1 MDR1 (P-glycoprotein) Drug_Intracellular->MDR1 MDR1->Drug_Extracellular Efflux ADP_Pi ADP + Pi MDR1->ADP_Pi ATP ATP ATP->MDR1

Caption: MDR1-mediated drug efflux mechanism.

Experimental_Workflow start Start cell_culture Cell Culture (Sensitive & Resistant Lines) start->cell_culture drug_treatment Drug Treatment (Serial Dilutions) cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT, XTT) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) drug_treatment->apoptosis_assay dna_damage_assay DNA Damage Assay (e.g., γH2AX, Comet) drug_treatment->dna_damage_assay western_blot Western Blot (Apoptotic/Resistance Proteins) drug_treatment->western_blot data_analysis Data Analysis (IC50, RI Calculation) viability_assay->data_analysis apoptosis_assay->data_analysis dna_damage_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for cross-resistance studies.

Detailed Experimental Protocols

A comprehensive understanding of cross-resistance relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays cited in this guide.

Cell Viability Assays (MTT/XTT)

Purpose: To determine the concentration of a drug that inhibits cell growth by 50% (IC50), a measure of cytotoxicity.

Protocol (MTT Assay):

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: Expose the cells to a serial dilution of the DNA damaging agent (e.g., this compound, doxorubicin, cisplatin, etoposide) for a specific duration (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

Purpose: To detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the DNA damaging agent for the indicated time.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

DNA Damage Analysis (γ-H2AX Immunofluorescence)

Purpose: To visualize and quantify DNA double-strand breaks (DSBs) by detecting the phosphorylation of the histone variant H2AX (γ-H2AX), which forms foci at the sites of DSBs.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the DNA damaging agent.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX.

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the γ-H2AX foci using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software.

Western Blot for Apoptosis-Related Proteins

Purpose: To detect and quantify the expression levels of key proteins involved in the apoptotic signaling cascade (e.g., caspases, Bcl-2 family proteins).

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

By providing a detailed comparison of this compound with other DNA damaging agents, supported by quantitative data, experimental protocols, and visual representations of the underlying molecular pathways, this guide aims to be a valuable resource for the scientific community in the ongoing effort to combat cancer drug resistance.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Calicheamicin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

Calicheamicins represent a class of exceptionally potent enediyne antitumor antibiotics. Their high cytotoxicity, while beneficial in therapeutic contexts, demands rigorous and meticulous disposal procedures to ensure the safety of laboratory personnel and the environment. This document provides a comprehensive guide to the proper management and disposal of Calicheamicin waste, integrating operational protocols, safety measures, and chemical inactivation considerations. Adherence to these procedures is critical to mitigate the significant health risks associated with this compound.

I. Core Principles of this compound Waste Management

All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste. The primary objective is to prevent exposure and environmental contamination through a systematic process of segregation, containment, labeling, and specialized disposal.

A. Waste Segregation and Containment:

Proper segregation at the point of generation is the first and most critical step.

  • Sharps: Needles, syringes, scalpels, and any other sharp objects contaminated with this compound must be immediately placed in a designated, puncture-proof, and leak-proof sharps container clearly labeled as "Cytotoxic Waste - Sharps".

  • Solid Waste: All non-sharp contaminated items, including personal protective equipment (PPE), vials, labware (e.g., pipette tips, tubes), and cleaning materials, must be disposed of in thick, leak-proof plastic bags or containers. These containers should be clearly labeled "Cytotoxic Waste". For added safety, double-bagging is recommended.

  • Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in clearly labeled, leak-proof, and chemically resistant containers. Never dispose of this compound solutions down the drain.

B. Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory when handling this compound and its associated waste.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated, powder-free gloves (ASTM D6978 certified).Provides a robust barrier against skin contact. The outer glove should be removed immediately after handling and disposed of as cytotoxic waste.
Body Protection Disposable, solid-front gown with long sleeves and tight-fitting cuffs.Prevents contamination of skin and personal clothing.
Eye/Face Protection Safety goggles with side shields or a full face shield.Protects against splashes and aerosolized particles.
Respiratory Protection NIOSH-certified N95 or higher-level respirator.To prevent inhalation of aerosolized particles.

All disposable PPE must be discarded as cytotoxic waste immediately after use.

II. Disposal Workflow

The following workflow outlines the step-by-step process for the safe disposal of this compound waste.

Calicheamicin_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment cluster_treatment Waste Treatment & Final Disposal sharps Contaminated Sharps sharps_container Labeled, Puncture-Proof Sharps Container sharps->sharps_container solids Contaminated Solids (PPE, Labware) solid_container Labeled, Leak-Proof Container (Double-Bagged) solids->solid_container liquids Contaminated Liquids liquid_container Labeled, Leak-Proof, Chemically Resistant Container liquids->liquid_container storage Secure Temporary Storage sharps_container->storage solid_container->storage liquid_container->storage pickup Authorized Hazardous Waste Collection storage->pickup incineration High-Temperature Incineration pickup->incineration Preferred Method chemical_inactivation Chemical Inactivation (Validated Protocol Required) pickup->chemical_inactivation Alternative (Requires Validation)

Safeguarding the Front Lines of Innovation: A Guide to Handling Calicheamicin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in work with Calicheamicin. This compound is a potent enediyne antitumor antibiotic that requires stringent handling protocols to mitigate significant health risks. Adherence to these procedures is paramount for personal safety and the integrity of research.

This compound is extremely cytotoxic and has been shown to cause genetic defects, damage fertility or an unborn child, and cause organ damage through prolonged or repeated exposure.[1][] Therefore, a comprehensive understanding and strict application of the following safety measures are non-negotiable.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory when handling this compound to prevent inhalation, skin contact, and eye exposure.

PPE ComponentSpecificationRationale
Respiratory Protection A fit-tested NIOSH-certified N95 or higher-level respirator is required. For activities with a higher risk of aerosolization, an elastomeric half-mask with P100 filters or a Powered Air-Purifying Respirator (PAPR) should be used.[1][3]Prevents the inhalation of aerosolized this compound particles, a primary route of exposure.
Hand Protection Double-gloving with chemotherapy-rated, powder-free nitrile gloves that are ASTM D6978 certified is mandatory.[1]Provides a robust barrier against skin absorption. The outer glove should be removed immediately after handling and the inner glove upon exiting the work area.
Eye and Face Protection Chemical splash goggles with side-shields or a full-face shield must be worn.[1]Protects against accidental splashes and airborne particles.
Body Protection A disposable, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs is required. The gown should be made of a low-lint, impervious material.[1]Prevents contamination of skin and personal clothing.
Foot Protection Disposable shoe covers must be worn over laboratory-appropriate closed-toe shoes.[1]Minimizes the risk of tracking contamination outside of the designated handling area.

Glove Selection and Breakthrough Times:

While specific breakthrough data for this compound is limited, selecting gloves that meet the ASTM D6978 standard is crucial. This standard specifically assesses the resistance of medical gloves to permeation by chemotherapy drugs. Nitrile gloves are generally recommended for handling cytotoxic compounds due to their chemical resistance.[4][5] It is imperative to consult the glove manufacturer's chemical resistance data for the specific gloves being used.

Respirator Cartridge Selection:

For air-purifying respirators, cartridges should be selected based on the specific form of this compound being handled (e.g., powder, liquid). A P100 (magenta) particulate filter is effective against aerosols and powders.[6] If this compound is in a volatile solvent, a combination cartridge with an organic vapor (black) component may be necessary.[6][7] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on respirator and cartridge selection.

Operational Plan: Donning, Doffing, and Disposal of PPE

A meticulous and standardized procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Procedure (Putting On) cluster_doffing Doffing Procedure (Taking Off) Don1 Hand Hygiene Don2 Inner Gloves Don1->Don2 Don3 Gown Don2->Don3 Don4 Respirator Don3->Don4 Don5 Outer Gloves Don4->Don5 Don6 Eye & Face Protection Don5->Don6 Doff1 Outer Gloves Doff2 Gown Doff1->Doff2 Doff3 Inner Gloves Doff2->Doff3 Doff4 Eye & Face Protection Doff3->Doff4 Doff5 Respirator Doff4->Doff5 Doff6 Hand Hygiene Doff5->Doff6

PPE Donning and Doffing Workflow

Disposal Plan:

All disposable PPE used during the handling of this compound is considered hazardous waste.[1]

  • Immediately after use, contaminated PPE should be placed in a designated, clearly labeled, and sealed hazardous waste container.

  • Never reuse disposable PPE.[1]

  • Follow all institutional, local, state, and federal regulations for the disposal of cytotoxic waste.

Experimental Protocol: Preparation of a this compound Solution for In Vitro Assay

This protocol outlines the steps for preparing a stock solution of this compound and subsequent dilutions for use in a cell-based assay, such as an MTT assay for cytotoxicity.[8]

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, complete cell culture medium

  • Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Work Area Preparation: All procedures must be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[1][] The work surface should be covered with a disposable, absorbent, plastic-backed liner.

  • Reconstitution of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Carefully calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Slowly add the DMSO to the vial of this compound.

    • Gently vortex the vial until the this compound is completely dissolved.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.

    • Use sterile conical tubes for each dilution.

    • Ensure thorough mixing between each dilution step.

  • Post-Procedure Decontamination:

    • Wipe down all surfaces and equipment inside the BSC with a suitable decontamination solution (e.g., 10% bleach solution followed by 70% ethanol).[9]

    • Dispose of all contaminated materials as hazardous waste.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep1 Prepare BSC Prep2 Equilibrate this compound Prep1->Prep2 Prep3 Reconstitute Stock Solution in DMSO Prep2->Prep3 Prep4 Perform Serial Dilutions in Media Prep3->Prep4 Handle1 Add Diluted this compound to Cells Prep4->Handle1 Handle2 Incubate Cells Handle1->Handle2 Handle3 Perform Assay Handle2->Handle3 Disp1 Decontaminate BSC Handle3->Disp1 Disp2 Dispose of Contaminated Waste Disp1->Disp2

Experimental Workflow for this compound

Decontamination and Disposal Plan

Spill Management:

In the event of a this compound spill, immediate and appropriate action is required.

  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Isolate: Secure the area to prevent entry.

  • Report: Notify the laboratory supervisor and the institutional EHS department immediately.

  • Decontaminate: Spill cleanup should only be performed by trained personnel wearing appropriate PPE.

    • Use a spill kit specifically designed for cytotoxic drugs.

    • Absorb liquids with absorbent pads.

    • For powders, gently cover with damp absorbent material to avoid aerosolization.

    • Decontaminate the area with a 10% sodium hypochlorite (B82951) (bleach) solution, allowing for a contact time of at least 15 minutes, followed by a rinse with water or 70% ethanol.[9][10]

Waste Disposal:

All this compound waste, including unused stock solutions, contaminated labware, and spill cleanup materials, is considered hazardous chemical waste.[11]

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Chemical inactivation with an agent like sodium hypochlorite may be possible, but this should be done in accordance with institutional EHS guidelines.[12]

  • Solid Waste: Collect in a designated, puncture-resistant, and sealed hazardous waste container.

  • Sharps: All needles and syringes used for handling this compound must be disposed of in a designated sharps container for incineration.[9]

Disposal_Workflow cluster_liquid Liquid Waste cluster_solid Solid Waste (PPE, Labware) cluster_sharps Sharps Waste Start This compound Waste Generated Liq1 Collect in Sealed Container Start->Liq1 Sol1 Collect in Puncture-Resistant Container Start->Sol1 Sharp1 Dispose in Sharps Container for Incineration Start->Sharp1 Liq2 Label as Hazardous Waste Liq1->Liq2 Liq3 Store in Designated Area Liq2->Liq3 End Arrange for EHS Pickup Liq3->End Sol2 Label as Hazardous Waste Sol1->Sol2 Sol3 Store in Designated Area Sol2->Sol3 Sol3->End Sharp1->End

This compound Waste Disposal Workflow

By adhering to these stringent safety protocols, you are not only protecting yourself and your colleagues but also ensuring the continued advancement of vital research. Your commitment to safety is the bedrock of scientific progress.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。